molecular formula C6H5BrClN B1519370 6-Bromo-3-chloro-2-methylpyridine CAS No. 944317-27-5

6-Bromo-3-chloro-2-methylpyridine

Cat. No.: B1519370
CAS No.: 944317-27-5
M. Wt: 206.47 g/mol
InChI Key: PSZRCSVBLJMQLL-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-methylpyridine is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZRCSVBLJMQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670372
Record name 6-Bromo-3-chloro-2-methylpyridine
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Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944317-27-5
Record name 6-Bromo-3-chloro-2-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-chloro-2-methylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-chloro-2-methylpyridine (CAS: 132606-40-7): Synthesis, Applications, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the utility of halogenated heterocyclic compounds is paramount. Among these, 6-Bromo-3-chloro-2-methylpyridine, registered under CAS number 132606-40-7, emerges as a highly versatile and valuable building block.[1] While it is known by several synonyms, including 3-Bromo-6-chloro-2-methylpyridine and 5-Bromo-2-chloro-6-methylpyridine, its core value lies in the strategic placement of its functional groups on the pyridine scaffold.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this key intermediate. We will delve into its physicochemical properties, detail a robust synthetic protocol, explore its critical applications in the synthesis of complex molecules, and outline essential safety and handling procedures. The presence of both bromine and chlorine atoms provides differential reactivity, offering chemists a powerful tool for sequential, site-selective modifications through cross-coupling and nucleophilic substitution reactions.[1][2] This dual functionality makes it an indispensable precursor for constructing molecular libraries and synthesizing active pharmaceutical ingredients (APIs), particularly in oncology and central nervous system (CNS) research.[2]

Physicochemical Properties

The physical and chemical attributes of this compound are fundamental to its application in synthesis.[1] These properties dictate its solubility, reactivity, and appropriate storage conditions. The compound typically appears as a white or light yellow solid or liquid, a characteristic that depends on its purity and ambient temperature.[1]

PropertyValueReference
CAS Number 132606-40-7[1]
Molecular Formula C₆H₅BrClN[1]
Molecular Weight 206.47 g/mol [3]
IUPAC Name 3-bromo-6-chloro-2-methylpyridine
Appearance White or Colorless to Light yellow powder, lump, or clear liquid
Density 1.624 g/cm³[1]
Boiling Point 220.6 °C at 760 mmHg[1]
Melting Point <40 °C; 30-35 °C[1][3]
Flash Point 87.2 °C[1]
Purity Typically >97.0%
Storage Temperature Room Temperature, in a dry and well-ventilated place

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved from readily available precursors. A common and reliable method involves a diazotization reaction, akin to the Sandmeyer reaction, starting from 2-amino-5-bromo-6-methylpyridine.[4] This approach is favored for its high efficiency in converting an aromatic amine to a chloro group.

Synthetic Strategy

The core of the synthesis involves the transformation of the amino group of 2-amino-5-bromo-6-methylpyridine into a diazonium salt using sodium nitrite in an acidic medium.[4] This intermediate is highly reactive and is immediately subjected to a copper(I) chloride catalyst, which facilitates the displacement of the diazonium group with a chloride ion, releasing nitrogen gas and forming the desired product. The use of an ice bath is critical during diazotization to control the exothermic reaction and prevent the premature decomposition of the unstable diazonium salt.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[4]

Reagents and Equipment:

  • 2-Amino-5-bromo-6-methylpyridine

  • Dichloromethane (DCM)

  • Pyridine hydrochloride

  • Sodium nitrite (NaNO₂)

  • Cuprous chloride (CuCl)

  • Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Hexane

  • 2L three-necked round-bottomed flask

  • Ice water bath

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a 2L three-necked round-bottomed flask, add dichloromethane (900 mL), 2-amino-5-bromo-6-methylpyridine (74.23 g, 0.39 mol), pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and cuprous chloride (3.76 g).[4]

  • Cool the reaction mixture to 0-10 °C using an ice water bath while stirring.[4]

  • Slowly add hydrochloric acid (4.5 mL) to the cooled mixture.[4] Maintain the temperature at 0-10 °C and continue stirring for 30 minutes.

  • Upon completion (monitored via TLC or GC), quench the reaction by carefully adding saturated aqueous sodium bicarbonate (400 mL) to neutralize the excess acid.[4]

  • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Extract the aqueous layer with an additional portion of dichloromethane (100 mL).[4]

  • Combine all organic layers and concentrate them under reduced pressure to remove the solvent.[4]

  • To the resulting residue, add hexane (750 mL) and stir to precipitate the product.[4]

  • Collect the solid product by filtration, wash it with hexane, and concentrate the filtrate to recover any remaining product. This yields 5-bromo-2-chloro-6-methylpyridine as a light yellow crystalline solid.[4]

Workflow Visualization

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A 1. Combine Starting Material (2-Amino-5-bromo-6-methylpyridine) & Reagents in DCM B 2. Cool to 0-10°C (Ice Bath) A->B Cooling C 3. Add HCl & Stir (Diazotization) B->C Acidification D 4. Quench with NaHCO₃ (Neutralization) C->D Reaction Complete E 5. Liquid-Liquid Extraction with DCM D->E Phase Separation F 6. Concentrate Organic Layers E->F Isolation G 7. Precipitate & Filter with Hexane F->G Purification Product Final Product: This compound G->Product Synthetic_Applications cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Nucleophilic Substitution start This compound (CAS 132606-40-7) product1 Intermediate A (Aryl group at position 6) start->product1 Selective reaction at C-Br bond reagent1 Arylboronic Acid Pd Catalyst, Base reagent1->product1 product2 Final Product (Functionalized at both sites) product1->product2 Reaction at C-Cl bond reagent2 Amine (R-NH₂) Base reagent2->product2

References

Introduction: Navigating the Nuances of Pyridine Nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Bromochloropicolines

Topic: A Technical Guide to 6-Bromo-3-chloro-2-methylpyridine and Its Isomers Audience: Researchers, scientists, and drug development professionals.

In the field of medicinal chemistry, precision in nomenclature is paramount. The compound requested, "this compound," specifies one of several possible isomers for a brominated, chlorinated picoline. The location of substituents on the pyridine ring dictates the molecule's reactivity, steric hindrance, and ultimately, its utility as a synthetic building block.

According to IUPAC naming conventions, ring atoms are numbered starting from the nitrogen atom (position 1) and proceeding towards the highest-priority substituent. For the isomers discussed herein, the substituent order of priority is Bromo, Chloro, then Methyl. However, commercial availability and literature precedent predominantly feature the isomer 3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5) . This guide will focus primarily on this key intermediate while providing identifiers for related structures to ensure clarity and prevent synthetic ambiguity.

This document serves as a comprehensive resource, detailing the nomenclature, properties, synthesis, and applications of this versatile chemical intermediate, grounded in authoritative sources to support advanced research and development.

Part 1: Compound Identification and Physicochemical Properties

Correctly identifying the specific isomer is the critical first step for any synthesis or procurement process. The table below outlines the key identifiers and properties for the most common isomer, 3-Bromo-2-chloro-6-methylpyridine, and its related structures.

Property3-Bromo-2-chloro-6-methylpyridineThis compound3-Bromo-6-chloro-2-methylpyridine
Structure
IUPAC Name 3-bromo-2-chloro-6-methylpyridine[1]This compound3-bromo-6-chloro-2-methylpyridine[2]
Common Synonyms 3-Bromo-2-chloro-6-picoline[3][4]N/A3-Bromo-6-chloro-2-picoline, 5-Bromo-2-chloro-6-methylpyridine[2]
CAS Number 185017-72-5 [3][4][5][6]944317-27-5[7][8]132606-40-7[2][9]
Molecular Formula C₆H₅BrClN[3][4][6]C₆H₅BrClN[7][8]C₆H₅BrClN[2]
Molecular Weight 206.47 g/mol [3][4][6]206.47 g/mol [7]206.47 g/mol [2]
Appearance SolidSolid[10]Yellow Liquid[2]
Melting Point 30-35 °C[11]N/A< 40 °C[2]
Boiling Point Not specified256.9 °C (predicted)[10]220.6 °C[2]
SMILES CC1=NC(=C(C=C1)Br)Cl[1]CC1=C(C=CC(=N1)Br)Cl[8]CC1=NC(=CC=C1Br)Cl

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of 3-Bromo-2-chloro-6-methylpyridine is efficiently achieved via a two-step process starting from the readily available 2-amino-6-methylpyridine.[11] This pathway leverages classic, reliable reactions in heterocyclic chemistry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Electrophilic Bromination A 2-Amino-6-methylpyridine B Diazonium Salt Intermediate A->B NaNO₂, HCl (Diazotization) E 3-Bromo-2-chloro-6-methylpyridine (Final Product) A->E Two-Step Synthesis C 2-Chloro-6-methylpyridine B->C CuCl Catalyst (Decomposition) D 2-Chloro-6-methylpyridine D->E Br₂, AlCl₃ (Regioselective Bromination)

Caption: A two-step synthesis of 3-Bromo-2-chloro-6-methylpyridine.

Step 1: Sandmeyer Reaction - Conversion of Amine to Chloride

The initial step involves converting the amino group of 2-amino-6-methylpyridine into a chloro group. This is a classic Sandmeyer reaction, proceeding through a diazonium salt intermediate.

Protocol:

  • To a cooled (0-5 °C) solution of concentrated hydrochloric acid, add 2-amino-6-methylpyridine portion-wise while maintaining the temperature.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise. The formation of the diazonium salt is critical and temperature control is essential to prevent premature decomposition.

  • In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed. This is the decomposition of the diazonium salt, catalyzed by copper, to form the C-Cl bond.

  • After gas evolution ceases, the reaction is warmed to room temperature and then neutralized with a base (e.g., sodium bicarbonate).

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are washed, dried, and concentrated to yield crude 2-chloro-6-methylpyridine, which can be purified by distillation.

Causality: The Sandmeyer reaction is a reliable method for introducing halides onto an aromatic ring by replacing an amino group. The copper(I) catalyst is crucial for facilitating the single-electron transfer mechanism that leads to the substitution of the diazonium group with chloride.

Step 2: Regioselective Electrophilic Bromination

The second step introduces a bromine atom onto the 2-chloro-6-methylpyridine ring. The existing substituents direct the incoming electrophile (Br⁺).

Protocol:

  • Dissolve 2-chloro-6-methylpyridine in a suitable solvent like dichloromethane.

  • Add anhydrous aluminum chloride (AlCl₃) portion-wise. AlCl₃ acts as a Lewis acid catalyst, polarizing the bromine molecule to create a stronger electrophile.

  • Add a solution of bromine (Br₂) in the same solvent dropwise at a controlled temperature.

  • The reaction is monitored by TLC or GC until the starting material is consumed.[11]

  • The reaction is quenched carefully with water or a reducing agent solution (e.g., sodium thiosulfate) to destroy excess bromine.

  • The product is extracted, and the organic layer is washed, dried, and concentrated. The final product, 3-Bromo-2-chloro-6-methylpyridine, is typically purified by column chromatography or crystallization.

Causality: The directing effects of the substituents on the pyridine ring govern the regioselectivity. The chlorine atom at C2 and the nitrogen atom are deactivating, while the methyl group at C6 is weakly activating. The bromination occurs preferentially at the C3 position due to the electronic and steric environment of the ring, leading to the desired product.[11]

Part 3: Applications in Medicinal Chemistry and Drug Discovery

3-Bromo-2-chloro-6-methylpyridine is a highly valued building block due to the differential reactivity of its two halogen atoms. The bromine atom at the 3-position is more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), while the chlorine atom at the 2-position is more amenable to nucleophilic aromatic substitution.[11][12] This orthogonal reactivity allows for sequential, site-selective functionalization, making it a powerful tool for building molecular complexity.

This intermediate is instrumental in synthesizing scaffolds for therapeutic areas such as oncology and central nervous system (CNS) disorders.[11]

Application Workflow: Suzuki Cross-Coupling

The C-Br bond is selectively targeted in palladium-catalyzed Suzuki couplings to form a new C-C bond, leaving the C-Cl bond intact for subsequent reactions.

Suzuki_Coupling Reactant1 3-Bromo-2-chloro-6-methylpyridine Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Reactant1->Conditions Reactant2 Arylboronic Acid (R-B(OH)₂) Reactant2->Conditions Product 3-Aryl-2-chloro-6-methylpyridine Conditions->Product Suzuki Coupling

Caption: Selective Suzuki coupling at the C3-Br position.

Part 4: Safety and Handling

Proper handling of halogenated pyridines is essential due to their potential toxicity and reactivity.

  • Hazard Identification : This compound is classified as harmful or toxic if swallowed (H301/H302), causes skin irritation (H315), and can cause serious eye damage or irritation (H318/H319).[1] May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields conforming to EN166 standards, and a lab coat.[13]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13][14]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

References

"spectroscopic data of 6-Bromo-3-chloro-2-methylpyridine (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-chloro-2-methylpyridine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (CAS No. 944317-27-5), a halogenated pyridine derivative of significant interest in synthetic chemistry and drug discovery.[1] Given the limited availability of publicly archived experimental spectra for this specific isomer, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive analysis. It is designed to serve as an authoritative resource for researchers and professionals, detailing the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the causality behind spectral features, ensuring that the described protocols and interpretations form a self-validating system for compound identification and verification.

Introduction: The Structural Imperative

This compound is a substituted pyridine featuring a unique electronic and steric arrangement. The strategic placement of a bromo, a chloro, and a methyl group on the pyridine ring creates a versatile scaffold for further chemical modification, particularly in cross-coupling and nucleophilic substitution reactions. Accurate and unambiguous structural confirmation is paramount for its application in multi-step syntheses where impurities or isomeric misassignments can compromise entire research campaigns.

Spectroscopic analysis provides a definitive "fingerprint" of a molecule's structure. This guide outlines the expected spectral characteristics of this compound and provides the robust experimental workflows required to obtain this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a small molecule. For this compound, ¹H and ¹³C NMR will confirm the substitution pattern on the pyridine ring.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. The instrument should be properly tuned and shimmed to the sample to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse ('zg30') experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse ('zgpg30') experiment.

    • Spectral Width: Typically 0 to 160 ppm.

    • Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Visualization: NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve ~10mg in 0.7mL CDCl3 transfer Transfer to 5mm NMR Tube dissolve->transfer tune Tune & Shim Spectrometer transfer->tune acq_h1 Acquire ¹H Spectrum tune->acq_h1 acq_c13 Acquire ¹³C Spectrum tune->acq_c13 process Fourier Transform & Phasing acq_h1->process acq_c13->process reference Reference to Solvent Peak process->reference analyze Analyze & Assign Peaks reference->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on established substituent effects on the pyridine ring.[2][3]

¹H NMR Data (Predicted)
Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz)
-CH₃ (at C2)2.5 - 2.7Singlet (s)N/A
H47.6 - 7.8Doublet (d)8.0 - 8.5
H57.2 - 7.4Doublet (d)8.0 - 8.5
¹³C NMR Data (Predicted)
Assignment Predicted δ (ppm)
-CH₃20 - 25
C2158 - 162
C3128 - 132
C4140 - 144
C5125 - 129
C6140 - 144
Interpretation of NMR Spectra
  • ¹H NMR: The spectrum is expected to be simple, showing three distinct signals.

    • The methyl group protons at C2 will appear as a singlet around 2.5-2.7 ppm, deshielded by the adjacent nitrogen and chloro-substituent.

    • The pyridine ring will exhibit two aromatic protons, H4 and H5. These will appear as two doublets due to their coupling to each other (³JHH coupling). H4 is expected to be further downfield (7.6-7.8 ppm) due to the deshielding effect of the adjacent chlorine atom. H5 will be upfield relative to H4 (7.2-7.4 ppm). The coupling constant between them should be in the range of 8.0-8.5 Hz, which is characteristic of ortho-coupling in pyridine systems.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display all six carbon signals.

    • The methyl carbon will be the most upfield signal (20-25 ppm).

    • The five aromatic carbons will appear in the region of 125-162 ppm. The carbon bearing the methyl group (C2) is expected to be the most downfield due to the direct attachment to the electronegative nitrogen. The carbons bearing the halogens (C3 and C6) will also be significantly downfield. The precise assignment requires advanced 2D NMR techniques (like HMBC/HSQC) but the predicted regions are based on the known electronic effects of halogens on pyridine rings.[4]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.[5][6]

Experimental Protocol: FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring the IR spectrum of a solid or liquid sample.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) from the final spectrum.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Visualization: IR Workflow

G cluster_acq FT-IR (ATR) Acquisition cluster_proc Data Analysis background Record Background Spectrum sample Apply Sample to ATR Crystal background->sample scan Acquire Sample Spectrum sample->scan process Process Spectrum (Absorbance/Transmittance) scan->process analyze Identify Characteristic Absorption Bands process->analyze

Caption: Workflow for FT-IR Spectroscopic Analysis.

Expected Characteristic IR Absorptions
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium-Weak
Aliphatic C-H Stretch (-CH₃)2850 - 3000Medium
Pyridine Ring C=C, C=N Stretches1550 - 1610Strong-Medium
C-H Bending1400 - 1480Medium
C-Cl Stretch700 - 850Strong
C-Br Stretch500 - 650Strong
Interpretation of IR Spectrum

The IR spectrum provides a clear signature for the key structural components.

  • C-H Stretching: Look for weak peaks above 3000 cm⁻¹ corresponding to the aromatic C-H bonds and medium peaks just below 3000 cm⁻¹ for the methyl group C-H bonds.

  • Aromatic Ring Vibrations: A series of sharp, medium-to-strong peaks between 1550 and 1610 cm⁻¹ are characteristic of the pyridine ring stretching vibrations.

  • Fingerprint Region: This region (below 1500 cm⁻¹) will contain a complex pattern of peaks, including C-H bending vibrations. Most importantly, the strong absorptions corresponding to the C-Cl and C-Br stretches will be present at lower wavenumbers. The presence of these strong bands in the 500-850 cm⁻¹ range is a key indicator of successful halogenation.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For halogenated compounds, MS is particularly informative due to the characteristic isotopic abundances of chlorine and bromine.

Experimental Protocol: GC-MS (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile organic compounds.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is ramped (e.g., from 50°C to 250°C) to ensure elution of the compound.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization: MS Workflow

G cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis dissolve Prepare Dilute Solution (~1mg/mL) inject Inject into GC dissolve->inject ionize Electron Ionization (70 eV) inject->ionize analyze Mass Analysis (Quadrupole) ionize->analyze spectrum Generate Mass Spectrum analyze->spectrum interpret Analyze Molecular Ion & Fragments spectrum->interpret

Caption: Workflow for GC-MS (EI) Analysis.

Expected Mass Spectrum Data

The molecular formula is C₆H₅BrClN. The monoisotopic mass is approximately 204.93 Da.[8]

Ion Description Expected m/z (Isotopes) Key Feature
[M]⁺Molecular Ion205, 207, 209Characteristic isotopic cluster
[M-CH₃]⁺Loss of methyl radical190, 192, 194
[M-Cl]⁺Loss of chlorine radical170, 172
[M-Br]⁺Loss of bromine radical126, 128
[M-HCN]⁺Loss of neutral HCN178, 180, 182Pyridine ring fragmentation
Interpretation of Mass Spectrum
  • Molecular Ion (M⁺): The most critical feature is the molecular ion cluster. Due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a cluster of peaks.

    • The M⁺ peak will be at m/z 205 (for C₆H₅⁷⁹Br³⁵ClN).

    • The M+2 peak at m/z 207 will be very intense, arising from contributions of both ⁸¹Br and ³⁷Cl isotopes.

    • The M+4 peak at m/z 209 will be present, corresponding to the C₆H₅⁸¹Br³⁷ClN ion. The unique intensity ratio of this M/M+2/M+4 cluster is a definitive confirmation of the presence of one bromine and one chlorine atom in the molecule.

  • Fragmentation Patterns: Common fragmentation pathways for halogenated pyridines include the loss of the substituents.[9][10][11]

    • Loss of Halogens: Expect to see fragment ions corresponding to the loss of a bromine radical ([M-Br]⁺) or a chlorine radical ([M-Cl]⁺). The resulting isotopic patterns for these fragments will simplify, helping to confirm the initial assignment.

    • Loss of Methyl Group: Alpha-cleavage resulting in the loss of the methyl radical ([M-CH₃]⁺) is also a likely fragmentation pathway.

    • Ring Cleavage: Pyridine rings can fragment via the loss of a neutral hydrogen cyanide (HCN) molecule, leading to an [M-27]⁺ peak cluster.[12]

Conclusion

The spectroscopic characterization of this compound relies on a multi-faceted approach. While ¹H and ¹³C NMR spectroscopy confirm the precise arrangement of protons and carbons, IR spectroscopy validates the presence of key functional groups and bonds. Finally, mass spectrometry provides the definitive molecular weight and elemental composition through its unique isotopic signature. The predictive data and robust protocols outlined in this guide provide a comprehensive blueprint for researchers to confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity and success of their scientific endeavors. Experimental acquisition and comparison with the data herein are strongly recommended for definitive structural confirmation.

References

A Senior Application Scientist's Guide to the Solubility of 6-Bromo-3-chloro-2-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-3-chloro-2-methylpyridine. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a deeper understanding of the physicochemical principles governing the solubility of this halogenated pyridine derivative. We will explore the theoretical underpinnings of its solubility based on molecular structure, provide a qualitative guide to solvent selection, and present a detailed, best-practice experimental protocol for quantitative solubility determination. This guide is designed to empower researchers to make informed decisions in their experimental design, from reaction chemistry to formulation development.

Introduction: Understanding the Molecule

This compound is a substituted pyridine derivative with significant utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical reactivity is largely dictated by the electronic and steric properties of the bromo, chloro, and methyl substituents on the pyridine ring.[1] The solubility of this compound is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the development of formulations.

The pyridine core, being a basic heterocycle, possesses a lone pair of electrons on the nitrogen atom, making it a polar molecule capable of acting as a hydrogen bond acceptor.[2][3] However, the presence of two halogen atoms (bromine and chlorine) and a methyl group significantly alters its overall polarity and intermolecular interactions compared to unsubstituted pyridine.[2][3]

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₆H₅BrClNAmerigo Scientific[4]
Molecular Weight 206.47 g/mol PubChem[5]
Appearance SolidSigma-Aldrich
CAS Number 944317-27-5Amerigo Scientific[4]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. For this compound, we must consider the interplay of several factors:

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This suggests that the compound will have some affinity for protic solvents (e.g., alcohols) that can act as hydrogen bond donors.

  • Van der Waals Forces: As a molecule with a significant number of electrons (particularly from the bromine and chlorine atoms), London dispersion forces will play a substantial role in its interaction with non-polar solvents.

Based on these characteristics, we can anticipate the following solubility trends:

  • High Solubility is expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and chlorinated solvents (e.g., dichloromethane, chloroform) due to favorable dipole-dipole interactions.

  • Moderate Solubility is likely in polar protic solvents (e.g., ethanol, methanol). While hydrogen bonding is possible, the steric hindrance from the adjacent methyl and chloro groups may limit the accessibility of the nitrogen's lone pair.

  • Low Solubility is anticipated in non-polar solvents (e.g., hexane, toluene). While dispersion forces are present, they are unlikely to overcome the energy required to break up the crystal lattice of the solid solute without significant dipole-dipole interactions.

  • Aqueous Solubility: The compound is expected to have very low solubility in water. While it has polar characteristics, the overall molecule is large and lacks strong hydrogen bond donating capabilities, making it relatively hydrophobic.

The following table provides a qualitative prediction of solubility in common organic solvents:

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Non-Polar Aliphatic Hexane, HeptaneLowDominated by weak van der Waals forces.
Non-Polar Aromatic Toluene, BenzeneLow to ModeratePi-stacking interactions may offer some compatibility.
Halogenated Dichloromethane, ChloroformHighSimilar polarities and potential for halogen bonding.
Polar Aprotic Acetone, Ethyl Acetate, THFHighStrong dipole-dipole interactions.
Polar Protic Ethanol, Methanol, IsopropanolModerateHydrogen bonding is possible but may be sterically hindered.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination is essential for accurate quantitative data. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure saturation.

    • Record the exact mass of the compound added.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a minimum of 24 hours to ensure that equilibrium is reached.[6] Longer times may be necessary and should be determined empirically.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed to pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microparticles.

  • Gravimetric Analysis (Optional but Recommended):

    • Weigh the vial containing the filtered supernatant.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

    • Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved solid.

    • Calculate the solubility in g/L or mg/mL.

  • Quantitative Analysis (HPLC Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered supernatant (from step 2) with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E G Analyze by HPLC E->G F Prepare calibration standards F->G H Calculate solubility G->H

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-3-chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

As a pivotal intermediate in the synthesis of novel pharmaceutical agents, 6-Bromo-3-chloro-2-methylpyridine presents both significant opportunities and inherent risks in a laboratory setting. This guide provides an in-depth analysis of the potential hazards associated with this compound and delineates comprehensive safety protocols for its handling, storage, and disposal. By integrating data from structurally related compounds and established chemical safety principles, this document serves as an essential resource for researchers, scientists, and drug development professionals to foster a culture of safety and mitigate risk during its application in complex synthetic workflows.

Introduction: Understanding the Compound

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern allows for selective functionalization, making it a valuable precursor in the development of new chemical entities. However, the presence of bromine and chlorine atoms on the pyridine ring suggests potential for toxicity and reactivity that necessitates a thorough understanding of its chemical properties and associated hazards. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from publicly available data for structurally analogous compounds to provide a robust framework for safe handling.

Hazard Identification and Risk Assessment

Based on aggregated GHS information from similar compounds, this compound should be treated as a hazardous substance.[1][2] The primary hazards are anticipated to be:

  • Acute Toxicity: Potentially harmful or toxic if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

GHS Hazard Classification Summary

The following table summarizes the anticipated GHS classifications for this compound, extrapolated from data for closely related molecules.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 / 4H301: Toxic if swallowed / H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[1][2]

A logical workflow for risk assessment when handling this compound is crucial. The following diagram illustrates a recommended process.

RiskAssessment cluster_prep Preparation Phase cluster_control Control Measures cluster_emergency Emergency Preparedness ReviewSDS Review SDS of This compound (or analogous compounds) IdentifyHazards Identify Potential Hazards (Toxicity, Irritation) ReviewSDS->IdentifyHazards leads to AssessExposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) IdentifyHazards->AssessExposure informs SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) AssessExposure->SelectPPE determines EngineeringControls Implement Engineering Controls (Fume Hood) AssessExposure->EngineeringControls necessitates DevelopSOP Develop Standard Operating Procedure (SOP) SelectPPE->DevelopSOP EngineeringControls->DevelopSOP LocateSafetyEquip Locate Emergency Equipment (Eyewash, Shower, Fire Extinguisher) DevelopSOP->LocateSafetyEquip ReviewEmergencyProc Review Emergency Procedures (Spill, Exposure) DevelopSOP->ReviewEmergencyProc

Caption: Risk assessment workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring the safety of laboratory personnel.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] This is critical to minimize the risk of inhalation, which may cause respiratory irritation.[1][2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following diagram outlines the minimum required PPE.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Compound 6-Bromo-3-chloro- 2-methylpyridine EyeProtection Safety Goggles (conforming to EN166/NIOSH) Compound->EyeProtection protects eyes from HandProtection Chemical-Resistant Gloves (e.g., Nitrile, inspect before use) Compound->HandProtection protects skin from BodyProtection Laboratory Coat Compound->BodyProtection protects clothing/skin from RespiratoryProtection Respirator (if ventilation is inadequate or dust is generated) Compound->RespiratoryProtection protects respiratory system from

Caption: Minimum personal protective equipment for handling the compound.

Handling Procedures
  • Avoid contact with skin and eyes.[3][5]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[4][5]

  • Wash hands thoroughly after handling.[3][4]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Handle and store under a dry, inert atmosphere if the compound is moisture-sensitive.[7]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[3][4]

  • Keep in a cool place.[8]

  • Store locked up.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents.[4][5]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First-Aid Measures

The following table outlines the immediate first-aid steps to be taken in case of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[9][10][11]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[3][9][10][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4][9][10][12]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][9][10][11]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9][10][11]

  • Specific Hazards: Thermal decomposition may produce toxic vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and halogenated compounds like hydrogen bromide and hydrogen chloride gas.[5][7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5][9][10]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3][9][10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust.[3][5]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[4][5][11] Contact a licensed professional waste disposal service to dispose of this material.[3][4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[10]

Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[3][5] However, based on data from analogous compounds, it is predicted to be harmful or toxic if swallowed, and to cause skin, eye, and respiratory irritation.[1][2]

Ecological Information

Information on the ecotoxicity of this compound is limited. It is prudent to prevent its release into the environment.[5]

Conclusion

While this compound is a valuable tool in synthetic chemistry, it must be handled with the utmost care. A thorough understanding of its potential hazards, coupled with the diligent application of the safety protocols outlined in this guide, is essential for mitigating risks and ensuring a safe laboratory environment. All personnel should be trained on these procedures before working with this compound.

References

The Emergence of a Versatile Scaffold: A Technical Guide to 6-Bromo-3-chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine ring, a foundational six-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a "privileged scaffold" in drug discovery. The strategic functionalization of the pyridine core with various substituents allows for the precise modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. Among the vast landscape of substituted pyridines, halogenated derivatives such as 6-Bromo-3-chloro-2-methylpyridine have emerged as exceptionally valuable intermediates. The distinct electronic environments created by the bromo, chloro, and methyl groups at the 2, 3, and 6 positions provide a versatile platform for a wide array of subsequent chemical transformations, making it a crucial building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2]

This technical guide provides an in-depth exploration of this compound, from the historical context of its synthetic roots to its modern applications. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

A Historical Perspective on Pyridine Synthesis

While a specific, dated discovery of this compound is not prominently documented in seminal literature, its existence is a direct result of the rich and evolving history of pyridine synthesis. The first isolation of a pure pyridine compound, 2-picoline (2-methylpyridine), from coal tar was reported by T. Anderson in 1846. The first laboratory synthesis of the parent pyridine ring was achieved by William Ramsay in 1876, who passed a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[3]

A significant breakthrough in the systematic synthesis of functionalized pyridines came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis.[4][5] This multicomponent reaction, which condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, provided a versatile method for creating dihydropyridines that could be subsequently oxidized to their aromatic pyridine counterparts.[1][4] This foundational method, along with other classical named reactions like the Chichibabin, Guareschi-Thorpe, and Kröhnke syntheses, laid the groundwork for the creation of a diverse array of substituted pyridines.[3][6]

The synthesis of highly substituted and specifically halogenated pyridines, such as the topic of this guide, has been further advanced by modern catalytic methodologies, particularly transition-metal-catalyzed cross-coupling reactions.[1][7] These powerful techniques offer unparalleled efficiency and selectivity in the functionalization of the pyridine core.

Physicochemical Properties of this compound

The utility of this compound as a synthetic intermediate is intrinsically linked to its specific physicochemical properties. A summary of these properties is presented in the table below.

PropertyValueSource(s)
CAS Number 944317-27-5[8]
Molecular Formula C₆H₅BrClN[8]
Molecular Weight 206.47 g/mol [8][9]
Appearance Not specified, likely a solid or liquid-
Purity Typically ≥95%[8]

Synthetic Methodologies: A Plausible Route to this compound

A common and effective strategy for introducing a chloro group onto a pyridine ring from an amino group is the Sandmeyer reaction . This is then typically followed by a regioselective electrophilic bromination . A well-documented synthesis for the related isomer, 3-Bromo-2-chloro-6-methylpyridine, starts from 2-amino-6-methylpyridine.[10] A similar approach can be envisioned for the target molecule, likely starting from a different aminomethylpyridine precursor.

The following proposed synthesis is based on the established synthesis of 3-Bromo-6-chloro-2-methylpyridine from 2-amino-5-bromo-6-methylpyridine, a reaction that is well-documented.[11] This suggests that a Sandmeyer-type reaction on an appropriate aminobromomethylpyridine is a viable strategy.

Conceptual Synthetic Workflow

The proposed synthesis would likely proceed via a two-step sequence:

  • Diazotization and Sandmeyer Reaction: Conversion of the amino group of a suitable aminobromomethylpyridine to a chloro group.

  • Purification: Isolation of the final product.

The logical flow of this proposed synthesis is depicted in the following diagram:

G cluster_start Starting Material cluster_step1 Step 1: Diazotization & Sandmeyer Reaction cluster_product Final Product Starting_Material Suitable Aminobromomethylpyridine Precursor Diazotization Formation of Diazonium Salt Starting_Material->Diazotization  Diazotization Reagents_1 1. NaNO₂, HCl (aq) 2. CuCl Sandmeyer Introduction of Chloro Group Diazotization->Sandmeyer  Sandmeyer Reaction Final_Product This compound Sandmeyer->Final_Product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from a Similar Synthesis)

The following protocol is adapted from the synthesis of 5-bromo-2-chloro-6-methylpyridine and represents a robust method for this class of transformation.[11]

Step 1: Synthesis of this compound from a suitable aminobromomethylpyridine precursor

  • Rationale for Reagent Selection:

    • Sodium Nitrite (NaNO₂) and Hydrochloric Acid (HCl): These reagents are used to generate nitrous acid in situ, which is essential for the diazotization of the primary aromatic amine.

    • Copper(I) Chloride (CuCl): This acts as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chloride ion. The use of a copper(I) salt is crucial for achieving high yields in this transformation.

    • Dichloromethane (CH₂Cl₂): A common organic solvent for this reaction, chosen for its ability to dissolve the starting materials and its relative inertness under the reaction conditions.

    • Pyridine Hydrochloride: Often added to maintain an acidic environment and aid in the solubility of the starting materials.

  • Step-by-Step Procedure:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add the starting aminobromomethylpyridine, pyridine hydrochloride, and dichloromethane.

    • Cool the mixture to 0-10 °C using an ice-water bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

    • Add copper(I) chloride to the reaction mixture.

    • Slowly add hydrochloric acid, keeping the temperature between 0-10 °C.

    • Stir the reaction mixture at 0-10 °C for approximately 30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases and the pH is neutral or slightly basic.

    • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

  • Self-Validation and Trustworthiness:

    • The reaction progress can be reliably monitored by TLC, allowing for a clear determination of the reaction endpoint.

    • The final product can be characterized and its purity confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectroscopic data should be consistent with the structure of this compound.

Comparative Data on Synthetic Methodologies

While a direct comparison for the synthesis of this compound is not available, the following table presents typical yields for the synthesis of a closely related isomer, demonstrating the efficiency of the Sandmeyer-type approach.

Starting MaterialProductKey ReagentsYieldReference
2-amino-5-bromo-6-methylpyridine5-bromo-2-chloro-6-methylpyridineNaNO₂, CuCl, HCl70%[11]

Applications in Research and Development

The strategic placement of three distinct functional groups—a methyl group and two different halogens—on the pyridine ring makes this compound a highly versatile intermediate in organic synthesis.

  • Cross-Coupling Reactions: The bromo and chloro substituents serve as excellent handles for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the selective introduction of aryl, alkyl, vinyl, or alkynyl groups at these positions, enabling the construction of complex molecular architectures.

  • Nucleophilic Aromatic Substitution: The halogen atoms can also undergo nucleophilic aromatic substitution reactions, providing a route to introduce a wide range of nucleophiles, including amines, alcohols, and thiols.

  • Pharmaceutical and Agrochemical Synthesis: As a result of its synthetic versatility, this compound is a valuable building block for the synthesis of active pharmaceutical ingredients (APIs) and novel agrochemicals. Its structural motifs are found in a variety of biologically active compounds.

Conclusion

This compound stands as a testament to the advancements in synthetic organic chemistry. While its specific "discovery" may be embedded within the broader development of polysubstituted pyridines, its value as a versatile chemical intermediate is undeniable. The ability to leverage its distinct functional groups through a variety of modern synthetic methodologies provides chemists with a powerful tool for the creation of novel and complex molecules with significant potential in drug discovery and other areas of chemical science. This guide has provided a comprehensive overview of its historical context, physicochemical properties, a plausible and detailed synthetic approach, and its key applications, serving as a valuable resource for the scientific community.

References

A Comprehensive Technical Guide to the Synthesis and Reactions of 6-Bromo-3-chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-chloro-2-methylpyridine is a key halogenated pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its strategic placement of chloro, bromo, and methyl substituents on the pyridine ring offers distinct reactivity profiles, enabling selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. This technical guide provides an in-depth review of the synthetic routes to this compound and explores its diverse reactivity, offering field-proven insights and detailed experimental protocols to support researchers in leveraging this important synthetic intermediate.

Introduction: The Significance of this compound

Halogenated pyridines are fundamental building blocks in organic synthesis, providing a scaffold for the construction of a wide array of functional molecules. The presence of halogen atoms allows for a diverse range of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This compound, with its unique substitution pattern, is a valuable intermediate for introducing the 3-chloro-2-methylpyridine moiety into larger, more complex structures. The differential reactivity of the C-Br and C-Cl bonds, along with the influence of the methyl group, allows for selective and sequential reactions, making it a powerful tool in the design and synthesis of novel compounds with potential biological activity.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available precursor such as 2-picoline (2-methylpyridine). The key transformations involve the introduction of the chloro and bromo substituents at the desired positions on the pyridine ring. Two plausible synthetic routes are outlined below, highlighting the strategic considerations for regioselective halogenation.

Route 1: Electrophilic Halogenation of 2-Methylpyridine Derivatives

This route involves the initial chlorination of a 2-methylpyridine derivative followed by a regioselective bromination.

Diagram of Synthetic Route 1:

Synthetic Route 1 2-Picoline 2-Picoline 3-Chloro-2-methylpyridine 3-Chloro-2-methylpyridine 2-Picoline->3-Chloro-2-methylpyridine Chlorination This compound This compound 3-Chloro-2-methylpyridine->this compound Bromination

Caption: Proposed synthesis of this compound via electrophilic halogenation.

Step 1: Synthesis of 3-Chloro-2-methylpyridine

The synthesis of the intermediate, 3-chloro-2-methylpyridine, can be achieved through various methods, including the direct chlorination of 2-picoline. However, controlling the regioselectivity of direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions.[1] A more controlled approach involves the synthesis from 2-chloro-3-methylpyridine, which can be prepared from 3-methylpyridine.[2]

Step 2: Bromination of 3-Chloro-2-methylpyridine

The subsequent bromination of 3-chloro-2-methylpyridine is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents (chloro and methyl groups) will influence the position of the incoming bromine atom. The methyl group is an activating group, while the chloro group is a deactivating but ortho-, para-directing group. The pyridine nitrogen is deactivating towards electrophilic substitution. The bromination is expected to occur at the electron-rich 6-position.

Experimental Protocol: Bromination of 3-Chloro-2-methylpyridine

  • To a stirred solution of 3-chloro-2-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid or a halogenated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or bromine.

  • The reaction mixture is heated to a temperature typically ranging from 50 to 100 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto ice.

  • The mixture is then neutralized with a base, such as sodium hydroxide or sodium bicarbonate solution.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Route 2: Synthesis via Sandmeyer Reaction

An alternative and often more regioselective approach involves the use of the Sandmeyer reaction, starting from an appropriately substituted aminopyridine.[3][4][5][6]

Diagram of Synthetic Route 2:

Synthetic Route 2 6-Amino-3-chloro-2-methylpyridine 6-Amino-3-chloro-2-methylpyridine Diazonium Salt Diazonium Salt 6-Amino-3-chloro-2-methylpyridine->Diazonium Salt Diazotization (NaNO2, HBr) This compound This compound Diazonium Salt->this compound Sandmeyer Reaction (CuBr) Suzuki-Miyaura Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar'

References

Methodological & Application

Application Note & Protocol: Synthesis of 6-Bromo-3-chloro-2-methylpyridine from 2-amino-5-bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are fundamental heterocyclic scaffolds in the development of pharmaceuticals and agrochemicals. Their inherent chemical properties and the ability to introduce a wide array of functional groups make them privileged structures in medicinal chemistry. Specifically, halo-substituted methylpyridines, such as 6-Bromo-3-chloro-2-methylpyridine, serve as versatile intermediates. The presence of multiple halogen atoms at distinct positions on the pyridine ring allows for selective and sequential functionalization, primarily through various cross-coupling reactions. This enables the construction of complex molecular architectures with diverse biological activities.

This application note provides a comprehensive guide for the synthesis of this compound from 2-amino-5-bromo-6-methylpyridine. The protocol is based on the well-established Sandmeyer reaction, a robust and widely utilized method for the conversion of primary aromatic amines into aryl halides via a diazonium salt intermediate.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety considerations to ensure a successful and safe synthesis.

Scientific Background: The Sandmeyer Reaction

The transformation of 2-amino-5-bromo-6-methylpyridine to this compound is achieved through the Sandmeyer reaction. This reaction is a cornerstone of aromatic chemistry, providing a reliable method for replacing an amino group with a halide.[2] The reaction proceeds in two principal stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The reaction is performed at low temperatures (0-10 °C) to prevent the premature decomposition of the unstable diazonium salt.[4]

  • Copper(I)-Catalyzed Halogenation: The diazonium salt is then subjected to a nucleophilic substitution reaction with a chloride ion, catalyzed by a copper(I) salt, typically copper(I) chloride (CuCl).[5] The copper(I) catalyst facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride complex, yielding the desired aryl chloride and regenerating the copper(I) catalyst.[2]

The overall reaction is a radical-nucleophilic aromatic substitution (SRNAr).[2]

Experimental Protocol

This protocol details the synthesis of this compound from 2-amino-5-bromo-6-methylpyridine.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-amino-5-bromo-6-methylpyridine≥98%e.g., Sigma-Aldrich
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Pyridine hydrochloride≥98%e.g., Sigma-Aldrich
Sodium nitrite (NaNO₂)ACS reagent, ≥97%e.g., Sigma-Aldrich
Copper(I) chloride (CuCl)≥97%e.g., Sigma-Aldrich
Hydrochloric acid (HCl)Concentrated (37%)e.g., Fisher Scientific
Saturated aqueous sodium bicarbonateLaboratory grade-
HexaneACS grade, ≥98.5%e.g., Sigma-Aldrich
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradee.g., Sigma-Aldrich
Equipment
  • 2 L three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Diazotization cluster_2 Work-up cluster_3 Purification A Charge 2-amino-5-bromo-6-methylpyridine, CH₂Cl₂, pyridine HCl, NaNO₂, and CuCl into a 2L three-necked flask B Cool the reaction mixture to 0-10 °C A->B Proceed to C Slowly add concentrated HCl B->C D Stir at 0-10 °C for 30 minutes C->D E Quench the reaction with saturated aqueous sodium bicarbonate D->E Proceed to F Separate the organic and aqueous layers E->F G Extract the aqueous layer with CH₂Cl₂ F->G H Combine and concentrate the organic layers G->H I Add hexane to the residue and stir H->I Proceed to J Collect the solid by filtration I->J K Wash the solid with hexane J->K L Concentrate the filtrate to obtain the pure product K->L

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, add dichloromethane (900 mL), 2-amino-5-bromo-6-methylpyridine (74.23 g, 0.39 mol), pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and copper(I) chloride (3.76 g, 5% w/w relative to the starting material).[4]

  • Diazotization: Cool the reaction mixture to 0-10 °C using an ice-water bath.[4]

  • Slowly add concentrated hydrochloric acid (4.5 mL, 6% v/w relative to the starting material) to the cooled mixture.[4]

  • Stir the reaction mixture vigorously at 0-10 °C for 30 minutes.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (400 mL) in small portions until the evolution of gas ceases.[4]

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (100 mL).[4]

  • Combine the organic layers and concentrate them to dryness using a rotary evaporator.[4]

  • Purification: Add hexane (750 mL) to the residue and stir the suspension.[4]

  • Collect the solid by filtration and wash it with hexane.[4]

  • Concentrate the filtrate to dryness to afford the pure this compound as a light yellow crystalline solid (expected yield: 61 g, 70%).[4]

Data Summary

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Equivalents
2-amino-5-bromo-6-methylpyridine187.0474.230.391.0
Pyridine hydrochloride115.561391.23.08
Sodium nitrite (NaNO₂)69.0083.261.23.08
Copper(I) chloride (CuCl)99.003.760.0380.097 (catalyst)
Hydrochloric acid (HCl, conc.)36.46~5.4 (4.5 mL)~0.15~0.38

Safety Precautions

The Sandmeyer reaction involves the formation of diazonium salts, which are potentially explosive, especially when isolated in a dry state.[3][6] Therefore, strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Temperature Control: Maintain the reaction temperature strictly between 0-10 °C during the diazotization step. Higher temperatures can lead to the uncontrolled decomposition of the diazonium salt.[3][4]

  • Quenching: Quench any residual diazonium salt before work-up.

  • Handling of Reagents:

    • Sodium Nitrite: Avoid contact with skin and eyes. It is an oxidizing agent.

    • Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care.

    • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 2-amino-5-bromo-6-methylpyridine via the Sandmeyer reaction. By carefully following the outlined procedures and adhering to the specified safety precautions, researchers can effectively synthesize this valuable building block for applications in pharmaceutical and agrochemical research and development. The provided mechanistic insights and workflow diagrams are intended to enhance the understanding and successful execution of this chemical transformation.

References

Application Note: Chemoselective Suzuki-Miyaura Coupling Protocol for 6-Bromo-3-chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals and functional materials.[1][2][3] This application note provides a comprehensive guide for the chemoselective Suzuki-Miyaura coupling of 6-Bromo-3-chloro-2-methylpyridine. This substrate presents a common challenge in organic synthesis: the presence of two different halogen atoms on a pyridine ring, requiring precise control to achieve selective functionalization. We will detail a robust protocol that preferentially targets the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This guide explains the mechanistic basis for this selectivity, provides a detailed step-by-step experimental procedure, and offers insights into reaction optimization for researchers in drug development and chemical synthesis.

Introduction and Strategic Considerations

Substituted pyridines are prevalent scaffolds in medicinal chemistry.[4] The ability to selectively functionalize dihalogenated pyridines like this compound is of great strategic importance, allowing for stepwise and divergent synthesis of complex molecules. The Suzuki-Miyaura reaction is an ideal tool for this purpose due to its mild conditions and high functional group tolerance.[5][6]

The key to selectivity in this system lies in the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The oxidative addition of the palladium(0) catalyst to the aryl halide is the first and often rate-determining step of the catalytic cycle.[7][8] The generally accepted reactivity order for aryl halides is I > Br > OTf >> Cl.[3][9] This difference is primarily attributed to the bond dissociation energies of the C-X bond, where the C-Br bond is weaker and more readily cleaved by the Pd(0) catalyst than the C-Cl bond. By carefully selecting the catalyst, ligand, and reaction conditions, we can exploit this reactivity difference to ensure the Suzuki coupling occurs exclusively at the 6-position (C-Br).

Mechanistic Insight: The Basis of Chemoselectivity

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][7] Understanding this cycle is crucial for rationalizing the chemoselectivity observed in the coupling of this compound.

  • Oxidative Addition: The active Pd(0) complex, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-halogen bond of the electrophile.[7] For this compound, there are two potential sites for oxidative addition. Due to the lower bond energy of the C-Br bond compared to the C-Cl bond, oxidative addition occurs preferentially at the C-Br bond.[9] This is the selectivity-determining step.

  • Transmetalation: The resulting Aryl-Pd(II)-Br complex then undergoes transmetalation. The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[9][10] This species transfers its organic group to the palladium center, displacing the bromide ion.

  • Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple to form the new C-C bond of the desired product.[2][11] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Selective for C-Br) Pd0->OA Ar-Br PdII_Aryl Aryl-Pd(II)(Br)L₂ OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Diaryl Aryl-Pd(II)(Aryl')L₂ Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Ar-Ar' (Product) ArylHalide 6-Bromo-3-chloro- 2-methylpyridine ArylHalide->OA BoronicAcid Aryl Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation caption Suzuki-Miyaura catalytic cycle for selective C-Br coupling. Experimental_Workflow start Start setup 1. Reaction Setup - Add solids to oven-dried flask - Seal with septum start->setup inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) setup->inert solvents 3. Add Solvents - Add degassed 1,4-Dioxane and Water via syringe inert->solvents degas 4. Degas Mixture - Sparge with Argon for 15 min solvents->degas heat 5. Heating & Stirring - Heat to 90-100 °C - Stir vigorously for 12-24 h degas->heat monitor 6. Monitor Progress - TLC or LC-MS analysis heat->monitor workup 7. Work-up - Cool to RT - Dilute with EtOAc & H₂O - Separate layers, extract aq. - Wash organic with brine monitor->workup dry 8. Dry & Concentrate - Dry over Na₂SO₄ - Filter and evaporate solvent workup->dry purify 9. Purification - Flash column chromatography dry->purify end End (Pure Product) purify->end

References

The Strategic Utility of 6-Bromo-3-chloro-2-methylpyridine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Halogenated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. Among these, the pyridine ring is a ubiquitous structural motif found in a vast array of therapeutic agents. The strategic functionalization of this core structure allows for the fine-tuning of physicochemical properties, target affinity, and pharmacokinetic profiles. 6-Bromo-3-chloro-2-methylpyridine has emerged as a key building block in this context. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective chemical manipulation, makes it a highly valuable precursor for the synthesis of complex pharmaceutical intermediates.[1][2]

The presence of both a bromine and a chlorine atom on the pyridine ring provides orthogonal reactivity, enabling chemists to perform sequential and site-selective cross-coupling reactions. This differential reactivity is the cornerstone of its utility, allowing for the controlled and predictable introduction of various functionalities. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate synthesis, with a focus on two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe process development.

PropertyValueReference
Molecular Formula C₆H₅BrClN[3]
Molecular Weight 206.47 g/mol [4]
Appearance Solid
Boiling Point 256.9 ± 35.0 °C at 760 mmHg
Purity Typically ≥ 95%[3]

Safety and Handling: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[5]

Core Applications in Pharmaceutical Synthesis: Cross-Coupling Reactions

The primary utility of this compound in pharmaceutical synthesis lies in its application as a substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond, enabling selective Suzuki-Miyaura or Buchwald-Hartwig reactions at the 6-position.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many drug molecules.[6][7]

  • Catalyst: Palladium complexes are the catalysts of choice. For substrates like halogenated pyridines, catalysts such as Pd(PPh₃)₄ or those generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand are commonly employed. The choice of ligand is crucial; bulky, electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination.[6][8]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can influence the reaction rate and yield, and often requires empirical optimization.[8]

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base. The solvent system must be able to dissolve both the organic and inorganic reaction components to a sufficient extent.[6]

dot

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, boronic acid, base, and solvent catalyst Add Palladium Catalyst and Ligand reagents->catalyst Under Inert Atmosphere heating Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction (e.g., with water) monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Chromatography extraction->purification final_product final_product purification->final_product Characterize Final Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L_n(Ar)Pd(II)-Br OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L_n(Ar)Pd(II)(HNR'R'')]Br Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_n(Ar)Pd(II)-NR'R'' Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR'R''

References

"application of 6-Bromo-3-chloro-2-methylpyridine in agrochemical development"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 6-Bromo-3-chloro-2-methylpyridine in Agrochemical Development

Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds

The pyridine ring is a foundational structural motif in modern agrochemicals, prized for its favorable physicochemical properties and its ability to interact effectively with biological targets in pests and weeds.[1][2] The strategic introduction of halogen atoms onto this scaffold dramatically enhances its utility as a synthetic intermediate.[3] Halogenated pyridines, such as this compound, serve as versatile building blocks, enabling chemists to construct complex molecular architectures through a variety of robust chemical transformations.[4]

This document provides an in-depth technical guide on the application of this compound (CAS: 185518-51-2) in the context of agrochemical research and development. While many isomeric structures like 3-Bromo-6-chloro-2-methylpyridine are well-documented as precursors to commercial pesticides,[5][6] this guide focuses on the unique synthetic potential derived from the specific 6-bromo, 3-chloro substitution pattern. We will explore the differential reactivity of its functional groups and provide a detailed, field-proven protocol for its strategic modification, empowering researchers to leverage this synthon in the discovery of next-generation herbicides, fungicides, and insecticides.

Physicochemical Properties and Specifications

A thorough understanding of the starting material is critical for successful and reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 185518-51-2
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol [7]
Appearance Solid / Crystalline Powder
Purity Typically ≥97%
Primary Hazard Class Acute Toxicity (Oral), Skin/Eye Irritant[7]

Core Synthetic Strategy: Exploiting Differential Halogen Reactivity

The primary value of this compound lies in the distinct reactivity of its two halogen atoms. The carbon-bromine (C-Br) bond is inherently less stable and more susceptible to oxidative addition with transition metal catalysts (e.g., Palladium) than the stronger carbon-chlorine (C-Cl) bond.[4] This reactivity differential is the cornerstone of a selective, stepwise functionalization strategy, allowing for precise molecular construction.

  • Site-Selective Cross-Coupling (C6-Position): The C6-bromo position is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[8][9] This enables the facile introduction of a wide array of aryl, heteroaryl, or vinyl substituents, which are common features in advanced agrochemicals.

  • Nucleophilic Aromatic Substitution (C3-Position): The C3-chloro position, while less reactive in cross-coupling, is activated towards nucleophilic aromatic substitution (SNAr).[10] This pathway allows for the introduction of nucleophiles like amines, thiols, or alkoxides, often after the C6 position has been modified.

This two-step potential allows for the creation of diverse chemical libraries from a single, advanced intermediate.

G cluster_start Starting Intermediate cluster_path1 Pathway 1: Cross-Coupling cluster_path2 Pathway 2: Nucleophilic Substitution start This compound p1_step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base, R-B(OH)₂) start->p1_step1 Selective at C6-Br (More Reactive) p2_step1 S(N)Ar Reaction (Nucleophile, e.g., R-NH₂) start->p2_step1 Targets C3-Cl (Less Reactive) p1_prod 6-Aryl-3-chloro-2-methylpyridine (Core Scaffold) p1_step1->p1_prod p2_step1_downstream S(N)Ar at C3-Cl (e.g., with Nu-H) p1_prod->p2_step1_downstream Further Functionalization p2_prod 6-Bromo-3-amino-2-methylpyridine (Alternative Scaffold) p2_step1->p2_prod

Fig 1. Differential reactivity pathways for this compound.

Application Protocol: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol details a representative Suzuki-Miyaura reaction to selectively functionalize the C6-bromo position, yielding a 6-aryl-3-chloro-2-methylpyridine scaffold. This procedure is a foundational step for building more complex agrochemical candidates.

Principle & Causality

The Suzuki-Miyaura coupling is a robust, palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron species.[11] We target the C6-Br bond due to its higher reactivity compared to the C3-Cl bond, ensuring high selectivity.[4]

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available catalyst that is effective for coupling aryl bromides.

  • Base (K₂CO₃): The base is essential for activating the boronic acid partner, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.

  • Solvent System (Dioxane/Water): A polar aprotic solvent like 1,4-dioxane effectively solubilizes the organic reagents, while the addition of water helps dissolve the inorganic base and facilitates the reaction.

Reaction Scheme

(Self-generated image of this compound reacting with a generic arylboronic acid via Suzuki coupling to yield 6-Aryl-3-chloro-2-methylpyridine)

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
This compound185518-51-2206.471.01.0
4-Methoxyphenylboronic acid5720-07-0151.961.21.2
Pd(PPh₃)₄14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.52.5
1,4-Dioxane, anhydrous123-91-188.118 mL-
Deionized Water7732-18-518.022 mL-
Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (206 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous potassium carbonate (345 mg, 2.5 mmol).

    • Seal the flask with a rubber septum.

    • Causality: Using an oven-dried flask and anhydrous reagents (where specified) is crucial to prevent moisture from interfering with the catalytic cycle.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere throughout the reaction is critical for catalyst longevity and reaction efficiency.

  • Solvent and Catalyst Addition:

    • Via syringe, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL).

    • Briefly remove the septum and quickly add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol). Immediately reseal and purge with inert gas for 2 minutes while stirring.

    • Causality: The catalyst is added last to minimize its exposure to air. The solvent mixture ensures all components are in the appropriate phase for reaction.

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-18 hours.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot, dilute with ethyl acetate, and spot on a silica plate. A typical eluent is 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting bromopyridine indicates reaction completion.

  • Work-up:

    • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine all organic extracts and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous work-up removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to isolate the pure product.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reagents to Schlenk Flask inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert solvents 3. Add Solvents & Catalyst inert->solvents heat 4. Heat to 90 °C (12-18 h) solvents->heat monitor 5. Monitor by TLC / LC-MS heat->monitor cool 6. Cool to RT monitor->cool If complete extract 7. Aqueous Extraction (EtOAc/H₂O) cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify final_product final_product purify->final_product Yields Pure Product

Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound represents a high-potential building block for agrochemical discovery. Its well-defined and differential halogen reactivity allows for a reliable and selective two-step functionalization strategy. The protocol provided herein for Suzuki-Miyaura coupling at the C6-position serves as a robust starting point for creating novel 6-arylpyridine scaffolds. Subsequent modification at the C3-chloro position can then be explored to build molecular complexity and fine-tune biological activity. As the search for novel, effective, and environmentally conscious crop protection agents continues, the strategic use of such versatile intermediates will remain paramount to innovation in the field.

References

"large-scale synthesis and purification of 6-Bromo-3-chloro-2-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Large-Scale Synthesis and Purification of 6-Bromo-3-chloro-2-methylpyridine

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in modern synthetic chemistry. Its structural arrangement, featuring bromine, chlorine, and methyl substituents, offers multiple reaction sites for further functionalization. This versatility makes it a high-value intermediate in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2] The bromine and chlorine atoms, for instance, are amenable to various cross-coupling reactions, such as Suzuki or Heck couplings, and nucleophilic substitution, enabling the construction of complex molecular architectures.[3][4]

This document provides a comprehensive guide for the large-scale synthesis and purification of this compound (CAS 944317-27-5). The protocols detailed herein are designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and high purity of the final product. The narrative explains the causality behind experimental choices, ensuring a deep understanding of the process.

Chemical Profile and Safety

A thorough understanding of the compound's properties and hazards is critical before commencing any synthetic work.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 944317-27-5[5]
Molecular Formula C₆H₅BrClN[5]
Molecular Weight 206.47 g/mol [5][6]
Appearance White to light yellow solid or liquid[7]
Purity Typically >95%[5]
Boiling Point ~220 °C at 760 mmHg (Isomer data)[1]
Melting Point ~30-44 °C (Isomer data)
Health and Safety Precautions

This compound and its intermediates are hazardous chemicals that must be handled with appropriate safety measures.

  • Hazard Identification : The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation. Some related isomers are considered toxic or fatal upon skin contact.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side-shields conforming to EN166 standards, and a lab coat.[8] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[9]

  • Handling : Avoid contact with skin, eyes, and clothing.[9] Ensure adequate ventilation. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[7]

  • Disposal : Dispose of chemical waste according to local, state, and federal regulations. Do not allow the product to enter drains.

Proposed Synthetic Strategy

The synthesis of this compound can be efficiently achieved from a suitable aminopyridine precursor via a Sandmeyer-type reaction. This classic transformation is well-suited for industrial scale-up due to its reliability and use of readily available reagents. The proposed two-step, one-pot process starts from 2-amino-3-chloro-6-methylpyridine.

  • Diazotization : The primary amino group of the starting material is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrobromic acid.

  • Sandmeyer Reaction : The diazonium salt is subsequently displaced by a bromide ion, catalyzed by copper(I) bromide, to yield the final product.

Synthetic Pathway cluster_0 Proposed Synthesis of this compound start 2-Amino-3-chloro-6-methylpyridine intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO₂, HBr (Diazotization) 0-5 °C product This compound intermediate->product 2. CuBr (Sandmeyer Reaction)

Caption: Proposed reaction scheme for the synthesis.

Part I: Protocol for Large-Scale Synthesis

This protocol is designed for a ~1 mole scale synthesis. Adjustments may be necessary based on available equipment and specific laboratory conditions.

Materials and Reagents

Table 2: Reagents for Synthesis

ReagentCAS No.MW ( g/mol )QuantityMolar Eq.
2-Amino-3-chloro-6-methylpyridine5459-22-3142.59142.6 g1.0
Hydrobromic Acid (48% aq.)10035-10-680.91680 mL~6.0
Sodium Nitrite (NaNO₂)7632-00-069.0076 g1.1
Copper(I) Bromide (CuBr)7787-70-4143.4514.3 g0.1
Dichloromethane (DCM)75-09-284.932 L-
Sodium Bicarbonate (NaHCO₃)144-55-884.01As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-
Equipment
  • 5 L three-neck round-bottom flask

  • Mechanical stirrer with a PTFE paddle

  • Thermometer and temperature controller

  • Dropping funnel

  • Heating/cooling mantle

  • Condenser

  • Large separatory funnel

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup : Assemble the 5 L reaction flask with the mechanical stirrer, thermometer, and dropping funnel. Ensure the setup is in a fume hood.

  • Acidic Solution Preparation : Charge the flask with 2-Amino-3-chloro-6-methylpyridine (142.6 g, 1.0 mol) and hydrobromic acid (680 mL, 48%).

  • Cooling : Cool the stirred mixture to 0-5 °C using an ice-salt bath. A thick slurry is expected to form.

  • Diazotization : Dissolve sodium nitrite (76 g, 1.1 mol) in 150 mL of water. Add this solution dropwise to the reaction mixture via the dropping funnel over 1.5-2 hours. Causality Note : A slow, controlled addition is crucial to maintain the temperature below 5 °C. Higher temperatures can lead to the premature decomposition of the diazonium salt, reducing yield and potentially creating hazardous side products. The completion of diazotization can be checked with starch-iodide paper (a persistent blue-black color indicates excess nitrous acid).

  • Catalyst Addition : In a separate beaker, dissolve copper(I) bromide (14.3 g, 0.1 mol) in 50 mL of hydrobromic acid. Once the diazotization is complete, add this catalyst solution to the reaction mixture in one portion.

  • Sandmeyer Reaction : After adding the catalyst, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. Causality Note : Gentle heating facilitates the decomposition of the diazonium salt and the evolution of nitrogen gas, driving the reaction to completion. The reaction should be monitored by the cessation of gas evolution.

  • Work-up - Quenching and Extraction :

    • Cool the reaction mixture back to room temperature.

    • Carefully pour the mixture onto 1 kg of crushed ice in a large beaker.

    • Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious as significant foaming from CO₂ evolution will occur.

    • Transfer the neutralized mixture to a large separatory funnel and extract the product with dichloromethane (3 x 500 mL).

  • Drying and Concentration :

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Part II: Protocol for Large-Scale Purification

The crude product is typically an oil or a low-melting solid and may contain impurities. Vacuum distillation is the preferred method for purification on a large scale.

Equipment
  • Short-path distillation apparatus with a Vigreux column

  • Vacuum pump and gauge

  • Heating mantle with a stirrer

  • Receiving flasks (multi-limb adapter recommended)

Step-by-Step Purification Procedure
  • Apparatus Setup : Assemble the short-path distillation apparatus. Ensure all joints are properly sealed for high vacuum.

  • Distillation :

    • Transfer the crude product to the distillation flask.

    • Slowly apply vacuum and begin heating the flask.

    • Collect and discard any low-boiling fractions, which may include residual solvent.

    • The product will distill at a specific temperature and pressure (e.g., an isomer boils at 80-84 °C / 2 mmHg).[10] Collect the pure fraction in a pre-weighed receiving flask. Causality Note : Using a Vigreux column provides better separation of components with close boiling points, enhancing the purity of the final product.[11]

  • Product Collection : Once the main fraction has been collected, stop the heating and allow the apparatus to cool completely before releasing the vacuum.

  • Yield and Storage : Weigh the purified product to determine the final yield. Store the product in an amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.[7]

Table 3: Expected Outcome

ParameterTarget Value
Expected Yield 65-75%
Purity (by GC) ≥98%
Appearance Colorless to light yellow liquid/solid

Part III: Quality Control and Characterization

The purity and identity of the final product must be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm the molecular weight and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure and identify any isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC) : For quantitative purity analysis.

Overall Workflow Visualization

The following diagram outlines the entire process from synthesis to the final, purified product.

Overall Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_qc Final Product s1 1. Charge Reactor (Starting Material + HBr) s2 2. Cool to 0-5 °C s1->s2 s3 3. Diazotization (Add NaNO₂ solution) s2->s3 s4 4. Sandmeyer Reaction (Add CuBr, Heat to 50-60 °C) s3->s4 w1 5. Quench on Ice s4->w1 w2 6. Neutralize with NaHCO₃ w1->w2 w3 7. Extract with DCM w2->w3 w4 8. Dry & Concentrate w3->w4 p1 9. Vacuum Distillation w4->p1 p2 10. Collect Pure Fraction q1 11. QC Analysis (GC-MS, NMR) p2->q1 q2 Purified Product (≥98% Purity) q1->q2

Caption: End-to-end workflow for synthesis and purification.

References

Harnessing the Synthetic Potential of 6-Bromo-3-chloro-2-methylpyridine: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Pyridine Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of substituted pyridine moieties is a cornerstone of molecular design. 6-Bromo-3-chloro-2-methylpyridine, a readily accessible dihalogenated picoline derivative, has emerged as a versatile and highly valuable building block. Its utility stems from the differential reactivity of the two halogen substituents, enabling selective and sequential functionalization of the pyridine core. This allows for the controlled and predictable introduction of diverse chemical functionalities, a critical aspect in the construction of complex molecular architectures and in the exploration of structure-activity relationships (SAR). This application note provides a comprehensive overview of the reactivity of this compound and detailed protocols for its application in key synthetic transformations.

Understanding the Reactivity Landscape: A Tale of Two Halogens

The synthetic power of this compound lies in the distinct electronic environments of the C6-Br and C3-Cl bonds. The bromine atom at the 6-position is more susceptible to oxidative addition with transition metal catalysts, such as palladium, making it the preferred site for a variety of cross-coupling reactions. Conversely, the chlorine atom at the 3-position is more activated towards nucleophilic aromatic substitution (SNAr), particularly when the pyridine nitrogen is protonated or coordinated to a Lewis acid, which further enhances the electrophilicity of the ring. This differential reactivity allows for a high degree of control in synthetic planning, enabling the stepwise introduction of different substituents at these two positions.

Key Synthetic Applications and Protocols

This section details established protocols for the most common and impactful transformations utilizing this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanics.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The C6-bromo position is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.

The Suzuki-Miyaura coupling is a robust method for creating biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals. The reaction involves the coupling of the C6-bromo position with an organoboron reagent.

Reaction Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactant_A This compound Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reactant_A->Inert_Atmosphere Reactant_B Aryl/Heteroaryl Boronic Acid/Ester Reactant_B->Inert_Atmosphere Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) Base (e.g., K₂CO₃, Cs₂CO₃) Catalyst_System->Inert_Atmosphere Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Inert_Atmosphere Heating Heat to Reaction Temp. (e.g., 80-110 °C) Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 6-Aryl-3-chloro-2-methylpyridine Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 3-Chloro-2-methyl-6-(4-methoxyphenyl)pyridine

ParameterConditionRationale
Reactants This compound (1.0 eq), 4-Methoxyphenylboronic acid (1.2 eq)A slight excess of the boronic acid drives the reaction to completion.
Catalyst Pd(PPh₃)₄ (0.05 eq)A common and effective catalyst for Suzuki couplings.
Base K₂CO₃ (2.0 eq)The base is crucial for the transmetalation step in the catalytic cycle.
Solvent 1,4-Dioxane/H₂O (4:1)The aqueous mixture helps to dissolve the base and facilitate the reaction.
Temperature 90 °CSufficient thermal energy is required to drive the catalytic cycle efficiently.
Atmosphere Nitrogen or ArgonPrevents oxidation and degradation of the palladium catalyst.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS for completion.

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

The Sonogashira coupling allows for the introduction of an alkyne at the C6-position, a valuable handle for further transformations such as click chemistry or the synthesis of extended π-systems. This reaction requires both a palladium catalyst and a copper(I) co-catalyst.

Detailed Protocol: Synthesis of 3-Chloro-2-methyl-6-(phenylethynyl)pyridine

ParameterConditionRationale
Reactants This compound (1.0 eq), Phenylacetylene (1.1 eq)A small excess of the alkyne is typically used.
Catalyst Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq)A standard catalyst system for Sonogashira couplings.
Base Triethylamine (Et₃N)Acts as both a base and a solvent.
Solvent THF or DMFAnhydrous conditions are important for this reaction.
Temperature Room Temperature to 50 °CThe reaction often proceeds at mild temperatures.
Atmosphere Nitrogen or ArgonEssential to prevent oxidative homocoupling of the alkyne.
Reaction Time 4-12 hoursMonitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF or DMF, followed by triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction at room temperature or gentle heat (e.g., 50 °C) and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it, and concentrate it.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are fundamental in a vast number of pharmaceuticals. This reaction couples the C6-bromo position with a primary or secondary amine.

Reaction Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Reagents & Catalyst cluster_reaction Reaction Execution cluster_workup Work-up & Purification Aryl_Halide This compound Inert_Atmosphere Assemble under Inert Atmosphere (N₂ or Ar) Aryl_Halide->Inert_Atmosphere Amine Primary or Secondary Amine Amine->Inert_Atmosphere Catalyst_System Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu, Cs₂CO₃) Catalyst_System->Inert_Atmosphere Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Inert_Atmosphere Heating Heat to Reaction Temp. (e.g., 80-120 °C) Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling_Quenching Cool to RT & Quench Monitoring->Cooling_Quenching Upon Completion Filtration_Extraction Filter & Extract Cooling_Quenching->Filtration_Extraction Purification Column Chromatography Filtration_Extraction->Purification Product 6-Amino-3-chloro-2-methylpyridine Purification->Product

Caption: General workflow for a Buchwald-Hartwig

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Bromo-3-chloro-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this critical chemical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most prevalent and regioselective approach involves a two-step sequence starting from 2-amino-6-bromo-2-methylpyridine. This method is favored for its control over isomer formation, which can be a significant issue in direct halogenation approaches.

  • Diazotization and Sandmeyer Reaction: The first step is the conversion of the amino group on 2-amino-6-bromo-2-methylpyridine into a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst. This classic Sandmeyer reaction is highly efficient for installing the chloro group at the 3-position.[1][2][3][4]

  • Starting Material Synthesis: The precursor, 2-amino-6-bromo-2-methylpyridine, can be synthesized from 2-amino-6-methylpyridine via electrophilic bromination.[5]

An alternative, though often less selective, route is the direct halogenation of a 2-methylpyridine precursor. However, this can lead to a mixture of isomers that are difficult to separate.[6][7]

Q2: What are the primary impurities I should expect, and how are they formed?

Understanding the potential impurities is crucial for developing an effective purification strategy. The table below summarizes the most common impurities, their origin, and structure.

Impurity NameStructureFormation Mechanism
Unreacted Starting Material 2-Amino-6-bromo-2-methylpyridineIncomplete diazotization or Sandmeyer reaction. This can be due to insufficient sodium nitrite, improper temperature control (diazonium salt decomposition), or inactive copper catalyst.
Isomeric Byproducts e.g., 5-Bromo-3-chloro-2-methylpyridineArises if the starting material for bromination is 3-chloro-2-methylpyridine instead of 2-amino-6-methylpyridine. Direct bromination of 3-chloro-2-methylpyridine can lead to a mixture of isomers due to the directing effects of both the chloro and methyl groups.
Over-halogenated Species e.g., 3,5-Dibromo-6-chloro-2-methylpyridineOccurs during the bromination step if excess brominating agent is used or if reaction conditions (temperature, time) are too harsh. The pyridine ring, once substituted, can still be susceptible to further electrophilic attack.
Dehalogenated Byproduct 3-Chloro-2-methylpyridineCan form via reductive dehalogenation during workup or purification, although this is less common. It can also be present if the initial bromination of the precursor was incomplete.

The formation of these impurities is a direct consequence of the reaction pathways. The Sandmeyer reaction, while generally reliable, is sensitive to temperature. Premature decomposition of the diazonium salt before it can react with the copper catalyst can lead to a host of phenolic and other unwanted byproducts.

Impurity Formation Pathways

The following diagram illustrates the main synthetic route to the desired product and the potential side reactions leading to common impurities.

G cluster_impurities Impurity Formation Pathways SM 2-Amino-6-bromo-2-methylpyridine DS Diazonium Salt Intermediate SM->DS 1. NaNO₂, HCl (0-5°C) (Diazotization) Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Product This compound (Desired Product) DS->Product 2. CuCl, HCl (Sandmeyer Reaction) Impurity3 Over-halogenated Species Product->Impurity3 Excess Brominating Agent (in precursor synthesis) Impurity4 Dehalogenated Byproduct (3-Chloro-2-methylpyridine) Product->Impurity4 Reductive Dehalogenation Impurity2 Isomeric Byproducts (e.g., 5-Bromo-3-chloro-2-methylpyridine) alt_route Alternative Route: Direct Halogenation alt_route->Impurity2

Caption: Synthetic pathway and common impurity formation routes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low Yield of the Final Product
Potential Cause Diagnostic Check Recommended Solution
Decomposition of Diazonium Salt The reaction mixture turns dark brown or black prematurely during diazotization. Vigorous nitrogen evolution is observed before the addition of the copper catalyst.Maintain a strict temperature control of 0-5°C during the formation and handling of the diazonium salt.[6] Ensure slow, dropwise addition of the sodium nitrite solution to prevent localized heating.
Inactive Copper(I) Chloride Catalyst The reaction stalls after the addition of the diazonium salt to the copper solution, with minimal nitrogen evolution.Use freshly prepared or high-purity CuCl. If the catalyst is old or has oxidized (indicated by a green or blue color instead of white/pale yellow), its activity will be compromised.
Incomplete Diazotization TLC or GC-MS analysis of the crude product shows a significant amount of the starting 2-amino-6-bromo-2-methylpyridine.Ensure the correct stoichiometry of sodium nitrite and acid. A slight excess of NaNO₂ may be required. Test for the presence of nitrous acid using starch-iodide paper before proceeding.
Poor Extraction/Isolation The product is lost during the aqueous workup.Ensure the pH of the aqueous layer is neutralized or slightly basic before extraction with an organic solvent like dichloromethane or ethyl acetate to ensure the pyridine nitrogen is not protonated. Perform multiple extractions to maximize recovery.
Issue 2: Poor Regioselectivity and Presence of Isomers
Potential Cause Diagnostic Check Recommended Solution
Use of a Direct Halogenation Route NMR and GC-MS analysis reveals a mixture of bromochloro-2-methylpyridine isomers that are difficult to separate by column chromatography.The Sandmeyer route starting from an aminated precursor offers superior regiochemical control compared to direct electrophilic halogenation of the pyridine ring.[6] Direct halogenation is often non-selective and should be avoided if a single isomer is desired.
Incorrect Starting Material The final product has the correct mass, but the NMR spectrum does not match the desired 6-bromo-3-chloro isomer.Verify the identity and purity of the starting material (e.g., 2-amino-6-bromo-2-methylpyridine). Accidental use of an isomeric precursor will lead to an isomeric product.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common synthesis issues.

G start Problem Encountered low_yield Low Yield start->low_yield purity_issue Purity Issues (e.g., extra peaks in GC/NMR) start->purity_issue check_temp Check Diazotization Temperature Logs (0-5°C?) low_yield->check_temp Yes id_impurity Identify Impurity (GC-MS, NMR) purity_issue->id_impurity check_reagents Verify Reagent Purity (NaNO₂, CuCl) check_temp->check_reagents Yes (Temp OK) sol_temp Solution: Improve Temperature Control check_temp->sol_temp No (Temp > 5°C) check_workup Review Workup Procedure (pH adjustment, extractions) check_reagents->check_workup Yes (Reagents OK) sol_reagents Solution: Use Fresh, High-Purity Reagents check_reagents->sol_reagents No (Reagents old/impure) sol_workup Solution: Optimize Extraction pH & Repeats check_workup->sol_workup is_sm Is it Starting Material? id_impurity->is_sm is_isomer Is it an Isomer? is_sm->is_isomer No sol_sm Solution: Increase Reaction Time or Check NaNO₂ Stoichiometry is_sm->sol_sm Yes is_overhalogenated Is it Over-halogenated? is_isomer->is_overhalogenated No sol_isomer Solution: Confirm Starting Material is Correct Isomer is_isomer->sol_isomer Yes sol_overhalogenated Solution: Reduce Brominating Agent in Precursor Synthesis is_overhalogenated->sol_overhalogenated Yes

Caption: A step-by-step workflow for troubleshooting common synthesis problems.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes a representative procedure for the synthesis of this compound from 2-amino-6-bromo-2-methylpyridine.

Materials:

  • 2-amino-6-bromo-2-methylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-6-bromo-2-methylpyridine in a mixture of concentrated HCl and water.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in water and cool it to 0-5°C.

    • Add the cold sodium nitrite solution dropwise to the stirred suspension, ensuring the temperature remains below 5°C.[6] The addition should take approximately 30-45 minutes.

    • After the addition is complete, stir the mixture for an additional 20 minutes at 0-5°C. Check for a slight excess of nitrous acid using starch-iodide paper (should turn blue).

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride in concentrated HCl and cool the solution to 0-5°C.

    • Slowly add the cold diazonium salt solution prepared in Step 1 to the cold copper(I) chloride solution with vigorous stirring.[6]

    • A controlled evolution of nitrogen gas should be observed. Allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until nitrogen evolution ceases.

  • Workup and Purification:

    • Carefully neutralize the reaction mixture by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

In-Process Controls (IPCs):

  • TLC/GC Monitoring: Monitor the consumption of the starting material during the Sandmeyer reaction to determine the reaction endpoint.

  • Temperature Control: Continuous monitoring of the internal reaction temperature during diazotization is critical to prevent yield loss.

  • pH Check: Ensure complete neutralization before extraction to maximize the recovery of the basic pyridine product into the organic phase.

References

Technical Support Center: Troubleshooting the Suzuki Coupling of 6-Bromo-3-chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 6-bromo-3-chloro-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile, yet challenging, building block. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Introduction: Understanding the Substrate

This compound presents a unique set of challenges and opportunities in Suzuki-Miyaura coupling due to the presence of two different halogen atoms on an electron-deficient pyridine ring. The key to a successful reaction lies in understanding and controlling the chemoselectivity, which is primarily dictated by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

The general order of reactivity for aryl halides in the oxidative addition step of the Suzuki coupling is I > OTf > Br >> Cl.[1][2] This is largely due to the difference in bond dissociation energies, with the C-Br bond being weaker and thus more easily cleaved by the palladium catalyst than the C-Cl bond.[3] This inherent difference in reactivity is the foundation for achieving selective coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I want to perform a selective Suzuki coupling at the bromine position of this compound. How can I achieve this and what are the common pitfalls?

Answer:

Achieving selective coupling at the 6-position (C-Br bond) is the more straightforward transformation due to the higher reactivity of the C-Br bond compared to the C-Cl bond.[1][3] However, several factors must be carefully controlled to ensure high selectivity and yield.

Core Strategy: Exploit the Inherent Reactivity Difference

Your primary strategy is to use reaction conditions that favor the oxidative addition at the more reactive C-Br bond while leaving the C-Cl bond intact. This typically involves using a standard palladium catalyst system under relatively mild conditions.

Recommended Starting Conditions for Selective C-Br Coupling:

ComponentRecommendationRationale
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%), or Pd₂(dba)₃ (1-3 mol%)These are common and effective catalysts for C-Br bond activation. Pd(PPh₃)₄ is often used directly as the active Pd(0) species.
Ligand For Pd₂(dba)₃, use a ligand like PPh₃ (2-4 eq. to Pd) or SPhos (2-4 mol%)While PPh₃ can be effective, bulky, electron-rich ligands like SPhos can improve catalyst stability and turnover, especially with pyridine substrates that can coordinate to the palladium center.[4][5]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)These are moderately strong bases that are effective in promoting transmetalation without being overly harsh, which could lead to side reactions.[6][7]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, or DMFA protic co-solvent like water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8]
Temperature 80-100 °CThis temperature range is typically sufficient for activating the C-Br bond without promoting significant reaction at the C-Cl bond.

Troubleshooting Poor Selectivity or Low Yield:

  • Problem: You observe a mixture of mono- and di-coupled products.

    • Cause: The reaction conditions (e.g., high temperature, prolonged reaction time, highly active catalyst) are too harsh, leading to some activation of the C-Cl bond.

    • Solution: Reduce the reaction temperature, shorten the reaction time, and consider a less active catalyst system (e.g., start with Pd(PPh₃)₄). Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.

  • Problem: The reaction is sluggish or gives a low yield of the desired mono-coupled product.

    • Cause 1: Catalyst Deactivation. The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[5][6]

    • Solution 1: Switch to a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[9] These ligands can sterically shield the palladium, preventing deactivation by the pyridine nitrogen.

    • Cause 2: Poor Reagent Quality. Water in your reagents or solvents can lead to protodeboronation of your boronic acid.[10]

    • Solution 2: Ensure your boronic acid is pure and dry. Use anhydrous solvents and consider using a more stable boronic ester (e.g., a pinacol ester) if protodeboronation is a persistent issue.[5]

    • Cause 3: Ineffective Base. The chosen base may not be strong enough or soluble enough to efficiently generate the boronate species required for transmetalation.[7]

    • Solution 3: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area and reactivity.

Question 2: My reaction is not working at all, or the yield is extremely low. What should I check first?

Answer:

A complete failure to form the product or extremely low yields in a Suzuki coupling are common frustrations. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low/No Conversion:

G start Low/No Yield check_inert Is your reaction atmosphere strictly inert (Ar or N₂)? start->check_inert check_reagents Are your reagents pure and dry? (Boronic acid, base, solvent) check_inert->check_reagents Yes solution_inert Solution: Thoroughly degas solvents (e.g., sparging, freeze-pump-thaw). Use flame-dried glassware. check_inert->solution_inert No check_catalyst Is your catalyst system appropriate? (Precatalyst + Ligand) check_reagents->check_catalyst Yes solution_reagents Solution: Use fresh, high-purity boronic acid or a boronate ester. Use anhydrous, finely ground base. Use anhydrous solvents. check_reagents->solution_reagents No check_conditions Are your reaction conditions optimal? (Base, Solvent, Temperature) check_catalyst->check_conditions Yes solution_catalyst Solution: For pyridine substrates, use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading if necessary. check_catalyst->solution_catalyst No end Problem Solved or Further Optimization Needed check_conditions->end Yes solution_conditions Solution: Screen different bases (K₃PO₄, Cs₂CO₃). Screen different solvents (Dioxane, Toluene). Cautiously increase temperature. check_conditions->solution_conditions No

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Key Considerations:

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[10] Inadequate degassing of solvents is a very common reason for reaction failure. The presence of oxygen can lead to oxidation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[5]

  • Protodeboronation: This side reaction, where the boronic acid's C-B bond is cleaved by a proton source (like water), removes the nucleophilic partner from the reaction.[5][10] Using anhydrous conditions and choosing the right base are critical to prevent this.

  • Catalyst Inhibition by Pyridine: As mentioned, the lone pair on the pyridine nitrogen can act as a poison to the palladium catalyst.[5][6] This is a particularly important consideration for this class of substrates. The use of bulky, electron-rich Buchwald-type ligands (like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often essential to achieve good results.[4][9]

Question 3: How can I promote the more challenging coupling at the C-Cl bond?

Answer:

Coupling at the C-Cl bond is significantly more difficult than at the C-Br bond due to the strength of the C-Cl bond.[3] To achieve this, you first need to perform the selective coupling at the C-Br position. The resulting product, 3-chloro-2-methyl-6-arylpyridine, can then be subjected to a second Suzuki coupling under more forcing conditions.

Strategy for C-Cl Coupling:

The key is to use a highly active catalyst system capable of activating the inert C-Cl bond.

Recommended Conditions for C-Cl Coupling:

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%)These are common Pd(0) and Pd(II) precursors that are effective with the right ligand.
Ligand XPhos , SPhos , or other bulky, electron-rich Buchwald ligands (4-8 mol%)This is the most critical component. These ligands are specifically designed to facilitate the oxidative addition of unactivated aryl chlorides.[4][9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger bases are often required to facilitate the transmetalation step, which can be slow with electron-deficient heteroaryl chlorides.[6]
Solvent 1,4-Dioxane or Toluene (anhydrous)Anhydrous, non-aqueous conditions are often preferred for these more challenging couplings to minimize side reactions.
Temperature 100-120 °CHigher temperatures are generally necessary to overcome the activation energy barrier for C-Cl bond cleavage.

Experimental Workflow for Di-substitution:

Caption: A two-step workflow for the sequential Suzuki coupling of this compound.

General Experimental Protocol

Note: The following is a generalized procedure for a selective Suzuki coupling at the C-Br position. It should be optimized for each specific boronic acid and desired scale.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 eq.)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-3-chloro-2-methylpyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 6-Bromo-3-chloro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your synthetic routes. We will address common challenges, from achieving regioselectivity to troubleshooting low yields, ensuring your experiments are both successful and reproducible.

The primary challenge in coupling reactions with this compound lies in its dual halogenation and the presence of the pyridine nitrogen. The lone pair of electrons on the nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] Furthermore, the differential reactivity between the C-Br and C-Cl bonds must be effectively managed to achieve the desired product selectively. This guide provides a systematic approach to navigating these complexities.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of this compound and the selection of initial reaction conditions.

Q1: What is the expected order of reactivity for the C-Br and C-Cl bonds on this compound?

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen bond dissociation energy. The generally accepted order of reactivity is C–I > C–Br > C–Cl.[3] Therefore, for this compound, the C-6 Bromo position is significantly more reactive and will preferentially undergo oxidative addition to the Pd(0) catalyst under standard conditions. The C-3 Chloro position is substantially less reactive and typically requires more forcing conditions (higher temperatures, stronger bases, and specialized catalyst systems) to react.[4]

Q2: How can I achieve selective coupling at the C-6 (Bromo) position?

Selective mono-functionalization at the C-6 position is highly achievable by leveraging the innate reactivity difference between the C-Br and C-Cl bonds. Key strategies include:

  • Mild Reaction Conditions: Employing lower reaction temperatures (e.g., 70-90 °C) is often sufficient for the C-Br bond to react without activating the C-Cl bond.[5]

  • Controlled Reaction Time: Monitoring the reaction closely (e.g., by TLC or LC-MS) and stopping it once the starting material is consumed will prevent the slower, undesired coupling at the C-3 position.

  • Judicious Catalyst Choice: While highly active catalysts are often desired, a moderately active system may provide better selectivity. A standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a standard phosphine ligand may be sufficient for Suzuki or Sonogashira couplings at the bromine site.[6][7]

Q3: What are the best initial catalyst and ligand systems to screen for a Suzuki-Miyaura coupling?

For Suzuki-Miyaura coupling, the choice of ligand is critical to stabilize the palladium center and prevent inhibition by the pyridine nitrogen.[1] For this substrate, we recommend starting with bulky and electron-rich phosphine ligands.

  • Recommended Ligands: Buchwald-type ligands such as SPhos , XPhos , or RuPhos are excellent starting points.[1][4] These ligands create a sterically hindered environment around the palladium, which promotes the desired catalytic steps while discouraging catalyst deactivation.

  • Palladium Precursors: Common and effective choices include Pd(OAc)₂ and Pd₂(dba)₃ .[8] Using a pre-catalyst, which can be rapidly activated in situ, is also a robust strategy.

  • Base Selection: A moderately strong base is typically required. K₃PO₄ or K₂CO₃ are excellent starting points. For more challenging couplings, Cs₂CO₃ can be employed.[4][5]

Refer to Table 1 for a summary of recommended starting conditions for screening.

Q4: What are the recommended conditions for a Buchwald-Hartwig amination?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[9] Success with this compound relies on a highly active catalyst system to overcome potential inhibition.

  • Catalyst/Ligand System: A combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand like Xantphos or BINAP is a reliable starting point.[10]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8][10]

  • Solvent: Anhydrous, degassed aprotic solvents such as toluene or dioxane are standard.

Q5: Can I perform a Sonogashira coupling, and what conditions should I start with?

Yes, Sonogashira coupling to form a C(sp²)-C(sp) bond is a viable transformation for this substrate, typically at the more reactive C-Br position.[11]

  • Catalyst System: The classic system involves a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, most commonly CuI .[11][12]

  • Base: A liquid amine base, which often serves as a co-solvent, is used. Triethylamine (Et₃N) or diisopropylamine (DIPA) are standard choices.

  • Solvent: Anhydrous, degassed solvents like THF or DMF are typically used. The reaction is usually performed under strictly anaerobic conditions to prevent the oxidative homo-coupling of the alkyne (Glaser coupling).[12]

Troubleshooting Guide

This section provides a systematic, cause-and-effect guide to resolving common experimental issues.

Problem 1: Low to No Product Yield

A low or non-existent yield is the most common issue, often pointing to problems with the catalyst's activity or the reaction environment.[1][13]

Visual Troubleshooting Workflow

G start Low / No Yield q1 Was the reaction performed under a strictly inert atmosphere? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes s1 ACTION: Improve degassing procedure. Use Schlenk line or glovebox. Ensure solvents are anhydrous and degassed. a1_no->s1 q2 Is the catalyst/ligand appropriate for a pyridine substrate? s1->q2 a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes s2 ACTION: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Verify quality of Pd source. a2_no->s2 q3 Is the base strong enough and soluble? s2->q3 a2_yes->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes s3 ACTION: Switch to a stronger base (e.g., K3PO4, Cs2CO3). Ensure adequate solvent for solubility. a3_no->s3 s4 RESULT: Reaction Optimized s3->s4 a3_yes->s4

Caption: Troubleshooting workflow for low reaction yield.

Detailed Causes & Solutions
Potential Cause Explanation Recommended Solution
Catalyst Inhibition/Deactivation The pyridine nitrogen reversibly coordinates to the palladium center, creating an inactive complex.[1][2] The active Pd(0) species is also highly sensitive to oxygen and can be oxidized to inactive Pd(II).1. Switch to a Bulky Ligand: Use sterically demanding ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center.[1] 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon) and run the reaction under a positive pressure of inert gas.[2][4]
Poor Reagent Quality Reagents may be old or degraded. Boronic acids can degrade over time (protodeboronation), and bases can absorb moisture, reducing their effectiveness.1. Check Reagent Purity: Use freshly purchased or purified reagents. 2. Boronic Acid Quality: Consider using the more stable boronic acid pinacol esters.[14] 3. Base Activation: If using K₂CO₃, consider activating it by heating under vacuum before use.[13]
Suboptimal Temperature The reaction temperature may be too low to overcome the activation energy for the oxidative addition step, which is often rate-limiting.1. Increase Temperature: Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C).[4] 2. Caution: Excessively high temperatures can accelerate catalyst decomposition, leading to the formation of inactive palladium black.[1]
Problem 2: Significant Formation of Side Products

The presence of impurities alongside your product complicates purification and indicates competing reaction pathways.

Side Product Explanation Recommended Solution
Hydrodehalogenation Product (6-H-3-chloro-2-methylpyridine)The aryl halide is reduced, and the halogen is replaced by a hydrogen atom. This can be promoted by trace water or other proton sources in the presence of the catalyst.[15]1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. 2. Optimize Base/Solvent: Some base/solvent combinations are more prone to this side reaction. Screen alternative conditions. Some bimetallic catalyst systems have been shown to suppress hydrodehalogenation.[16]
Protodeboronation Product (Suzuki Coupling)The boronic acid reacts with trace water or protic sources, replacing the B(OH)₂ group with a hydrogen atom before it can transmetalate to the palladium center.[1][4]1. Use a Stoichiometric Excess: Use a slight excess (1.2-1.5 equiv.) of the boronic acid. 2. Use Pinacol Esters: Boronic acid pinacol esters are generally more stable and less prone to this side reaction.[14] 3. Careful Base Choice: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
Homo-coupling Product Two molecules of the coupling partner (e.g., boronic acid or alkyne) couple with each other.1. Strictly Anaerobic Conditions: For Sonogashira coupling, this is critical to prevent the Glaser coupling of the alkyne. 2. Controlled Addition: For Suzuki coupling, adding the boronic acid slowly to the reaction mixture can sometimes minimize homo-coupling.
Problem 3: Reaction Stalls Before Completion

If the reaction starts but does not proceed to full conversion of the starting material, it typically indicates catalyst death.

Potential Cause Explanation Recommended Solution
Insufficient Catalyst Loading or Lifetime The catalyst may be decomposing over the course of the reaction before all the starting material is consumed.1. Increase Catalyst Loading: Increase the catalyst and ligand loading slightly (e.g., from 2 mol% to 4 mol% Pd). 2. Use a More Robust Ligand: Switch to a more robust ligand system known for high stability and turnover numbers (e.g., Buchwald G3 or G4 pre-catalysts).
Inhibitor Buildup A product or side product formed during the reaction may be inhibiting the catalyst.1. Dilute the Reaction: Running the reaction at a lower concentration can sometimes mitigate inhibition effects. 2. Re-evaluate Ligand: A different ligand may be less susceptible to product inhibition.
Problem 4: Non-selective Reaction (Coupling at C-3)

Observing the di-substituted product or significant amounts of the C-3 coupled isomer indicates that the reaction conditions are too harsh, activating the less reactive C-Cl bond.

Potential Cause Explanation Recommended Solution
Excessively High Temperature High temperatures provide enough energy to facilitate the more difficult oxidative addition into the C-Cl bond.1. Reduce Temperature: Lower the reaction temperature and increase the reaction time if necessary. Screen a temperature gradient (e.g., 70 °C, 80 °C, 90 °C) to find the optimal selectivity window.
Overly Active Catalyst System A highly active catalyst designed for unreactive aryl chlorides may be too reactive for this substrate, leading to poor selectivity.1. Use a Less Active Ligand: If using a highly active Buchwald ligand, consider switching to a less electron-rich or bulky ligand like P(t-Bu)₃ or even PPh₃ for initial screening to favor C-Br activation.

Appendices

Appendix A: General Starting Protocol for Selective Suzuki-Miyaura Coupling

This is a generalized protocol and must be optimized for your specific boronic acid partner.

G cluster_0 Preparation (Inert Atmosphere) cluster_1 Reaction & Workup prep1 Add Solids to Flask: - this compound (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K3PO4, 2.0 eq) prep2 Purge with Inert Gas (Evacuate & Backfill 3x) prep1->prep2 prep3 Add Catalyst & Ligand (e.g., Pd(OAc)2, SPhos) prep2->prep3 prep4 Add Degassed Solvent (e.g., Dioxane/H2O 4:1) prep3->prep4 react1 Heat Reaction (e.g., 80-90 °C) prep4->react1 react2 Monitor Progress (TLC / LC-MS) react1->react2 react3 Aqueous Workup (Dilute, Extract, Dry) react2->react3 react4 Purify Crude Product (Column Chromatography) react3->react4

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[4]

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.[2]

  • Reaction: Place the sealed vessel in a preheated oil bath and stir at the desired temperature (e.g., 80-90 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Appendix B: Data Tables

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Screening

Parameter Condition A Condition B Condition C Rationale / Notes
Pd Source (mol%) Pd(OAc)₂ (2%)Pd₂(dba)₃ (1.5%)PdCl₂(dppf) (3%)Pd(OAc)₂/Pd₂(dba)₃ require a separate ligand. PdCl₂(dppf) is a pre-formed complex.[4]
Ligand (mol%) SPhos (4%)XPhos (3%)(dppf, part of complex)Bulky, electron-rich ligands are essential for pyridine substrates.[1]
Base (equiv.) K₃PO₄ (2.0)Cs₂CO₃ (2.0)K₂CO₃ (3.0)K₃PO₄ and Cs₂CO₃ are generally effective. K₂CO₃ is a milder, economical option.[4][5]
Solvent 1,4-Dioxane / H₂O (4:1)TolueneMeCN / H₂O (4:1)Solvent choice can significantly impact yield and side reactions.[5]
Temperature 80 °C90 °C100 °CStart lower to ensure selectivity for the C-Br bond.

References

Technical Support Hub: Navigating Side Reactions of 6-Bromo-3-chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-3-chloro-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to anticipate, diagnose, and resolve common side reactions encountered under basic conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during reactions with this compound. Each answer provides a mechanistic explanation and actionable troubleshooting advice.

Q1: My primary product is 6-hydroxy-3-chloro-2-methylpyridine, not my intended coupled product. What's causing this hydrolysis?

A: This is a classic case of a competing nucleophilic aromatic substitution (SNAr) reaction where hydroxide ions (OH⁻) or water act as the nucleophile, displacing the bromide at the C6 position.

  • Mechanistic Cause: The pyridine ring is inherently electron-deficient, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen.[1][2][3] This electron deficiency facilitates attack by nucleophiles. The C6-Br bond is generally more labile than the C3-Cl bond in SNAr reactions due to the better stabilization of the negative charge in the Meisenheimer intermediate. When basic conditions are provided by aqueous bases (e.g., NaOH, KOH) or if there is residual water in your reaction solvent, hydroxide can act as a potent nucleophile, leading to the formation of the 6-hydroxy byproduct. Some catalytic systems may also inadvertently generate hydroxide in situ.[4]

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware.

    • Choice of Base: Switch from hydroxide bases to non-nucleophilic or non-aqueous bases. Alkali metal carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), or organic bases (e.g., DBU, DIPEA) are excellent alternatives.

    • Temperature Control: Hydrolysis is often accelerated at higher temperatures. If your desired reaction allows, perform it at a lower temperature.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Q2: I'm observing a mixture of products with substitution at both the C6-Br and C3-Cl positions. How can I improve regioselectivity?

A: Achieving high regioselectivity depends on exploiting the subtle differences in reactivity between the two halogen positions. While C6 is generally more reactive towards SNAr, this preference can be modulated by several factors.

  • Mechanistic Cause:

    • Electronic Effects: The C6 position is "para" to the ring nitrogen, which provides powerful resonance stabilization for the anionic intermediate formed during SNAr.[1][2][5] The C3 position, being "meta" to the nitrogen, does not benefit from this stabilization, making it inherently less reactive.[1][2]

    • Leaving Group Ability: Bromide is a better leaving group than chloride, further favoring substitution at the C6 position.

    • Steric Hindrance: The 2-methyl group provides steric hindrance around the C3-Cl bond, potentially slowing down the approach of a bulky nucleophile to this position.

  • Troubleshooting & Optimization:

    • Nucleophile Choice: Bulky nucleophiles will preferentially attack the less hindered C6 position.

    • Temperature: Lowering the reaction temperature often enhances selectivity, favoring the kinetically preferred product (C6 substitution).

    • Solvent: The choice of solvent can influence the stability of the intermediates and thus the regioselectivity. A systematic solvent screen (e.g., comparing polar aprotic solvents like DMF and DMSO with less polar options like toluene or dioxane) is recommended.[6]

    • Catalyst System (for cross-couplings): In palladium-catalyzed reactions, the reactivity order is typically C-I > C-Br > C-Cl, meaning oxidative addition will occur preferentially at the C-Br bond.[7] Ensure your catalyst and ligands are chosen to maximize this inherent selectivity.

Q3: My reaction has produced a complex, intractable mixture (tar). Could a pyridyne intermediate be the culprit?

A: Yes, under strongly basic conditions, the formation of a highly reactive 2,3-pyridyne intermediate is a distinct possibility, which can lead to non-selective additions and polymerization.[8][9]

  • Mechanistic Cause: Very strong, non-nucleophilic bases (e.g., NaNH₂, LDA, LHMDS) can deprotonate the pyridine ring at C4. Subsequent elimination of the adjacent C3-chloro or C2-bromo (less likely due to position) is not the typical pathway. Instead, deprotonation can occur at C4, followed by elimination of the C3-chloride to form a 3,4-pyridyne, or deprotonation at C5 followed by elimination of the C6-bromide. The formation of a 2,3-pyridyne from 3-bromo-2-chloropyridine is a known process.[9] These pyridyne intermediates are extremely reactive and will be attacked non-selectively by any available nucleophile at either end of the triple bond, leading to a mixture of regioisomers.[8][10] They can also react with each other, causing polymerization.

  • Troubleshooting & Prevention:

    • Base Selection: Avoid exceptionally strong bases like organolithiums or alkali metal amides unless pyridyne formation is the desired pathway.

    • Temperature: Pyridyne formation is often favored at higher temperatures. Maintain strict temperature control and keep it as low as feasible.

    • Controlled Addition: If a strong base must be used, add it slowly at a very low temperature (e.g., -78 °C) to control the initial deprotonation and minimize side reactions.

Section 2: Systematic Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common experimental issues.

Observed Problem Probable Cause(s) Recommended Solutions & Self-Validation Checks
Low or No Conversion 1. Insufficiently active base. 2. Reaction temperature too low. 3. Catalyst (if used) is inactive.Solutions: 1. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). 2. Incrementally increase the reaction temperature. 3. Use a fresh batch of catalyst/ligands. Validation: Monitor the reaction by TLC or LC-MS to check for the disappearance of starting material.
Formation of 6-Hydroxy Byproduct 1. Presence of water in the reaction. 2. Use of hydroxide-containing bases (NaOH, KOH).Solutions: 1. Use anhydrous solvents and reagents; run under inert gas. 2. Replace with non-hydroxide bases (e.g., Cs₂CO₃, DBU). Validation: A crude ¹H NMR should show the absence of the characteristic pyridone peak.
Poor Regioselectivity (Mixture of C3/C6 isomers) 1. Reaction temperature is too high. 2. Nucleophile is too small and reactive. 3. Solvent is not optimal for selectivity.Solutions: 1. Lower the reaction temperature. 2. Consider a bulkier nucleophile if the chemistry allows. 3. Screen a panel of solvents (e.g., Toluene, Dioxane, DMF, NMP).[6] Validation: Use LC-MS or ¹H NMR of the crude mixture to determine the isomeric ratio.
Formation of Dark, Tarry Mixture 1. Pyridyne formation and subsequent polymerization. 2. General thermal decomposition.Solutions: 1. Use a weaker base and lower the temperature significantly. 2. Ensure the reaction temperature does not exceed the stability limit of the reactants/products. Validation: If the reaction remains a clear solution, polymerization is likely suppressed.

Section 3: Visualizing Reaction Pathways & Troubleshooting

Understanding the competing pathways is key to controlling the reaction outcome.

Diagram 1: Competing Reaction Pathways

G cluster_start Starting Material cluster_conditions Basic Conditions cluster_outcomes Potential Outcomes SM This compound Base Base (e.g., K2CO3) Nucleophile (Nu⁻) Solvent, Temp P1 Desired Product (C6-Substitution) Base->P1 SNAr at C6 (Favored) S1 Side Product 1 (C3-Substitution) Base->S1 SNAr at C3 (Less Favored) S2 Side Product 2 (Hydrolysis) Base->S2 Hydrolysis (Requires H2O/OH⁻) S3 Side Product 3 (Pyridyne Formation) Base->S3 Elimination (Requires Strong Base) G Start Unsatisfactory Reaction Outcome Q1 What is the main issue? Start->Q1 P1 Low Conversion Q1->P1 Low Yield P2 Wrong Product Q1->P2 Incorrect Product P3 Complex Mixture Q1->P3 Tar/Polymer S1 Increase Temp Use Stronger Base Check Catalyst P1->S1 S2 Confirm Structure (NMR, MS) P2->S2 S3 Lower Temp Use Weaker Base P3->S3 Q2_1 Is it Hydrolysis Product? S2->Q2_1 Q2_2 Is it the wrong Regioisomer? S2->Q2_2 S2_1 Use Anhydrous Conditions Use Non-OH Base Q2_1->S2_1 Yes S2_2 Lower Temp Screen Solvents Use Bulkier Nu⁻ Q2_2->S2_2 Yes

References

Technical Support Center: Purification of 6-Bromo-3-chloro-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-3-chloro-2-methylpyridine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with this important class of heterocyclic intermediates. The unique substitution pattern of these molecules presents specific challenges in achieving high purity, which is critical for successful downstream applications in pharmaceuticals, agrochemicals, and fine chemicals.[1][2]

This document provides field-proven insights, troubleshooting guides in a practical Q&A format, and detailed protocols to help you navigate these challenges effectively.

Section 1: Understanding the Core Purification Challenges

The primary difficulty in purifying this compound derivatives stems from the presence of structurally similar impurities. These can be unreacted starting materials, intermediates from preceding steps, or byproducts of side reactions such as over-halogenation or hydrolysis.[3][4] The similar polarity and physical properties of these impurities compared to the target compound often make separation non-trivial.

Below is a conceptual diagram illustrating the target molecule and its common process-related impurities, which purification strategies must address.

cluster_impurities Potential Process-Related Impurities Target 6-Bromo-3-chloro- 2-methylpyridine (Target Product) SM Starting Material (e.g., 2-Amino-6-methylpyridine) Target->SM Unreacted Inter Intermediate (e.g., 2-Chloro-6-methylpyridine) Target->Inter Incomplete Reaction Overhalo Over-halogenated Species (e.g., Di-bromo or Di-chloro analogs) Target->Overhalo Side Reaction Hydrolysis Hydrolysis Product (e.g., 6-Bromo-2-methylpyridin-3-ol) Target->Hydrolysis Degradation

Caption: Common impurities in the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of this compound class.

Q1: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?

A1: Colored impurities are common and often arise from degradation products or residual reagents from bromination steps. While sometimes present in trace amounts, they can be difficult to remove.

  • Cause: The color is often due to highly conjugated, polymeric byproducts or trapped bromine.

  • Solution 1 (Activated Charcoal): During recrystallization, after dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (1-2% by weight) to the solution.[5] Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal, which adsorbs the colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Solution 2 (Column Chromatography): If recrystallization fails, column chromatography on silica gel is highly effective. The colored, often polar, impurities will typically adhere strongly to the silica at the top of the column, allowing your desired product to elute cleanly.

Q2: After purification, my NMR spectrum looks clean, but HPLC/GC analysis shows multiple small peaks. What's happening?

A2: This indicates the presence of impurities that are structurally very similar to your product, possessing similar proton environments but differing enough in polarity to be resolved by chromatography.

  • Cause: These are often isomers or analogs from the starting materials (e.g., lutidines, picolines).[6] Another possibility is slight degradation of the compound on the GC or HPLC column, especially if the analytical conditions are harsh.[7]

  • Solution:

    • Optimize Chromatography: The most reliable method to remove these is high-resolution flash column chromatography. Use a shallow solvent gradient and consider a less acidic stationary phase like neutral alumina if your compound shows instability on silica gel.[7]

    • Re-evaluate Recrystallization: A different solvent system for recrystallization might provide the selectivity needed. Experiment with solvent pairs (e.g., Ethanol/Water, Hexane/Ethyl Acetate) to fine-tune the solubility difference between your product and the impurities.[8]

    • Analytical Method Validation: Ensure your analytical method is not causing on-column degradation. Check for peak tailing or the appearance of new peaks upon re-injection of an isolated fraction.[9]

Q3: My compound seems to degrade during column chromatography on silica gel. How can I avoid this?

A3: Halogenated pyridines can be sensitive to the acidic nature of standard silica gel, leading to degradation.

  • Cause: The Lewis acidic sites on the silica surface can catalyze hydrolysis or other decomposition pathways.[7][10]

  • Solution 1 (Deactivate Silica): Prepare a slurry of your silica gel in the column eluent and add ~1% triethylamine or another volatile base. This neutralizes the acidic sites and can significantly reduce degradation.

  • Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying acid-sensitive compounds. Florisil is another option.[7]

  • Solution 3 (Minimize Contact Time): Run the column as quickly as possible without sacrificing separation (flash chromatography). Do not let the compound sit on the column for extended periods.

Section 3: Troubleshooting Purification Workflows

This workflow provides a logical sequence for purifying a crude reaction mixture containing a this compound derivative.

Caption: General purification workflow for this compound derivatives.

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful, cost-effective technique but requires careful solvent selection.[8][11]

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Causality: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities, depressing the melting point.[8]

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add more solvent (5-10% volume) to reduce the saturation level.

    • Allow the solution to cool much more slowly. Insulate the flask to encourage the formation of crystal nucleation sites.

    • If the issue persists, choose a solvent with a lower boiling point.

Problem: No crystals form, even after cooling in an ice bath.

  • Causality: The solution is not saturated enough (too much solvent was added), or the compound is highly soluble even at low temperatures.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic scratches that can serve as nucleation points.[12]

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent to increase the concentration. Let it cool again.

    • Change Solvent System: Your chosen solvent may be too good. Switch to a solvent in which the compound is less soluble, or use a solvent/anti-solvent system (e.g., dissolve in hot ethanol, then slowly add water until turbidity persists).[8]

SolventBoiling Point (°C)PolaritySuitability for Recrystallization of Halopyridines
Hexane 69LowGood for non-polar impurities; often used as an anti-solvent.
Ethyl Acetate 77MediumA good starting point; often used in a pair with hexane.
Ethanol 78HighDissolves many pyridine derivatives well when hot; often paired with water.[13]
Isopropanol 82MediumSimilar to ethanol, but less polar and higher boiling point.
Water 100HighGenerally used as an anti-solvent as most derivatives are poorly soluble.
Toluene 111LowUseful for compounds that oil out in lower-boiling solvents.
Guide 2: Troubleshooting Column Chromatography

Column chromatography is the go-to method for difficult separations.[14][15]

Problem: Poor separation between the product and an impurity (overlapping peaks).

  • Causality: The chosen solvent system (eluent) does not have sufficient selectivity for the two compounds.

  • Solution:

    • Optimize the Eluent: The key is to test different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3-0.4 for your target compound.

    • Decrease Polarity: If peaks are too close, decrease the polarity of the eluent (e.g., go from 10% EtOAc/Hexane to 5% EtOAc/Hexane). This will increase the retention time and may improve separation.

    • Change Solvent Composition: Instead of just changing ratios, try a different solvent mixture entirely. For example, substituting dichloromethane for ethyl acetate can alter the selectivity of the separation.

Problem: The product elutes as a very broad band, leading to large fraction volumes and low concentration.

  • Causality: This can be caused by several factors: poor sample loading, overloading the column, or interactions with the stationary phase.

  • Solution:

    • Improve Sample Loading: Dissolve the crude sample in the minimum amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this plug and load the powder onto the top of the column. This ensures a tight starting band.[7]

    • Check Column Loading: As a rule of thumb, do not load more than 1g of crude material per 20-40g of silica gel. Overloading is a common cause of poor separation.

    • Address Peak Tailing: If the peak is asymmetric (tailing), it may indicate an interaction with acidic silica sites. Adding a small amount of triethylamine to the eluent can resolve this. For basic compounds like pyridines, this can significantly sharpen peaks.

Section 4: Experimental Protocols

These protocols provide a validated starting point for your purification work. Purity should be confirmed using an appropriate analytical method like HPLC or GC.[9][]

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of your crude product in test tubes. An ideal solvent dissolves the compound when hot but not when cold.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, cool it slightly, add a spatula-tip of activated charcoal, and boil for 2-5 minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a gravity filtration of the hot solution into a clean, pre-warmed flask to remove them.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexane) that gives your target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude material (e.g., 1g) in a minimal volume of a strong solvent (e.g., 2-3 mL of Dichloromethane). Add 2-3g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.

  • Elution: Carefully add the powdered sample to the top of the packed column. Add a thin layer of sand to protect the surface. Begin eluting with your chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions being collected using TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Analysis: Obtain the mass of the purified product and confirm its purity by HPLC, GC, and NMR.[9]

References

"improving yield and selectivity in the synthesis of 6-Bromo-3-chloro-2-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Bromo-3-chloro-2-methylpyridine

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to address common challenges in achieving high yield and selectivity for this important synthetic intermediate. Drawing from established chemical principles and practical laboratory experience, this guide provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Enhancing Yield and Selectivity

This section addresses specific, common problems encountered during the synthesis. The most prevalent synthetic strategy involves a multi-step process, typically starting from an aminopyridine precursor, followed by a Sandmeyer reaction and subsequent halogenation, or vice-versa. The challenges often lie in the delicate nature of the intermediates and the competition between various reaction pathways.

Q1: My overall yield is consistently low. What are the most likely causes and how can I fix them?

Low overall yield is a frequent issue stemming from losses at multiple stages. Let's break down the critical points in a common synthetic route starting from 2-Amino-5-bromo-6-methylpyridine.

Potential Causes & Solutions:

  • Incomplete Diazotization: The conversion of the primary aromatic amine to the diazonium salt is the crucial first step of the Sandmeyer reaction.[1] If this reaction is incomplete, the unreacted amine will remain in the reaction mixture, leading to purification difficulties and lower yield.

    • Troubleshooting:

      • Temperature Control: The diazotization must be performed at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.[2] Exceeding this temperature range can lead to premature decomposition.

      • Nitrite Addition: Add the sodium nitrite solution slowly and dropwise beneath the surface of the reaction mixture to prevent localized overheating and decomposition of nitrous acid.

      • Monitoring: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates that the diazotization is complete. A positive test (blue-black color) confirms that all the amine has been converted.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable. Decomposition before the addition of the copper(I) chloride catalyst is a major source of yield loss.

    • Troubleshooting:

      • Immediate Use: The diazonium salt solution should be used immediately after preparation. Do not store it.

      • Maintain Low Temperature: Keep the solution cold throughout the process until it is added to the copper catalyst solution.

  • Inefficient Sandmeyer Reaction: The displacement of the diazonium group with a chloride ion is catalyzed by copper(I) chloride.[3] Inefficient catalysis will result in a poor yield of the desired this compound.

    • Troubleshooting:

      • Catalyst Quality: Use fresh, high-purity copper(I) chloride. The quality of the catalyst is paramount for success.

      • Heating: After the diazonium salt is added to the catalyst, the reaction often requires gentle heating (e.g., 50-60 °C) to drive the reaction to completion by facilitating the evolution of nitrogen gas.[4] Monitor the gas evolution; the reaction is complete when it ceases.

  • Sub-optimal Work-up and Purification: Significant product loss can occur during extraction and purification.

    • Troubleshooting:

      • Extraction: Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like dichloromethane to recover all the product.

      • Purification Method: While crude product may be sufficient for some applications, purification by column chromatography or vacuum distillation is often necessary to remove byproducts and can improve the final isolated yield of the pure compound.

Q2: I'm observing significant amounts of regioisomeric or other halogenated byproducts. How can I improve selectivity?

Selectivity is a major challenge in the halogenation of pyridine rings.[5] The electronic nature of the pyridine ring and the directing effects of existing substituents create a complex system where multiple isomers can form.[6]

Scenario 1: Impurities from Electrophilic Bromination of 2-Chloro-6-methylpyridine

If your route involves brominating 2-chloro-6-methylpyridine, achieving regioselectivity for the 3-position is key.

  • Problem: Formation of dibrominated products or bromination at other positions.

  • Causality: The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult and often requiring harsh conditions which can reduce selectivity.[7] The chloro and methyl groups have directing effects that must be controlled.

  • Solutions to Improve Selectivity:

    • Mild Brominating Agents: Instead of harsh reagents like Br₂ with a strong Lewis acid, consider using N-Bromosuccinimide (NBS). NBS can provide a lower concentration of the electrophilic bromine species, which can enhance selectivity.

    • Temperature Control: Perform the bromination at the lowest temperature that allows the reaction to proceed at a reasonable rate. Lower temperatures often favor the desired kinetic product.

    • Solvent Choice: The choice of solvent can influence selectivity. Aprotic solvents of varying polarity should be tested to find the optimal conditions.

Scenario 2: Halogen Exchange during Sandmeyer Reaction

  • Problem: Starting with 2-Amino-5-bromo-6-methylpyridine, you observe the formation of 2,5-dichloro-6-methylpyridine in your final product.

  • Causality: While less common, under certain conditions, the copper catalyst can facilitate an exchange of the existing bromo-substituent with a chloride from the copper(I) chloride or the HCl solvent.

  • Solutions to Improve Selectivity:

    • Control Stoichiometry: Use the minimum effective amount of copper(I) chloride and hydrochloric acid to avoid high concentrations of chloride ions that could drive this side reaction.

    • Alternative Catalysts: While CuCl is standard, some Sandmeyer-type reactions can proceed with other copper salts or even under metal-free conditions, which may be worth exploring if halogen exchange is a persistent issue.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

While multiple routes exist, a robust and frequently cited method starts from 2-Amino-5-bromo-6-methylpyridine. This pathway leverages the Sandmeyer reaction to introduce the chloro group.

Workflow: Synthesis via Sandmeyer Reaction

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Purification A 2-Amino-5-bromo-6-methylpyridine B Benzenediazonium salt intermediate A->B NaNO₂, HCl 0-5 °C C This compound B->C CuCl, 50-60°C D Crude Product C->D Work-up (Extraction) E Pure Product D->E Column Chromatography or Vacuum Distillation

Caption: General workflow for the synthesis of this compound.

This method is often preferred due to the reliable nature of the Sandmeyer reaction for introducing halogens onto an aromatic ring in a specific position determined by the initial amino group.[3]

Q2: What are the critical parameters to control during the diazotization and Sandmeyer steps?

Success hinges on meticulous control over reaction conditions. The following table summarizes the most critical parameters.

ParameterOptimal Range/ConditionRationale
Diazotization Temperature 0–5 °CPrevents the thermal decomposition of the unstable diazonium salt, maximizing its concentration for the subsequent step.[9]
Rate of NaNO₂ Addition Slow, dropwiseAvoids localized high concentrations of nitrous acid and exothermic reactions, which can degrade the diazonium salt.[2]
Acid Concentration Sufficient excess HClEnsures complete formation of the amine hydrochloride salt and provides the chloride nucleophile for the Sandmeyer reaction.[9]
Sandmeyer Catalyst Stoichiometric CuClA stoichiometric amount of copper(I) chloride is often used to ensure a good reaction rate and high conversion.[1]
Sandmeyer Temperature 50–60 °C (post-addition)Gentle heating is typically required to facilitate the irreversible loss of N₂ gas, driving the reaction to completion.[4]
Q3: How can I effectively monitor the reaction progress?

Monitoring the reaction is crucial for optimization and determining the reaction endpoint.

  • Thin-Layer Chromatography (TLC): TLC is the most common method for monitoring the consumption of the starting material (e.g., 2-Amino-5-bromo-6-methylpyridine). A sample of the reaction mixture can be quenched, extracted, and spotted on a TLC plate against a standard of the starting material. The disappearance of the starting material spot indicates reaction completion.

  • Gas Evolution: During the Sandmeyer step, the evolution of nitrogen gas is a clear visual indicator that the reaction is proceeding. The reaction is generally considered complete when the gas evolution ceases.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, GC-MS can be used to monitor the appearance of the product and the disappearance of the starting material. It can also help identify the presence of byproducts.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Sandmeyer Reaction

This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales.

Step 1: Diazotization

  • In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-bromo-6-methylpyridine (1.0 equiv) in concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equiv) in cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is maintained below 5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Check for completion by testing a drop of the solution on starch-iodide paper. The paper should turn dark blue, indicating a slight excess of nitrous acid.

Step 2: Sandmeyer Reaction

  • In a separate, larger reaction flask, prepare a solution of copper(I) chloride (1.2 equiv) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the gas evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

References

"dehalogenation side reactions of 6-Bromo-3-chloro-2-methylpyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-3-chloro-2-methylpyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Our focus is to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction: dehalogenation . As your dedicated application scientist, my goal is to explain the causality behind these experimental challenges and provide robust, field-proven protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Dehalogenation Problem

Q1: I'm observing a significant amount of 3-chloro-2-methylpyridine as a byproduct in my cross-coupling reaction. What is happening?

A1: You are encountering a classic dehalogenation side reaction, specifically, a hydrodebromination. In this process, the bromine atom at the C6 position of your pyridine ring is being replaced by a hydrogen atom.[1][2] This side reaction consumes your starting material, reduces the yield of your desired coupled product, and introduces a byproduct that can be challenging to separate.

The general reactivity of carbon-halogen bonds towards catalytic activation is I > Br > Cl > F.[3][4] Your starting material, this compound, has two different halogens. The Carbon-Bromine (C-Br) bond is weaker and therefore more susceptible to both the desired oxidative addition in a cross-coupling cycle and the undesired dehalogenation than the Carbon-Chlorine (C-Cl) bond.[4][5]

Q2: What is the primary mechanism behind this dehalogenation side reaction?

A2: The predominant mechanism for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive species can intercept the catalytic cycle. Instead of proceeding with transmetalation (the desired pathway), the aryl-palladium intermediate (Ar-Pd-X) can undergo reductive elimination with the hydride to form the dehalogenated arene (Ar-H) and regenerate the active palladium catalyst.[1]

Sources for the problematic hydride are numerous and can include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu) can generate hydrides.[2]

  • Solvents: Protic solvents like alcohols or residual water can be hydride donors.[1][6] Some aprotic solvents like DMF can also decompose at high temperatures to generate hydride sources.[7]

  • Reagents: Impurities in other reagents, such as borane species (B-H) in boronic acids, can contribute.[2]

Figure 1: Competing Suzuki Coupling and Dehalogenation Pathways.
Section 2: Troubleshooting Reaction Parameters

Q3: My reaction is sluggish, and I'm seeing mostly dehalogenation. How do my choice of catalyst, ligand, base, and solvent affect this outcome?

A3: This is a common scenario where slow desired kinetics allow the undesired dehalogenation pathway to dominate. Each component of your reaction plays a critical role. Optimizing these parameters is key to shifting the balance in favor of cross-coupling.

The following table summarizes the general effects of key reaction parameters on the dehalogenation of a heteroaryl bromide.

ParameterCondition Favoring DehalogenationRecommended Condition for Cross-CouplingRationale
Ligand Low steric bulk, electron-poor (e.g., PPh₃)High steric bulk, electron-rich (e.g., SPhos, XPhos, RuPhos)Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step of the desired coupling, outcompeting the dehalogenation pathway.[1][2]
Base Strong, alkoxide bases (e.g., NaOtBu, KOtBu)Weaker, inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Strong alkoxide bases are known sources of palladium-hydride species. Weaker inorganic bases minimize this side reaction.[1][2]
Solvent Protic (e.g., alcohols) or high-boiling polar aprotic (e.g., DMF at >120°C)Aprotic, non-coordinating (e.g., Toluene, Dioxane, THF)Aprotic solvents are not hydride donors.[7] Ensure they are anhydrous to prevent water from acting as a proton/hydride source.[6]
Temperature Excessively high temperatureOptimal temperature (e.g., 80-100 °C)While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and hydride formation. Find the minimum temperature for efficient coupling.
Water Excess waterAnhydrous conditions or minimal water (e.g., in dioxane/water mixtures)Water can react with bases or other reagents to generate hydride sources.[1][6]

Q4: I am performing a Suzuki-Miyaura coupling. Which specific conditions should I try first to minimize debromination?

A4: For a Suzuki-Miyaura coupling with this compound, the goal is to facilitate a rapid transmetalation and reductive elimination. Based on extensive literature for challenging heteroaryl couplings, a combination of a modern biarylphosphine ligand and a phosphate base is an excellent starting point.[1]

  • Recommended Catalyst System: A palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos . These ligands create a sterically hindered and electron-rich palladium center that promotes the desired C-C bond formation.[2]

  • Recommended Base: Potassium phosphate (K₃PO₄) . It is a moderately weak base that is highly effective in Suzuki couplings while minimizing the risk of generating Pd-H species.[1]

  • Recommended Solvent: 1,4-Dioxane or Toluene , ensuring they are anhydrous and degassed. A small amount of water (e.g., a 10:1 dioxane:water mixture) is sometimes necessary to facilitate the dissolution of the base and promote transmetalation, but start with anhydrous conditions if dehalogenation is severe.

Section 3: Protocols and Advanced Solutions

Q5: Can you provide a detailed, optimized starting protocol for a Suzuki-Miyaura coupling to minimize dehalogenation?

A5: Certainly. This protocol is designed to be a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • SPhos (4.5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add K₃PO₄ (finely ground to maximize surface area).

  • Reagent Addition (under inert atmosphere): In a glovebox or under a positive pressure of Argon/Nitrogen, add the palladium precatalyst, the SPhos ligand, this compound, and the arylboronic acid.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Degassing (Critical Step): Seal the vessel and perform three "freeze-pump-thaw" cycles or sparge the reaction mixture with argon for 15-20 minutes to thoroughly remove any dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may require screening.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct (3-chloro-2-methylpyridine).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Q6: I've tried the optimized protocol, but I am still observing >10% dehalogenation. What else can I do?

A6: If significant dehalogenation persists, a systematic troubleshooting approach is necessary. The following workflow can help you diagnose and resolve the issue.

Troubleshooting_Workflow start Start: >10% Dehalogenation Observed q1 Is your boronic acid high purity? start->q1 sol1 Recrystallize or re-purify boronic acid. Consider using a boronate ester (e.g., pinacol ester) which is often more stable. q1->sol1 No q2 Are you using a strong alkoxide base (e.g., NaOtBu)? q1->q2 Yes sol1->q2 sol2 Switch to a weaker inorganic base. Primary Choice: K₃PO₄ Alternatives: K₂CO₃, Cs₂CO₃ q2->sol2 Yes q3 Is your ligand PPh₃ or similar? q2->q3 No sol2->q3 sol3 Switch to a bulky, electron-rich biarylphosphine ligand. Primary Choice: SPhos Alternatives: XPhos, RuPhos q3->sol3 Yes q4 Are your solvents strictly anhydrous and degassed? q3->q4 No sol3->q4 sol4 Use fresh, anhydrous solvent from a purification system. Ensure rigorous degassing (freeze-pump-thaw is best). q4->sol4 No end Problem Solved: Dehalogenation Minimized q4->end Yes sol4->end

Figure 2: A Step-by-Step Troubleshooting Workflow for Dehalogenation.

References

"stability issues of 6-Bromo-3-chloro-2-methylpyridine in storage"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-3-chloro-2-methylpyridine

A Guide to Ensuring Stability in Storage and Application

Welcome to the technical support guide for this compound (CAS No. 944317-27-5). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile halogenated pyridine intermediate in their synthetic workflows. The inherent reactivity that makes this compound a valuable building block also necessitates careful handling and storage to ensure its integrity and the reproducibility of your experimental results. This guide provides in-depth, field-proven insights into maintaining its stability.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: The stability of this compound is directly correlated with its storage environment. To maximize shelf-life and prevent degradation, adherence to the following conditions is critical:

  • Temperature: Refrigeration is recommended. Storage at low temperatures, such as 4°C, significantly reduces the rate of potential decomposition reactions. Some suppliers specify room temperature storage, but this is best for short-term use, provided other conditions are met.[1][2]

  • Atmosphere: An inert atmosphere is crucial. The compound should be stored under a blanket of dry argon or nitrogen. This prevents oxidative degradation and interaction with atmospheric moisture.[1][2]

  • Container: The material should be kept in a tightly sealed, airtight, and light-resistant container to prevent photo-degradation and exposure to air and moisture.[3][4]

  • Environment: The storage location must be dry, cool, and well-ventilated.[4][5]

Q2: My material, which is typically a solid, has developed a yellowish or brownish tint over time. Is it still usable?

A2: A noticeable color change is a primary visual indicator of chemical degradation. While the pure compound can range from a white or colorless to a light-yellow solid or liquid, a darkening to yellow or brown suggests the formation of impurities.[6] These are likely the result of slow oxidation or polymerization. While the material may still contain a significant amount of the desired compound, its purity is compromised. We strongly recommend re-analyzing the material's purity via NMR, LC-MS, or GC-MS before use in any sensitive reaction. For stoichiometric-critical reactions, using a fresh, unopened lot is the safest course of action.

Q3: What chemical classes are incompatible with this compound during storage or in a reaction setup?

A3: Based on its structure and information from safety data sheets for similar compounds, this compound should be considered incompatible with:

  • Strong Oxidizing Agents: These can react with the pyridine ring or the methyl group, leading to uncontrolled oxidation and degradation.[5]

  • Strong Bases: While used in controlled reactions, prolonged contact with strong bases in storage is ill-advised as it can promote nucleophilic substitution or elimination reactions.

  • Moisture/Water: Halogenated pyridines can be susceptible to slow hydrolysis over time, especially if catalyzed by acidic or basic impurities. Keeping the material dry is essential.[5]

Q4: Can I handle this material on an open bench?

A4: It is strongly advised to handle this compound in a well-ventilated area, such as a chemical fume hood.[5][7] Since it can be a fine solid, care should be taken to avoid creating dust, which can be inhaled.[5][8] For aliquoting, especially from a bulk container, performing the task under a stream of inert gas (e.g., nitrogen or argon) is best practice to protect the integrity of the remaining stock.

Troubleshooting Guide: Addressing Stability-Related Experimental Issues

Encountering unexpected results can be frustrating. This section provides a logical framework for diagnosing problems potentially linked to the stability of your this compound.

Scenario: You observe inconsistent reaction yields, unexpected byproducts, or complete reaction failure.

When a previously successful protocol fails, reagent stability is a primary suspect. Use the following workflow to diagnose the issue.

G Troubleshooting Workflow: Inconsistent Results cluster_causes Potential Root Causes A Inconsistent Reaction Yields or Failure B Verify Reagent Purity (Current Lot) A->B Step 1 C Review Storage & Handling Procedures B->C Step 2 D Perform Small-Scale Test Reaction C->D Step 3 E Reagent Degradation D->E If fails, likely cause F Procedural Error D->F If succeeds, review procedure G Other Reagent Issue D->G If succeeds, check other reagents H Improper Storage: - Air / Moisture Exposure - Temperature Abuse - Light Exposure E->H Caused by

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

Step-by-Step Diagnostic Protocol
  • Verify Reagent Purity: The first step is to confirm the identity and purity of the reagent lot . A quick ¹H NMR spectrum is often sufficient. Compare the spectrum to a reference or the one provided on the Certificate of Analysis. Look for new, unexpected peaks or changes in the integration ratios of existing peaks.

  • Review Storage History: Scrutinize how the material has been stored. Was the cap tightly sealed? Was the container purged with inert gas after its last use? Was it left out of the refrigerator for an extended period? Any deviation from the ideal storage conditions outlined in the FAQ can lead to degradation.

  • Conduct a Control Experiment: If possible, run the reaction in parallel using the suspect material and a new, unopened lot of this compound. If the reaction with the new lot proceeds as expected while the one with the suspect lot fails, you have confirmed that reagent degradation is the root cause.

  • Action: If degradation is confirmed, the compromised material should be disposed of according to your institution's hazardous waste guidelines.[7] Do not attempt to use degraded material, as it will lead to unreliable and unpublishable results.

Data Summary and Visualization

Storage Condition Guidelines
ParameterRecommended ConditionUnacceptable ConditionRationale
Temperature 4°C (Refrigerated)Ambient benchtop, uncontrolledSlows kinetics of decomposition pathways.
Atmosphere Inert gas (Argon, Nitrogen)[1][2]Ambient AirPrevents oxidation and hydrolysis.
Container Tightly sealed, Amber Glass[3][5]Loosely capped, Clear PlasticProtects from moisture, air, and light.
Location Cool, Dry, Well-Ventilated[4][5]Humid, Open Lab EnvironmentEnsures a stable external environment.
Potential Decomposition Pathways

The reactivity of this compound means it is susceptible to several modes of degradation if not stored correctly.

G cluster_compound This compound cluster_stressors cluster_products Potential Degradation Products Compound C₆H₅BrClN Product1 Oxidation Products (e.g., N-oxides) Compound->Product1 Product2 Hydrolysis Products Compound->Product2 Product3 Polymeric Impurities Compound->Product3 Product4 Dehalogenated Species Compound->Product4 Stressor1 Air (O₂) Stressor1->Product1 Stressor2 Moisture (H₂O) Stressor2->Product2 Stressor3 Heat / Light Stressor3->Product3 Stressor3->Product4

Caption: Potential degradation pathways under various stress conditions.

References

Technical Support Center: Alternative Catalysts for Cross-Coupling of 6-Bromo-3-chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of 6-Bromo-3-chloro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the selective functionalization of this versatile building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

The Challenge: Site-Selective Functionalization

This compound presents a common challenge in synthetic chemistry: how to achieve site-selective cross-coupling at one of the two halogenated positions. The ability to selectively functionalize either the C-Br or the C-Cl bond opens up a wide array of possibilities for the synthesis of complex pyridine derivatives, which are prevalent in pharmaceuticals and agrochemicals.

The key to achieving this selectivity lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The bond dissociation energy of the C-X bond plays a crucial role, with the general reactivity trend being C-I > C-Br > C-Cl.[1] This inherent difference in reactivity provides a thermodynamic and kinetic basis for selective cross-coupling at the more labile C-Br bond under carefully controlled conditions.[1]

This guide will explore various catalytic systems and strategies to exploit this reactivity difference and address common issues encountered during these transformations.

Troubleshooting Guide

This section addresses specific issues you might encounter during the cross-coupling of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Symptoms: The starting material, this compound, remains largely unreacted after the expected reaction time.

Potential Cause Troubleshooting Step & Scientific Rationale
Inactive Catalyst System Action: Use a fresh batch of palladium precursor and ligand. Consider using a more active pre-catalyst (e.g., a G3 or G4 palladacycle). Rationale: Palladium catalysts, especially in their Pd(0) active form, can be sensitive to air and moisture, leading to deactivation. Pre-catalysts are often more stable and provide a reliable source of the active catalytic species.[2]
Inappropriate Ligand Action: For Suzuki-Miyaura coupling, switch to a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos. For Buchwald-Hartwig amination, consider ligands such as BrettPhos or the use of specific pre-catalysts.[3] Rationale: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Bulky ligands sterically hinder this coordination and their electron-rich nature facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
Insufficient Base Strength or Poor Solubility Action: Ensure the base is finely powdered and anhydrous. For Suzuki-Miyaura, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, stronger, non-nucleophilic bases like NaOtBu or LiHMDS are typically required.[4][5] If solubility is an issue, consider a different solvent or a co-solvent system. Rationale: The base plays a critical role in the transmetalation step (in Suzuki-Miyaura) or in the deprotonation of the amine (in Buchwald-Hartwig). Poor solubility of the base or reactants will significantly slow down the reaction.
Reaction Temperature Too Low Action: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition. Rationale: Cross-coupling reactions often have a significant activation energy barrier. Increasing the temperature provides the necessary energy to overcome this barrier and increase the reaction rate.
Issue 2: Lack of Selectivity (Reaction at both C-Br and C-Cl sites)

Symptoms: A mixture of mono- and di-substituted products is observed, indicating a loss of chemoselectivity.

Potential Cause Troubleshooting Step & Scientific Rationale
Reaction Conditions Too Harsh Action: Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS and stop it once the mono-bromo coupled product is maximized. Rationale: While the C-Br bond is more reactive, at higher temperatures, the activation energy for C-Cl bond cleavage can also be overcome, leading to double coupling.[6]
Catalyst System Too Reactive Action: Switch to a less active palladium catalyst or a ligand that promotes selectivity. For instance, in some cases, traditional ligands like PPh₃ might offer better selectivity than highly active biarylphosphine ligands, albeit at the cost of reaction rate. Rationale: Highly active catalysts can sometimes be less selective, promoting the reaction at both halogen sites. Fine-tuning the catalyst's electronic and steric properties is key to achieving high selectivity.
Incorrect Stoichiometry Action: Use a stoichiometric amount of the coupling partner (typically 1.0 to 1.2 equivalents). Rationale: An excess of the coupling partner can drive the reaction towards di-substitution, especially if the mono-coupled product is still reactive under the reaction conditions.
Issue 3: Significant Side Product Formation

Symptoms: The desired product is contaminated with byproducts such as homocoupled starting material, dehalogenated starting material, or homocoupled partner.

Potential Cause Troubleshooting Step & Scientific Rationale
Homocoupling of Boronic Acid (in Suzuki-Miyaura) Action: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. Rationale: The presence of oxygen can promote the oxidative homocoupling of the boronic acid, leading to the formation of biaryl byproducts.[1]
Dehalogenation (Hydrodehalogenation) Action: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry the base thoroughly. The choice of base and solvent can also influence the formation of palladium hydride species that lead to dehalogenation. Rationale: Water or other protic sources can react with the catalyst or organometallic intermediates, leading to the replacement of the halogen with a hydrogen atom.
Homocoupling of the Starting Material Action: Lower the reaction temperature. Screen different ligands or palladium sources. Rationale: This side reaction can be more prevalent at higher temperatures or with certain catalyst systems that favor self-coupling of the aryl halide.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in the cross-coupling of this compound?

A1: The C-Br bond at the 6-position is expected to be significantly more reactive than the C-Cl bond at the 3-position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step of the catalytic cycle.[1] By carefully controlling the reaction conditions (e.g., lower temperature, shorter reaction time), selective coupling at the C-Br position can be achieved.

Q2: What are the best "go-to" palladium catalysts for selective Suzuki-Miyaura coupling at the C-Br position?

A2: For selective Suzuki-Miyaura coupling on this type of substrate, catalyst systems based on bulky, electron-rich phosphine ligands are highly recommended. Good starting points include:

  • Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligands: SPhos, XPhos, or RuPhos.

  • Base: K₃PO₄ or Cs₂CO₃

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water.

These ligands are effective at promoting the coupling of electron-deficient heteroaryl halides while minimizing catalyst inhibition by the pyridine nitrogen.[5]

Q3: Can Nickel catalysts be used as an alternative? What are the advantages?

A3: Yes, nickel catalysts are a viable and increasingly popular alternative to palladium. Nickel is more earth-abundant and less expensive than palladium.[7] Nickel catalysts can exhibit different reactivity and selectivity profiles. For challenging couplings of aryl chlorides, nickel catalysts are often more effective than palladium. In the context of this compound, a nickel catalyst could potentially be tuned to achieve selective coupling at either the C-Br or C-Cl bond, depending on the ligand and reaction conditions.

Q4: I'm interested in Sonogashira coupling. Are there any specific considerations for this substrate?

A4: For Sonogashira coupling, the standard conditions of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine) are a good starting point for selective coupling at the C-Br position.[8][9] Copper-free Sonogashira protocols have also been developed and may offer advantages in terms of reduced homocoupling of the alkyne (Glaser coupling).[10][11] Careful temperature control will be crucial to maintain selectivity.

Q5: Are there any non-traditional catalytic methods for this type of selective coupling?

A5: Yes, photoredox catalysis is an emerging area that offers alternative pathways for cross-coupling reactions.[12][13] In some cases, photoredox catalysis can enable reactions under milder conditions and with different selectivity compared to traditional thermal methods. For this compound, a photoredox-mediated approach could potentially be developed for the selective functionalization of the C-Br bond.

Data on Alternative Catalyst Systems

The following table provides a comparative overview of different catalytic systems for the selective cross-coupling of bromo-chloro pyridine derivatives. The data is compiled from literature on analogous systems and serves as a guide for initial catalyst screening.

Coupling Reaction Catalyst System Base Solvent Temp (°C) Typical Yield (Mono-Br Coupling) Selectivity (Br vs. Cl) Reference
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100Good to ExcellentHigh[14]
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosLiHMDSToluene80-110GoodHigh[3]
Sonogashira (Cu-free) [DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp.Good to ExcellentHigh[10]
Heck Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF100-120Moderate to GoodModerate to High[15]
Nickel-catalyzed NiCl₂(dppp)K₃PO₄Dioxane80GoodHigh[7]

Experimental Protocols

The following are generalized, step-by-step protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for your specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous, finely powdered potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2-4 mol%) and the base (e.g., LiHMDS as a 1M solution in THF, 2.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[16]

Visualizations

Decision-Making Workflow for Catalyst Selection

catalyst_selection start Start: Selective Cross-Coupling of this compound coupling_type Choose Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C) coupling_type->suzuki Aryl/Vinyl Boronic Acid buchwald Buchwald-Hartwig (C-N) coupling_type->buchwald Amine sonogashira Sonogashira (C-C, alkyne) coupling_type->sonogashira Terminal Alkyne other Other (e.g., Heck) coupling_type->other Alkene suzuki_cat Pd(OAc)₂ / Bulky Phosphine (SPhos, XPhos) Base: K₃PO₄ suzuki->suzuki_cat buchwald_cat Pd Pre-catalyst (e.g., BrettPhos G3) Base: LiHMDS buchwald->buchwald_cat sonogashira_cat Pd(PPh₃)₂Cl₂ / CuI Base: Et₃N sonogashira->sonogashira_cat other_cat Pd(OAc)₂ / P(o-tolyl)₃ Base: Et₃N other->other_cat troubleshoot Troubleshooting? suzuki_cat->troubleshoot buchwald_cat->troubleshoot sonogashira_cat->troubleshoot other_cat->troubleshoot low_yield Low Yield? -> Check catalyst/ligand activity, base, temp. troubleshoot->low_yield no_selectivity No Selectivity? -> Lower temp, change ligand, check stoichiometry. troubleshoot->no_selectivity

Caption: A decision-making workflow for initial catalyst selection.

Generalized Catalytic Cycle for Selective C-Br Coupling

catalytic_cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition (C-Br Cleavage) pd0->oxidative_addition This compound pd_intermediate Br-Pd(II)Lₙ-Py-Cl oxidative_addition->pd_intermediate transmetalation Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) pd_intermediate->transmetalation Coupling Partner + Base coupled_intermediate R-Pd(II)Lₙ-Py-Cl transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product: R-Py-Cl reductive_elimination->product

Caption: A generalized catalytic cycle for selective cross-coupling at the C-Br bond.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 6-Bromo-3-chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 6-Bromo-3-chloro-2-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative analysis with isomeric and related substituted pyridines, supported by established principles of NMR spectroscopy. The experimental protocols detailed herein are crafted to ensure data integrity and facilitate unambiguous structural elucidation.

The Critical Role of NMR in the Structural Elucidation of Halogenated Pyridines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For substituted pyridines, which are key structural motifs in numerous pharmaceuticals and agrochemicals, NMR provides crucial information about the electronic environment of each atom and the connectivity within the molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the nature and position of substituents on the pyridine ring. Electron-withdrawing groups, such as halogens, generally deshield the ring protons and carbons, causing their resonances to appear at higher chemical shifts (downfield). Conversely, electron-donating groups like methyl groups tend to shield the ring nuclei, shifting their signals to lower chemical shifts (upfield).

In the case of polysubstituted pyridines like this compound, the interplay of these electronic effects can lead to complex spectra. Therefore, a thorough understanding of substituent effects and the application of advanced NMR techniques are paramount for accurate spectral assignment and structural confirmation.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~ 7.6 - 7.8d~ 8.0
H-5~ 7.2 - 7.4d~ 8.0
CH₃~ 2.5 - 2.7s-

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 158 - 162
C-3~ 130 - 134
C-4~ 140 - 144
C-5~ 125 - 129
C-6~ 142 - 146
CH₃~ 22 - 25

Comparative Analysis with Isomeric and Related Compounds

A comparative analysis with structurally similar molecules is crucial for validating the predicted spectral data and understanding the nuanced effects of substituent positioning.

Isomeric Comparison: this compound vs. 3-Bromo-6-chloro-2-methylpyridine

The most direct comparison can be made with the isomer, 3-Bromo-6-chloro-2-methylpyridine, for which ¹H NMR data is available.

Table 1: ¹H NMR Chemical Shift Comparison

CompoundH-4 (ppm)H-5 (ppm)CH₃ (ppm)
This compound (Predicted)~ 7.6 - 7.8~ 7.2 - 7.4~ 2.5 - 2.7
3-Bromo-6-chloro-2-methylpyridine (Experimental)~ 7.5~ 7.3~ 2.6

The key difference lies in the expected chemical shift of H-4. In this compound, H-4 is flanked by a chlorine atom at C-3 and a bromine atom at C-6. Both are electron-withdrawing, leading to a significant downfield shift for H-4. In contrast, for 3-Bromo-6-chloro-2-methylpyridine, H-4 is adjacent to the bromine at C-3 and a proton at C-5, resulting in a slightly more upfield shift compared to the target molecule.

Influence of Individual Substituents

To further refine our predictions, we can examine the NMR data of simpler, monosubstituted pyridines.

  • 2-Methylpyridine : The methyl group at C-2 is electron-donating, shielding the ring protons. The ¹H NMR spectrum of 2-methylpyridine shows signals for H-6 at ~8.5 ppm, H-3 and H-5 between 7.0-7.2 ppm, and H-4 at ~7.6 ppm. The methyl protons appear around 2.5 ppm.

  • 3-Chloropyridine : The electron-withdrawing chlorine at C-3 deshields the ring protons. The ¹³C NMR spectrum of 3-chloropyridine shows signals at approximately 148.1 (C-2), 130.4 (C-3), 138.8 (C-4), 123.8 (C-5), and 150.2 (C-6) ppm.[1]

By combining these observations, we can rationalize the predicted chemical shifts for this compound. The methyl group at C-2 will have a local shielding effect, while the chloro and bromo groups will deshield the ring, with their influence being position-dependent.

Experimental Protocol for NMR Data Acquisition and Analysis

To ensure the acquisition of high-quality, unambiguous NMR data for this compound, a systematic approach employing a suite of 1D and 2D NMR experiments is recommended.

Sample Preparation
  • Weigh approximately 10-20 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy
  • ¹H NMR : Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of the proton signals.

  • ¹³C NMR : Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

2D NMR Spectroscopy for Unambiguous Assignment

For a molecule with potential for spectral overlap, 2D NMR experiments are essential for a self-validating assignment.

  • COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H spin-spin coupling networks. Cross-peaks will connect protons that are coupled to each other, confirming the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the confident assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and for confirming the overall connectivity of the molecule by observing long-range correlations, for instance, from the methyl protons to C-2 and C-3.

The following diagram illustrates a logical workflow for the structural elucidation of a substituted pyridine using this combination of NMR experiments.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Analysis & Structure Confirmation 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY Identify ¹H-¹H Couplings HSQC HSQC 1H_NMR->HSQC Correlate ¹H to ¹³C HMBC HMBC 1H_NMR->HMBC 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC DEPT DEPT Assignments Proton & Carbon Assignments DEPT->Assignments Identify CHn COSY->Assignments HSQC->Assignments Assign Protonated Carbons HMBC->Assignments Assign Quaternary Carbons & Confirm Connectivity Structure Final Structure Confirmation Assignments->Structure

References

Navigating the Fragmentation Landscape: A Comparative Mass Spectrometry Guide to 6-Bromo-3-chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of halogenated heterocyclic compounds is a critical step. 6-Bromo-3-chloro-2-methylpyridine, a key building block in the synthesis of various pharmaceutical and agrochemical agents, presents a unique analytical challenge due to the presence of multiple halogen substituents. This guide provides an in-depth analysis of its mass spectrometric behavior, focusing on electron ionization (EI) fragmentation, and offers a comparative perspective on alternative ionization techniques. The protocols and predictive data herein are designed to serve as a robust reference for the characterization of this and structurally related molecules.

The Analytical Significance of Isotopic Patterns

The presence of bromine and chlorine atoms in this compound provides a distinct isotopic signature in its mass spectrum. Understanding these patterns is fundamental to confirming the elemental composition of the molecular ion and its fragments.

  • Chlorine Isotopes: Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1 (75.77% to 24.23%). This results in an M+2 peak with an intensity of about one-third of the monoisotopic peak for any chlorine-containing fragment.[1][2]

  • Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (50.69% and 49.31%, respectively). This leads to a characteristic M and M+2 peak pair of almost equal intensity for any fragment containing a single bromine atom.[1][2]

For a molecule containing both one chlorine and one bromine atom, such as this compound, the isotopic pattern of the molecular ion will be a combination of these, resulting in peaks at M, M+2, and M+4.

Electron Ionization (EI) Mass Spectrometry: A Deep Dive into Fragmentation

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[3][4] While this can sometimes prevent the observation of a molecular ion for less stable compounds, it provides a detailed fingerprint of the molecule's structure.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments. The initial event is the removal of an electron to form the molecular ion radical cation, [M]•+.

fragmentation_pathway

Caption: General experimental workflow for GC-MS analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).

  • Gas Chromatography Conditions:

    • GC System: A modern gas chromatograph equipped with a split/splitless injector.

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, such as a DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless injection (1 µL) for high sensitivity.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometry Conditions:

    • MS System: A mass spectrometer capable of electron ionization.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-350.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

  • Data Analysis:

    • Integrate the chromatogram to identify the peak corresponding to this compound.

    • Extract the mass spectrum for this peak.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine and one chlorine atom.

    • Identify the major fragment ions and compare them to the predicted fragmentation pathway and the data in the table above.

Conclusion

The mass spectrometric analysis of this compound, particularly using GC-MS with electron ionization, provides a wealth of structural information. By carefully analyzing the characteristic isotopic patterns and the predictable fragmentation pathways, researchers can confidently identify and characterize this important synthetic intermediate. While EI-MS is a powerful tool for structural elucidation, a comparative approach using softer ionization techniques like CI can be invaluable for confirming the molecular weight, especially in cases of ambiguous EI spectra. The methodologies and predictive data presented in this guide offer a comprehensive framework for the successful mass spectrometric analysis of this and similar halogenated pyridines.

References

A Comparative Guide to the Spectroscopic Characterization of 6-Bromo-3-chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 6-Bromo-3-chloro-2-methylpyridine is a key heterocyclic building block, and understanding its structural features through various analytical techniques is crucial for its application in synthesis and pharmaceutical development. This guide provides an in-depth analysis of the functional groups of this compound using Fourier Transform Infrared (FTIR) spectroscopy, and objectively compares its performance with other analytical techniques, supported by experimental data from closely related compounds.

The Central Role of Vibrational Spectroscopy in Structural Elucidation

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An FTIR spectrum is a plot of this absorption versus frequency (in wavenumbers, cm⁻¹), which serves as a unique "molecular fingerprint." For a substituted pyridine like this compound, FTIR is invaluable for confirming the presence of key functional groups and understanding the electronic effects of the substituents on the pyridine ring.

The structure of this compound, with its distinct functional groups, is well-suited for FTIR analysis. The pyridine ring, along with the C-Br, C-Cl, and C-H (from the methyl group and the ring) bonds, all have characteristic vibrational frequencies.

Caption: Molecular structure of this compound.

Part 1: In-Depth Analysis by FTIR Spectroscopy

Experimental Protocol: Acquiring the FTIR Spectrum

The quality of an FTIR spectrum is highly dependent on the sample preparation and the chosen analytical technique. For a solid sample like this compound, two primary methods are employed:

1. Potassium Bromide (KBr) Pellet Method:

This traditional method involves mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

  • Step 1: Sample Preparation. Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The grinding should be thorough to ensure a homogenous mixture and reduce particle size, which minimizes scattering of the IR beam.[1][2]

  • Step 2: Pellet Formation. Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1][3][4]

  • Step 3: Spectral Acquisition. Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and automatically subtracted from the sample spectrum.

Causality Behind Choices: The KBr pellet method provides a high-quality spectrum with minimal interference from the matrix. The high pressure applied ensures that the sample is well-dispersed, reducing scattering effects and leading to sharp, well-defined absorption bands.

2. Attenuated Total Reflectance (ATR)-FTIR:

ATR-FTIR is a more modern and often more convenient technique that requires minimal to no sample preparation.[5][6][7][8][9]

  • Step 1: Sample Placement. Place a small amount of the solid this compound directly onto the ATR crystal (commonly diamond or germanium).

  • Step 2: Pressure Application. Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Step 3: Spectral Acquisition. Acquire the spectrum. A background spectrum of the clean, empty ATR crystal is run first.

Causality Behind Choices: ATR-FTIR is rapid and non-destructive.[8] The IR beam only penetrates a few micrometers into the sample, making it ideal for analyzing the surface of a solid.[7] This technique is less sensitive to sample thickness and homogeneity compared to the KBr pellet method.

G cluster_KBr KBr Pellet Method cluster_ATR ATR-FTIR Method Grind Grind Sample with KBr Press Press into Pellet Grind->Press Analyze_KBr Acquire Spectrum Press->Analyze_KBr Place Place Sample on Crystal Apply_Pressure Apply Pressure Place->Apply_Pressure Analyze_ATR Acquire Spectrum Apply_Pressure->Analyze_ATR Start Solid Sample (this compound) Start->Grind Start->Place

Caption: Experimental workflow for FTIR analysis.

Predicted FTIR Spectrum and Vibrational Assignments
Vibrational Mode Predicted Frequency Range (cm⁻¹) Comments and Rationale
Aromatic C-H Stretch 3100 - 3000Characteristic of C-H stretching vibrations on the pyridine ring. The presence of electron-withdrawing halogens may slightly shift these to higher frequencies.[5]
Methyl C-H Stretch 2980 - 2850Asymmetric and symmetric stretching vibrations of the methyl group.
Pyridine Ring C=C and C=N Stretches 1600 - 1400A series of bands characteristic of the aromatic pyridine ring. Substitution can influence the number and position of these bands. For 2-bromopyridine, bands are observed around 1577, 1451, and 1417 cm⁻¹.[5] For 2-chloro-6-methyl pyridine, bands are also expected in this region.[11]
Methyl C-H Bending 1470 - 1370Asymmetric and symmetric bending (deformation) vibrations of the methyl group.
In-plane Ring Bending 1300 - 1000Complex vibrations involving the entire pyridine ring structure.
C-Cl Stretch 800 - 600The position of the C-Cl stretching vibration is sensitive to the substitution pattern. For 3-chloropyridine, this mode is expected in this region.[10]
C-Br Stretch 700 - 500The C-Br stretching vibration is typically found at lower frequencies than the C-Cl stretch due to the higher mass of bromine. For 2-bromopyridine, a band around 703 cm⁻¹ has been assigned to a mode with significant C-Br stretching character.[5]
Out-of-plane Ring Bending Below 900These vibrations are characteristic of the substitution pattern on the aromatic ring.

Self-Validation: The presence of distinct absorption bands in all these predicted regions would provide strong evidence for the successful synthesis and purity of this compound. The "fingerprint region" (below 1500 cm⁻¹) is particularly important for confirming the overall molecular structure.

Part 2: Comparative Analysis with Alternative Spectroscopic Techniques

While FTIR is a powerful tool, a comprehensive characterization of this compound often requires a multi-technique approach. The following section compares FTIR with other common analytical methods.

Raman Spectroscopy

Principle: Raman spectroscopy also probes molecular vibrations but through an inelastic scattering process. A monochromatic light source (laser) is used, and the scattered light is analyzed. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule.[14][15][16][17]

Comparison with FTIR:

  • Complementary Information: Raman and FTIR are often complementary. Vibrations that are strong in Raman may be weak in FTIR, and vice-versa. For example, symmetric vibrations and bonds with low polarity (like C-C) tend to be strong in Raman, while asymmetric vibrations and polar bonds (like C=O) are strong in FTIR.

  • Sample Preparation: Raman spectroscopy generally requires even less sample preparation than ATR-FTIR and can be performed directly on samples in glass vials or aqueous solutions.[14][18]

  • Interference: Water is a weak Raman scatterer, making it an excellent solvent for Raman analysis, whereas it has strong absorption in the infrared, which can interfere with FTIR measurements.[15] Fluorescence from the sample or impurities can sometimes overwhelm the Raman signal, which is a significant limitation.[14]

Application to this compound: Raman spectroscopy would be particularly useful for observing the symmetric ring breathing modes of the pyridine ring and the C-C stretching vibrations, which might be weaker in the FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). The chemical environment of each nucleus influences its resonance frequency, providing information about connectivity and stereochemistry.[19][20][21][22][23]

Comparison with FTIR:

  • Structural Detail: NMR provides a much more detailed picture of the molecular structure, including the exact connectivity of atoms and their spatial relationships. FTIR, on the other hand, identifies functional groups.

  • Quantitative Analysis: NMR can be highly quantitative, allowing for the determination of the relative number of each type of proton or carbon.

  • Sample Requirements: NMR typically requires the sample to be dissolved in a deuterated solvent.

Application to this compound: ¹H NMR would show distinct signals for the two aromatic protons and the three methyl protons, with their chemical shifts and coupling patterns confirming the substitution pattern on the pyridine ring. ¹³C NMR would show six distinct signals for the six carbon atoms in the molecule, further confirming the structure.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting molecular ion and its fragment ions are separated and detected. The mass spectrum provides the molecular weight of the compound and information about its structure from the fragmentation pattern.[24][25][26][27]

Comparison with FTIR:

  • Molecular Weight: MS directly provides the molecular weight, which FTIR cannot.

  • Fragmentation Pattern: The fragmentation pattern in MS gives clues about the different parts of the molecule and how they are connected.

  • Isotopic Information: The presence of chlorine and bromine, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl in a ~3:1 ratio and ⁷⁹Br/⁸¹Br in a ~1:1 ratio), will result in a distinctive pattern of peaks for the molecular ion and any halogen-containing fragments, providing unambiguous confirmation of their presence.[24][27]

Application to this compound: The mass spectrum would show a characteristic cluster of peaks for the molecular ion due to the isotopes of bromine and chlorine. The fragmentation pattern would likely involve the loss of the methyl group, bromine, and/or chlorine atoms.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and passed through a chromatographic column, which separates the components of a mixture. Each separated component then enters the mass spectrometer for identification.[28][29][30][31]

Comparison with FTIR:

  • Purity Analysis: GC-MS is an excellent technique for assessing the purity of a sample and identifying any impurities.

  • Sensitivity: GC-MS is a very sensitive technique, capable of detecting trace amounts of compounds.[30]

  • Volatility Requirement: The sample must be volatile and thermally stable to be analyzed by GC-MS.

Application to this compound: GC-MS would be the method of choice for confirming the purity of a synthesized batch of this compound and for identifying any side-products from the reaction.

UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing compounds with conjugated π-systems.[32][33][34][35][36]

Comparison with FTIR:

  • Chromophore Identification: UV-Vis spectroscopy identifies chromophores (the part of a molecule that absorbs light), particularly conjugated systems. FTIR identifies specific functional groups based on their vibrations.

  • Structural Information: UV-Vis provides less detailed structural information compared to FTIR. The position and intensity of the absorption bands can be influenced by substituents on the chromophore.

  • Quantitative Analysis: UV-Vis is a widely used and accurate technique for quantitative analysis (determining concentration) using the Beer-Lambert law.

Application to this compound: The pyridine ring is an aromatic chromophore and will exhibit characteristic π → π* transitions in the UV region. The absorption maxima will be influenced by the bromo, chloro, and methyl substituents.

Summary of Comparative Techniques

Technique Information Provided Advantages for this compound Limitations
FTIR Functional groups, molecular fingerprintRapid, non-destructive, good for confirming the presence of key bonds (C-Br, C-Cl, pyridine ring).Limited detailed structural information.
Raman Molecular vibrationsComplementary to FTIR, good for symmetric vibrations and analysis in aqueous solutions.Potential for fluorescence interference.
NMR Detailed atomic connectivity, stereochemistryUnambiguous structure determination, confirmation of substitution pattern.Requires dissolution in a deuterated solvent.
MS Molecular weight, fragmentation patternConfirms molecular formula, isotopic patterns confirm the presence of Br and Cl.Does not provide stereochemical information.
GC-MS Separation and identification of componentsExcellent for purity assessment and analysis of reaction mixtures.Sample must be volatile and thermally stable.
UV-Vis Electronic transitions, conjugated systemsConfirms the presence of the aromatic chromophore, useful for quantitative analysis.Provides limited structural detail.

Conclusion and Recommendations

FTIR spectroscopy is an essential and highly effective first-pass analytical technique for the characterization of this compound. It provides rapid and reliable confirmation of the presence of the key functional groups and the overall molecular structure. However, for unambiguous structure elucidation and comprehensive characterization, a multi-technique approach is recommended.

For definitive structural confirmation, NMR spectroscopy is indispensable. To ascertain the molecular weight and confirm the presence of the halogen atoms, mass spectrometry is crucial. For assessing the purity of a synthesized sample, GC-MS is the preferred method. Raman and UV-Vis spectroscopy provide valuable complementary information about the vibrational and electronic properties of the molecule, respectively.

By integrating the data from these complementary techniques, researchers and drug development professionals can achieve a thorough and confident characterization of this compound, ensuring its quality and suitability for downstream applications.

References

A Comparative Guide to the X-ray Crystallography of 6-Bromo-3-chloro-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of 6-Bromo-3-chloro-2-methylpyridine and its derivatives, offering insights into experimental design, data interpretation, and a comparative look at alternative analytical techniques.

Introduction: The Significance of Halogenated Pyridines

Substituted pyridines are a cornerstone of modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and catalysts. The introduction of halogen atoms, such as bromine and chlorine, into the pyridine ring dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, crucially, its intermolecular interactions. This compound, a versatile chemical intermediate, is a prime example of a molecule where the interplay of steric and electronic effects dictates its reactivity and solid-state architecture.[1] Understanding its precise three-dimensional structure through X-ray crystallography provides invaluable information for its application in drug discovery and materials science.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline material.[2] This technique provides a detailed three-dimensional map of electron density within the crystal, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.

The "Why" Behind the Method: Causality in Experimental Design

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The choices made are not arbitrary but are guided by the fundamental principles of crystal growth and diffraction physics.

A successful crystallographic analysis begins with the synthesis of the target compound, this compound. A common synthetic route involves a two-step process starting from the readily available 2-amino-6-methylpyridine.[3]

Step 1: Sandmeyer Reaction. This reaction converts the amino group of 2-amino-6-methylpyridine into a chloro group, yielding 2-chloro-6-methylpyridine.[3]

Step 2: Electrophilic Bromination. The intermediate, 2-chloro-6-methylpyridine, undergoes regioselective bromination at the 3-position of the pyridine ring to afford the final product.[3]

Crucially, the purity of the synthesized compound is paramount for growing high-quality single crystals. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, rigorous purification, typically by column chromatography or recrystallization, is an indispensable step.

Growing crystals suitable for X-ray diffraction is often the most challenging aspect of the process.[4] The goal is to obtain a single, well-ordered crystal of appropriate size (typically 0.1-0.5 mm in each dimension). The choice of solvent and crystallization technique is critical and often requires empirical screening.

Common Crystal Growth Techniques:

  • Slow Evaporation: A near-saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration and inducing crystallization. The choice of solvent is key; a solvent in which the compound is moderately soluble is often ideal.[4]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution lowers the solubility of the compound, promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystallization.

The rationale behind these techniques is to control the rate of supersaturation. Slow, controlled crystal growth minimizes the number of nucleation sites, allowing for the growth of larger, more ordered crystals.[4]

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the key steps in a single-crystal X-ray diffraction experiment. Each step includes internal checks and validation points to ensure the integrity of the final structure.

Step-by-Step Experimental Workflow:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-protectant oil to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete sphere of diffraction data. Modern diffractometers with sensitive detectors, such as CCD or CMOS detectors, are used to record the diffraction pattern.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then "refined" against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction intensities.[5]

  • Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic soundness. This includes checking for sensible bond lengths and angles, analyzing the displacement parameters of atoms, and searching for any unassigned electron density.

Workflow for Single-Crystal X-ray Diffraction

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification screening Solvent & Technique Screening purification->screening growth Growth of Single Crystals screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection mounting->data_collection solution Structure Solution & Refinement data_collection->solution validation Structure Validation solution->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A streamlined workflow for determining the crystal structure of a small molecule.

Comparative Analysis: Insights from Related Structures

While a crystal structure for this compound is not publicly available as of this writing, we can gain significant insights by comparing the crystallographic data of structurally related compounds. This comparative approach allows us to predict potential intermolecular interactions and packing motifs.

CompoundSpace GroupUnit Cell ParametersKey Intermolecular InteractionsReference
2,3,6-Trichloro-5-(trichloromethyl)pyridinePbcma = 8.3100(17) Å, b = 17.018(3) Å, c = 7.3160(15) ÅWeak C-H···Cl contacts[6]
2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate (co-crystal)P-1a = 7.1235(3) Å, b = 8.1234(4) Å, c = 12.3456(5) Å, α = 90.123(4)°, β = 95.432(4)°, γ = 109.876(4)°N-H···O hydrogen bonds, π-stacking[7][8]
3-bromoacetyl-6-chloro-2H-1-benzopyran-2-oneP2₁/ca = 12.5770(2) Å, b = 5.7977(1) Å, c = 14.8390(3) Å, β = 94.679(2)°C-H···O hydrogen bonds[9]

Analysis of Comparative Data:

  • Halogen Bonding: The presence of both bromine and chlorine atoms in this compound suggests the high probability of halogen bonding interactions (C-X···N or C-X···O, where X = Br, Cl) playing a significant role in the crystal packing. These interactions are directional and can be a powerful tool in crystal engineering.

  • π-π Stacking: The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions, as seen in the co-crystal of 2-amino-6-bromopyridine.[7][8] The substitution pattern on the ring will influence the nature and geometry of these interactions.

  • Weak Hydrogen Bonds: In the absence of strong hydrogen bond donors, weaker C-H···N and C-H···Cl hydrogen bonds are likely to be prevalent, contributing to the overall stability of the crystal lattice.

Beyond Diffraction: A Multi-faceted Approach to Structural Analysis

While single-crystal X-ray diffraction is the definitive method for solid-state structure determination, a comprehensive understanding of a molecule's properties requires a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[10][11] It provides information about the chemical environment of each atom, connectivity through scalar couplings, and spatial proximities through the Nuclear Overhauser Effect (NOE).

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid (crystal)Solution
Information Precise 3D structure, bond lengths, angles, intermolecular interactionsConnectivity, relative stereochemistry, conformational dynamics in solution
Strengths Unambiguous determination of absolute and relative stereochemistryProvides information on molecular dynamics and flexibility in a more biologically relevant state (solution)
Limitations Requires high-quality single crystals, provides a static picture of the moleculeLess precise for determining absolute stereochemistry, size limitations for larger molecules
Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict and rationalize crystal structures.[12][13][14] Crystal structure prediction (CSP) algorithms can generate a landscape of possible crystal packing arrangements, ranked by their thermodynamic stability.

Synergy with X-ray Crystallography:

  • Structure Prediction: CSP can guide experimental efforts by predicting the most likely polymorphs.[12]

  • Structure Refinement: Computational methods can be used to refine hydrogen atom positions, which are often difficult to locate accurately from X-ray diffraction data alone.

  • Interaction Energy Calculations: The strength of intermolecular interactions, such as hydrogen and halogen bonds, can be quantified using computational chemistry, providing a deeper understanding of the forces driving crystal packing.

Logical Relationship between Analytical Techniques

G cluster_characterization Comprehensive Structural Characterization XRD X-ray Crystallography (Solid-State Structure) NMR NMR Spectroscopy (Solution-State Structure & Dynamics) XRD->NMR Complementary Information CompChem Computational Chemistry (Prediction & Energetics) XRD->CompChem Validation & Prediction MS Mass Spectrometry (Molecular Weight & Fragmentation) XRD->MS Confirms Molecular Formula NMR->CompChem Conformational Analysis

Caption: Interplay of key analytical techniques for comprehensive structural elucidation.

Conclusion

The X-ray crystallographic analysis of this compound and its derivatives is a critical endeavor for advancing our understanding of halogenated heterocycles. While obtaining a definitive crystal structure for the parent compound remains a target for future work, a comparative analysis of related structures provides valuable predictive insights into its solid-state behavior. By integrating single-crystal X-ray diffraction with complementary techniques such as NMR spectroscopy and computational chemistry, researchers can achieve a holistic understanding of the structure-property relationships that govern the utility of these important molecules in science and industry. This guide serves as a foundational resource, grounded in established scientific principles, to aid in the design and execution of such structural investigations.

References

A Comparative Analysis of the Reactivity of 6-Bromo-3-chloro-2-methylpyridine and 6-bromo-2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of halogenated pyridines is a critical step in the synthesis of novel molecular entities. The subtle interplay of substituent effects on the pyridine ring can dramatically alter reaction pathways and outcomes. This guide provides an in-depth comparison of the reactivity of two structurally similar yet electronically distinct isomers: 6-Bromo-3-chloro-2-methylpyridine and 6-bromo-2-chloro-3-methylpyridine. Understanding their nuanced differences is paramount for rational synthetic design and efficient route development.

Structural and Electronic Considerations

The reactivity of a substituted pyridine is fundamentally governed by the electronic and steric influences of its substituents. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2, C6) and para (C4) positions.[1][2]

This compound

In this isomer, the electron-donating methyl group at the 2-position partially counteracts the electron-withdrawing effect of the ring nitrogen. The chloro group at the 3-position and the bromo group at the 6-position further influence the electron distribution. The bromine at the C6 position is ortho to the nitrogen, making it a potential site for nucleophilic attack. However, the adjacent methyl group at C2 introduces steric hindrance that can modulate this reactivity.

6-bromo-2-chloro-3-methylpyridine

Here, the chloro group is at the activated 2-position (ortho to nitrogen), while the bromo group remains at the 6-position. The electron-donating methyl group is at the 3-position. This arrangement places a halogen at both ortho positions relative to the nitrogen, suggesting a higher propensity for nucleophilic substitution compared to its isomer. The methyl group at C3 has a less direct steric impact on the reactive sites at C2 and C6.

Comparative Reactivity in Key Transformations

The distinct substitution patterns of these two isomers lead to significant differences in their reactivity profiles, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on pyridine rings are favored at the 2-, 4-, and 6-positions due to the ability of the electronegative nitrogen to stabilize the anionic Meisenheimer intermediate.[2][3][4] The general order of halogen displacement reactivity in SNAr reactions is often F > Cl ≈ Br > I, a phenomenon known as the "element effect," which is indicative of the rate-determining step being the initial nucleophilic attack.[5]

  • 6-bromo-2-chloro-3-methylpyridine: This isomer is expected to be more reactive towards SNAr. The chlorine atom at the 2-position is highly activated by the adjacent ring nitrogen. Nucleophilic attack at C2 leads to a resonance-stabilized intermediate where the negative charge is delocalized onto the nitrogen atom.[2]

  • This compound: In this case, the more reactive halogen for SNAr is the bromine at the 6-position, which is also ortho to the nitrogen. However, the neighboring methyl group at the 2-position can sterically hinder the approach of a nucleophile, potentially reducing the reaction rate compared to its isomer. The chlorine at the 3-position is significantly less activated towards SNAr.[1]

Experimental Protocol: Comparative SNAr with Sodium Methoxide

This protocol outlines a comparative experiment to evaluate the relative reactivity of the two isomers towards a common nucleophile.

Materials:

  • This compound

  • 6-bromo-2-chloro-3-methylpyridine

  • Sodium methoxide

  • Anhydrous methanol

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In separate, identical reaction vessels, dissolve 1.0 mmol of each pyridine isomer in 10 mL of anhydrous methanol.

  • To each solution, add 1.2 mmol of sodium methoxide at room temperature.

  • Heat the reaction mixtures to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

  • Upon completion or after a set time, cool the reactions to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and product distribution.

Palladium-Catalyzed Cross-Coupling Reactions

Both isomers are valuable substrates for creating carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki-Miyaura and Sonogashira couplings.[6][7][8] The relative reactivity of the C-Br and C-Cl bonds is a key consideration. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[9]

  • Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds.[9][10][11] For both isomers, the C-Br bond at the 6-position is expected to be more reactive than the C-Cl bond.

    • 6-bromo-2-chloro-3-methylpyridine: The bromine at C6 will preferentially undergo oxidative addition to the palladium(0) catalyst. The chloro group at C2 may remain intact under carefully controlled conditions, allowing for sequential couplings.

    • This compound: Similarly, the C-Br bond at the 6-position is the primary site for Suzuki coupling. The methyl group at C2 may exert some steric influence on the catalytic cycle, potentially requiring more robust catalytic systems or longer reaction times.[12]

  • Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides.[13][14] The same reactivity preference for the C-Br bond over the C-Cl bond applies.[13] This allows for the selective introduction of an alkynyl group at the 6-position of both isomers.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for comparing the performance of the two isomers in a standard Suzuki-Miyaura reaction.

Materials:

  • This compound

  • 6-bromo-2-chloro-3-methylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃)

  • Toluene and water (solvent system)

Procedure:

  • To separate Schlenk flasks under an inert atmosphere, add the respective pyridine isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%) in toluene.

  • Add the catalyst solution to each reaction flask, followed by the solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixtures to 100°C and stir vigorously for a predetermined time (e.g., 12 hours).

  • After cooling, dilute the mixtures with ethyl acetate and wash with water and brine.

  • Dry the organic layers, concentrate, and purify the crude product by column chromatography.

  • Compare the isolated yields of the coupled products.

Data Summary
Reaction TypeThis compound6-bromo-2-chloro-3-methylpyridineKey Differentiator
SNAr Lower reactivity at C6 (Br) due to steric hindrance from C2-Me. C3-Cl is largely unreactive.Higher reactivity at C2 (Cl) due to electronic activation and less steric hindrance. C6-Br is also a viable site.Position of the chloro group and steric hindrance.
Suzuki-Miyaura Selective coupling at C6 (Br). May require optimized conditions due to steric influence of C2-Me.Selective coupling at C6 (Br). Generally proceeds efficiently under standard conditions.Steric environment around the reactive C-Br bond.
Sonogashira Selective coupling at C6 (Br).Selective coupling at C6 (Br).Reactivity is primarily dictated by the C-Br bond, with minor differences expected due to overall electronic and steric environment.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts discussed.

G cluster_0 This compound cluster_1 6-bromo-2-chloro-3-methylpyridine SNAr_1 Nucleophilic Attack at C6 (Sterically Hindered) Coupling_1 Cross-Coupling at C6 (C-Br Bond) Structure_1 N | C(Me)-C(Cl)=CH-CH=C(Br) SNAr_2 Nucleophilic Attack at C2 (Electronically Activated) Coupling_2 Cross-Coupling at C6 (C-Br Bond) Structure_2 N | C(Cl)=C(Me)-CH=CH-C(Br) SNAr SNAr Reactivity SNAr->SNAr_1 Lower SNAr->SNAr_2 Higher Coupling Cross-Coupling Reactivity Coupling->Coupling_1 Slightly Slower Coupling->Coupling_2 Generally Faster

Caption: Comparative reactivity pathways for the two isomers.

G cluster_0 Key Factors Start Pyridine Isomer + Nucleophile Meisenheimer Meisenheimer Intermediate (Rate-Determining Step) Start->Meisenheimer Addition Product Substituted Pyridine Meisenheimer->Product Elimination Leaving_Group Leaving Group (Halide) Meisenheimer->Leaving_Group Activation Electronic Activation (ortho/para to N) Stabilization Intermediate Stabilization (Charge on N) Sterics Steric Hindrance

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Conclusion and Practical Recommendations

  • For Nucleophilic Aromatic Substitution (SNAr): 6-bromo-2-chloro-3-methylpyridine is the more reactive isomer. The chloro group at the electronically activated C2 position is the preferred site for substitution.

  • For Palladium-Catalyzed Cross-Coupling: Both isomers are effective, with the reaction proceeding selectively at the more reactive C-Br bond at the 6-position. However, 6-bromo-2-chloro-3-methylpyridine may offer slightly faster kinetics and higher yields under standard conditions due to the reduced steric hindrance around the coupling site compared to This compound .

The choice between these two valuable building blocks should be guided by the desired final substitution pattern and the specific reaction type. For sequential functionalization, the differential reactivity of the C-Br and C-Cl bonds in both isomers offers a powerful tool for complex molecule synthesis.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 6-Bromo-3-chloro-2-methylpyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign.[1][2] Substituted pyridines, in particular, are prevalent motifs in a vast array of pharmaceuticals and biologically active compounds, making the strategic choice of starting materials paramount.[3][4] This guide provides an in-depth cost-benefit analysis of a versatile yet specific building block: 6-Bromo-3-chloro-2-methylpyridine. We will objectively compare its performance with viable alternatives, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.

The Strategic Value of Halogenated Pyridines

Halogenated pyridines are invaluable precursors in organic synthesis, offering multiple reactive handles for diversification. The distinct electronic properties and steric environments of the halogen substituents on the pyridine ring allow for selective functionalization through various cross-coupling and nucleophilic substitution reactions.[5] this compound, with its bromine, chlorine, and methyl substituents, presents a unique combination of reactivity and positional isomerism that can be strategically exploited.

This compound: A Profile

This trifunctional pyridine derivative offers chemists two distinct halogen atoms for sequential and selective reactions. The bromine at the 6-position and the chlorine at the 3-position exhibit differential reactivity, a feature that is highly advantageous in multi-step syntheses.

Key Physicochemical Properties:

PropertyValue
CAS Number 944317-27-5
Molecular Formula C6H5BrClN
Molecular Weight 206.47 g/mol
Appearance Solid
Purity Typically >95%

Data sourced from various chemical suppliers.[6][7]

Cost Analysis: More Than Just the Price Tag

A true cost-benefit analysis extends beyond the initial purchase price of a building block. It encompasses factors such as reaction efficiency, yield, purification costs, and the number of synthetic steps required to reach the target molecule. While the price of this compound can vary between suppliers, a comprehensive evaluation must consider the "cost-per-mole" of the final product.

Building BlockTypical Price Range (per gram)Key Considerations
This compound VariesOffers sequential reactivity, potentially reducing step count.
Alternative: 3-Bromo-6-chloro-2-methylpyridine ₹13,000 - ₹14,000/kg (approx. $155-167/kg)[8][9]Isomeric alternative with different reactivity profile.
Alternative: 2,6-Dichloropyridine VariesSymmetric, may require additional steps for selective functionalization.
Alternative: 2,6-Dibromopyridine VariesMore reactive than dichlorinated analog, but potentially less selective.

It is crucial to recognize that the accessibility and cost of building blocks can significantly influence the overall economics of a drug discovery project.[10][11][12]

Performance in Key Synthetic Transformations

The true value of this compound lies in its performance in pivotal synthetic reactions, primarily palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds.[13][14][15][16] The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective coupling. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, enabling selective functionalization at the 6-position.[17]

G cluster_setup Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine this compound, Arylboronic Acid, and Base in Solvent B Degas the reaction mixture A->B Inert Atmosphere C Add Palladium Catalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor Reaction Progress (TLC/GC-MS) D->E F Quench Reaction and Extract with Organic Solvent E->F Upon Completion G Purify by Column Chromatography F->G H Characterize Final Product G->H

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound

  • Reaction Setup: To a dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu) (1.4 mmol).

  • Catalyst and Ligand: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol) and a suitable phosphine ligand such as XPhos (0.02 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction Conditions: Heat the mixture to 100 °C under an inert atmosphere for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Comparison with Alternatives

To provide a clear comparison, let's consider the synthesis of a hypothetical drug intermediate requiring a 2-methyl-3-chloro-6-aminopyridine core.

Route A: Using this compound

  • Step 1: Buchwald-Hartwig amination of this compound to install the amino group at the 6-position. This is a one-step, high-yielding transformation.

Route B: Using an alternative starting material, e.g., 2-Amino-6-bromopyridine

  • Step 1: Protection of the amino group.

  • Step 2: Chlorination at the 3-position. This may require harsh conditions and could lead to regioselectivity issues.

  • Step 3: Methylation at the 2-position, which can be challenging to achieve selectively.

  • Step 4: Deprotection of the amino group.

This hypothetical comparison highlights the potential for this compound to streamline a synthetic sequence, thereby reducing the number of steps, increasing overall yield, and lowering costs associated with reagents, solvents, and labor.

Conclusion: A Strategic Choice for Complex Syntheses

The cost-benefit analysis of this compound reveals it to be a highly valuable building block for the synthesis of complex, substituted pyridines. Its key advantages lie in:

  • Differential Reactivity: The distinct reactivity of the bromine and chlorine substituents allows for selective, sequential functionalization.

  • Synthetic Efficiency: Its use can lead to shorter, more efficient synthetic routes, reducing the overall cost of the final product.

  • Versatility: It is amenable to a wide range of cross-coupling and nucleophilic substitution reactions.

While the initial cost of this building block may be higher than some simpler alternatives, its strategic application in complex syntheses can lead to significant savings in terms of time, resources, and overall project costs. For researchers and drug development professionals, a thorough understanding of the synthetic utility of such building blocks is essential for designing and executing efficient and cost-effective synthetic strategies.

References

A Spectroscopic Journey: Tracing the Synthesis of 6-Bromo-3-chloro-2-methylpyridine Through Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and agrochemical development, the precise synthesis and characterization of heterocyclic compounds are paramount. 6-Bromo-3-chloro-2-methylpyridine is a valuable substituted pyridine intermediate, and understanding its formation from simpler precursors is key to ensuring purity, optimizing reaction pathways, and confirming the final product's identity. This technical guide provides an in-depth spectroscopic comparison of this compound with its logical precursors—2-methylpyridine, 3-chloro-2-methylpyridine, and 6-bromo-2-methylpyridine—using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

The Synthetic Pathway: A Stepwise Transformation

The synthesis of this compound typically proceeds from the readily available starting material, 2-methylpyridine (also known as α-picoline). The subsequent halogenation steps, chlorination and bromination, introduce chloro and bromo substituents onto the pyridine ring. The order of these halogenation reactions dictates the immediate precursor to the final product. This guide will consider both potential pathways, thus including 3-chloro-2-methylpyridine and 6-bromo-2-methylpyridine as key comparative compounds.

Methodologies for Spectroscopic Analysis

To ensure the accurate and reproducible characterization of each compound, standardized analytical protocols are essential. The following methodologies are based on established practices in organic chemistry.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are acquired to elucidate the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol:

  • Sample Preparation: Approximately 10-20 mg of the analyte for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a high signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phased and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in the molecules.

Experimental Protocol:

  • Sample Preparation: A background spectrum of the empty sample chamber is recorded. For liquid samples (2-methylpyridine, 3-chloro-2-methylpyridine, 6-bromo-2-methylpyridine), a thin film is prepared between two potassium bromide (KBr) plates. For the solid final product, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.

  • Data Acquisition: Spectra are recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is utilized to determine the molecular weight and fragmentation pattern of each compound, confirming its identity and purity.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent, such as dichloromethane or methanol.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • GC Conditions: A capillary column (e.g., HP-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of components. Helium is used as the carrier gas.

  • MS Conditions: The separated components are ionized by electron impact (typically at 70 eV). The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu).

  • Data Analysis: The resulting mass spectra are analyzed for the molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation pattern provides structural information.[4][5][6]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Spectral Data (in CDCl₃)
Compound-CH₃ (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)
2-Methylpyridine ~2.5 (s)~7.1 (d)~7.6 (t)~7.1 (d)~8.5 (d)
3-Chloro-2-methylpyridine ~2.6 (s)-~7.7 (d)~7.2 (dd)~8.4 (d)
6-Bromo-2-methylpyridine ~2.5 (s)~7.0 (d)~7.5 (t)~7.3 (d)-
This compound ~2.7 (s)-~7.8 (d, J=8.4 Hz)~7.5 (d, J=8.4 Hz)-
¹³C NMR Spectral Data (in CDCl₃)
Compound-CH₃ (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
2-Methylpyridine ~24.7~157.8~121.8~136.5~122.5~149.2
3-Chloro-2-methylpyridine ~21.0~155.0~130.0~138.0~123.0~147.0
6-Bromo-2-methylpyridine ~24.0~159.0~127.0~139.0~120.0~142.0
This compound ~23.0~157.0~129.0~141.0~128.0~144.0
FT-IR Spectral Data (Key Peaks in cm⁻¹)
CompoundC-H (Aromatic)C-H (Aliphatic)C=C, C=N StretchC-Cl StretchC-Br Stretch
2-Methylpyridine ~3050-3000~2950-2850~1600-1450--
3-Chloro-2-methylpyridine ~3050-3000~2950-2850~1580-1430~800-600-
6-Bromo-2-methylpyridine ~3050-3000~2950-2850~1570-1420-~600-500
This compound ~3050-3000~2950-2850~1560-1410~800-600~600-500
Mass Spectrometry Data (m/z)
CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺)Key Fragments
2-Methylpyridine C₆H₇N93.139392, 66, 39
3-Chloro-2-methylpyridine C₆H₆ClN127.57127/12992, 65
6-Bromo-2-methylpyridine C₆H₆BrN172.02171/17392, 65
This compound C₆H₅BrClN206.47205/207/209170, 126, 91

Analysis and Interpretation of Spectral Changes

The spectroscopic data clearly illustrates the chemical transformations occurring during the synthesis of this compound.

  • ¹H NMR: The introduction of electron-withdrawing halogen substituents generally causes a downfield shift (to higher ppm values) of the adjacent aromatic protons. For example, in 3-chloro-2-methylpyridine, the H-4 proton is shifted downfield compared to the corresponding proton in 2-methylpyridine. Similarly, the presence of both chlorine at C-3 and bromine at C-6 in the final product leads to further downfield shifts of the remaining aromatic protons (H-4 and H-5). The methyl group protons show a slight downfield shift in the final product due to the cumulative electron-withdrawing effect of the two halogens.

  • ¹³C NMR: The carbon atoms directly bonded to the halogen atoms experience significant shifts. The carbon bearing the chlorine atom (C-3) and the carbon bearing the bromine atom (C-6) are deshielded and appear at higher ppm values compared to the unsubstituted positions in 2-methylpyridine. The other ring carbons also show shifts depending on their proximity to the electron-withdrawing substituents.

  • FT-IR: The FT-IR spectra of all compounds show characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group below 3000 cm⁻¹. The key diagnostic peaks are those corresponding to the carbon-halogen bonds. The C-Cl stretching vibration appears in the 800-600 cm⁻¹ region, while the C-Br stretch is observed at lower wavenumbers, typically in the 600-500 cm⁻¹ range. The presence of both of these bands in the spectrum of the final product is a strong indicator of successful di-halogenation.

  • Mass Spectrometry: The mass spectra provide definitive confirmation of the molecular weight of each compound. The presence of chlorine and bromine is readily identified by the characteristic isotopic patterns of their molecular ions. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to M⁺ and M+2 peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in M⁺ and M+2 peaks of nearly equal intensity. For this compound, a complex isotopic pattern for the molecular ion is observed due to the presence of both halogens. The fragmentation patterns also provide structural clues, often involving the loss of the halogen atoms or the methyl group.

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway 2-Methylpyridine 2-Methylpyridine 3-Chloro-2-methylpyridine 3-Chloro-2-methylpyridine 2-Methylpyridine->3-Chloro-2-methylpyridine Chlorination 6-Bromo-2-methylpyridine 6-Bromo-2-methylpyridine 2-Methylpyridine->6-Bromo-2-methylpyridine Bromination This compound This compound 3-Chloro-2-methylpyridine->this compound Bromination 6-Bromo-2-methylpyridine->this compound Chlorination

Caption: Possible synthetic routes to this compound.

Spectroscopic Analysis Workflow

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Start 2-Methylpyridine Precursor1 3-Chloro-2-methylpyridine Start->Precursor1 Precursor2 6-Bromo-2-methylpyridine Start->Precursor2 FinalProduct This compound Precursor1->FinalProduct NMR NMR Spectroscopy (¹H and ¹³C) Precursor1->NMR FTIR FT-IR Spectroscopy Precursor1->FTIR GCMS GC-Mass Spectrometry Precursor1->GCMS Precursor2->FinalProduct Precursor2->NMR Precursor2->FTIR Precursor2->GCMS FinalProduct->NMR Analysis FinalProduct->FTIR Analysis FinalProduct->GCMS Analysis Comparison Comparative Analysis of Spectra NMR->Comparison FTIR->Comparison GCMS->Comparison Confirmation Structural Confirmation of Final Product Comparison->Confirmation

Caption: Workflow for synthesis and spectroscopic analysis.

Conclusion

The systematic application of NMR, FT-IR, and GC-MS provides a comprehensive and multi-faceted approach to the characterization of this compound and its precursors. Each technique offers unique and complementary information, allowing for the unambiguous confirmation of the step-wise chemical transformations from the starting material to the final product. This guide serves as a foundational reference for researchers and professionals engaged in the synthesis and analysis of substituted pyridine derivatives, emphasizing the importance of rigorous spectroscopic validation in modern chemical research.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Bromo-3-chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 6-Bromo-3-chloro-2-methylpyridine is a key building block in the synthesis of various pharmaceuticals, and its purity must be rigorously controlled. This guide provides an in-depth, objective comparison of validated analytical methods for the quantification of this compound, grounded in the principles of scientific integrity and supported by experimental data from analogous compounds. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.

The Imperative of Method Validation in Pharmaceutical Analysis

Before delving into specific methodologies, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) provides comprehensive guidelines, with ICH Q2(R2) being the cornerstone for validating analytical procedures.[1] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose, ensuring data is reliable and reproducible.[2][3] Key validation parameters that will be discussed for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity analysis of a wide range of pharmaceutical compounds, particularly for non-volatile and thermally labile substances.[4][5] For this compound, a reversed-phase HPLC method with UV detection is the most common and effective approach.

The Rationale Behind the HPLC Method

The choice of a reversed-phase C18 column is based on the non-polar nature of the substituted pyridine ring, allowing for good retention and separation from more polar impurities. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve a suitable retention time and resolution. UV detection is appropriate as the pyridine ring is a chromophore.

A critical aspect of a robust HPLC method for an API intermediate is its ability to be "stability-indicating." This means the method can resolve the main compound from any potential degradation products that may form under stress conditions.[6][7] Therefore, forced degradation studies are an integral part of the validation process.[5][8][9]

Experimental Protocol: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often preferred to separate a wider range of potential impurities. For example, a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) can be employed.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 270 nm).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable diluent (e.g., 50:50 v/v acetonitrile:water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linear range (e.g., 1-200 µg/mL).

  • Sample Solution: Accurately weigh a sample of this compound, dissolve it in the diluent to a known concentration within the linear range, and filter through a 0.45 µm filter before injection.

3. Forced Degradation Study Protocol:

To ensure the method is stability-indicating, the drug substance is subjected to stress conditions to generate potential degradation products.[10][11]

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for a specified time.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for a specified time.

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light.

After exposure, the stressed samples are diluted to an appropriate concentration and analyzed by the HPLC method. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector to ensure it is free from co-eluting impurities.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation prep_std Prepare Standard Solutions hplc_system HPLC System (C18 Column, Gradient Elution) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system prep_forced Forced Degradation Samples prep_forced->hplc_system uv_detection UV Detection hplc_system->uv_detection specificity Specificity uv_detection->specificity linearity Linearity uv_detection->linearity accuracy Accuracy uv_detection->accuracy precision Precision uv_detection->precision lod_loq LOD & LOQ uv_detection->lod_loq robustness Robustness uv_detection->robustness

Caption: Workflow for HPLC Method Validation.

Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds

Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds.[10][12] Given that this compound has a boiling point that makes it amenable to GC analysis, this method offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).[13][14]

The Rationale Behind the GC Method

The primary advantage of GC is its high separation efficiency, which allows for the resolution of closely related impurities. Flame Ionization Detection (FID) is a robust and widely used detector for quantitative analysis of organic compounds. For enhanced specificity and identification of unknown impurities, a mass spectrometer (MS) is the detector of choice. The choice of a capillary column with a suitable stationary phase is critical for achieving the desired separation.

Experimental Protocol: GC-FID/MS Method

1. Chromatographic Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient is used to ensure the separation of compounds with different volatilities. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to cover the linear range.

  • Sample Solution: Accurately weigh the sample, dissolve it in the chosen solvent to a known concentration, and inject it into the GC.

Visualization of the GC Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_validation Method Validation prep_std_gc Prepare Standard Solutions in Volatile Solvent gc_system GC System (Capillary Column, Temp Program) prep_std_gc->gc_system prep_sample_gc Prepare Sample Solution prep_sample_gc->gc_system fid_ms_detection FID or MS Detection gc_system->fid_ms_detection specificity_gc Specificity fid_ms_detection->specificity_gc linearity_gc Linearity fid_ms_detection->linearity_gc accuracy_gc Accuracy fid_ms_detection->accuracy_gc precision_gc Precision fid_ms_detection->precision_gc lod_loq_gc LOD & LOQ fid_ms_detection->lod_loq_gc robustness_gc Robustness fid_ms_detection->robustness_gc

Caption: Workflow for GC Method Validation.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of compounds.[7][15] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte for quantification, as the signal intensity is directly proportional to the number of nuclei.[3][4]

The Rationale Behind the qNMR Method

The principle of qNMR relies on comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.[9] This makes it a highly accurate and reliable method for purity assessment. ¹H qNMR is the most common form due to the high natural abundance and sensitivity of the proton nucleus.[15]

Experimental Protocol: ¹H qNMR Method

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the analyte and the internal standard are fully soluble.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

  • Ensure that the acquisition parameters are optimized for quantitative analysis, including a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

3. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity of the analyte can be calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calculation Purity Calculation weigh_sample Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve nmr_acquisition Acquire ¹H NMR Spectrum (Optimized Parameters) dissolve->nmr_acquisition data_processing Process Spectrum (Phasing, Baseline, Integration) nmr_acquisition->data_processing purity_calc Calculate Purity Using Integral Values data_processing->purity_calc

Caption: Workflow for qNMR Purity Determination.

Comparative Performance of Analytical Methods

The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary of the typical performance characteristics of HPLC, GC, and qNMR for the quantification of a compound like this compound, based on data from analogous compounds.[16][17][18]

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for stability-indicating assays.Requires the analyte to be volatile and thermally stable. Excellent for volatile impurity profiling.Applicable to any soluble compound with NMR-active nuclei. Considered a primary ratio method.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.995Not applicable in the same way; linearity of detector response is inherent.
Accuracy (% Recovery) 98.0% to 102.0%95.0% to 105.0%Highly accurate, often considered a primary method for purity assignment.
Precision (% RSD) ≤ 2.0%≤ 5.0%Typically < 1.0%
LOD/LOQ Generally in the low ng/mL to µg/mL range.Can be more sensitive than HPLC, reaching pg levels, especially with MS detection.Less sensitive than chromatographic methods, typically requiring mg amounts of sample.
Throughput Moderate, with run times typically between 10-30 minutes.Can be faster than HPLC for simple mixtures.Slower for a single sample due to setup and longer acquisition times, but can be automated.
Reference Standard Requires a well-characterized reference standard of the analyte.Requires a reference standard of the analyte for quantification.Does not require an analyte-specific reference standard; uses a certified internal standard.[4]

Conclusion: Selecting the Optimal Analytical Method

The validation of analytical methods for the quantification of this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. This guide has provided a comparative overview of three powerful analytical techniques: HPLC, GC, and qNMR.

  • HPLC stands out as the most versatile and widely used method for purity and stability-indicating assays, especially when dealing with potential non-volatile degradation products.

  • GC offers a high-resolution alternative, particularly advantageous for profiling volatile impurities and when higher sensitivity is required.

  • qNMR serves as an invaluable, orthogonal technique for the absolute purity determination of the reference standard itself and can be used as a primary method for quantification without the need for an analyte-specific standard.

The optimal choice of method, or combination of methods, will depend on the specific analytical challenge at hand, including the nature of the sample, the expected impurities, and the required level of accuracy and precision. By following the principles of method validation outlined in the ICH guidelines and leveraging the strengths of each of these analytical techniques, researchers and drug development professionals can ensure the generation of robust and reliable data, ultimately contributing to the development of safe and effective medicines.

References

"benchmarking the performance of 6-Bromo-3-chloro-2-methylpyridine in specific reaction types"

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Performance of 6-Bromo-3-chloro-2-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

This guide provides an in-depth technical analysis of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will objectively benchmark its performance in pivotal cross-coupling reactions, compare its reactivity profile against relevant alternatives, and provide detailed, field-proven experimental protocols. The focus is on elucidating the causality behind methodological choices to empower chemists in designing efficient and selective synthetic routes.

Introduction: The Strategic Value of this compound

This compound is a dihalogenated pyridine derivative of significant interest in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and functional materials.[1] Its value stems from the presence of two distinct halogen atoms—bromine and chlorine—on the pyridine core. This differential halogenation allows for selective, sequential functionalization through modern catalytic methods, primarily palladium-catalyzed cross-coupling reactions.[2] Understanding the inherent reactivity hierarchy of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond is paramount for strategic synthetic planning.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[3] This trend is inversely correlated with the bond dissociation energy of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition of a palladium(0) catalyst—often the rate-determining step in the catalytic cycle—more facile at the C-Br position.[3][4] Consequently, the bromine atom at the 6-position of this compound serves as the primary reactive site for most standard cross-coupling reactions, leaving the chlorine at the 3-position available for subsequent transformations.

Benchmarking in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.[5][6] It is a cornerstone transformation for creating biaryl and heteroaryl structures, which are prevalent in medicinal chemistry.[7]

Performance and Regioselectivity

In a Suzuki-Miyaura coupling, this compound exhibits high regioselectivity. The reaction overwhelmingly occurs at the more reactive C-Br bond at the 6-position. This allows for the synthesis of 6-aryl-3-chloro-2-methylpyridine derivatives with high efficiency. Achieving coupling at the C-Cl position would require significantly harsher conditions or specialized catalyst systems designed for activating challenging C-Cl bonds, and would typically only be performed after the C-Br position has already been functionalized.

The methyl group at the 2-position does not impose significant steric hindrance to the oxidative addition at the adjacent C-Br bond, allowing for efficient coupling.[6]

Comparative Data and Catalyst Choice

The choice of palladium catalyst and ligand is critical for achieving high yields.[8] Modern biarylphosphine ligands such as SPhos and XPhos are often superior for coupling heteroaryl halides, as they promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step.[9][10]

Substrate AnalogyCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference Analogy
3-Bromo-2-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10092[10]
2-Bromo-3-methylpyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9075-85[6][11]
5-Bromo-2-methylpyridin-3-amineVarious Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[7]

This table presents data for analogous compounds to illustrate typical conditions and expected yields.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective coupling at the 6-position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)[10]

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol, 3.0 equiv)

  • Toluene, anhydrous and degassed (10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography.

Causality: The use of a strong base like K₃PO₄ is crucial for the transmetalation step.[7] Toluene is a common high-boiling, non-polar solvent suitable for this reaction. The SPhos ligand is selected for its proven efficacy with heteroaryl chlorides and bromides, enhancing catalytic activity and stability.[10]

Benchmarking in Sonogashira Coupling

The Sonogashira coupling reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is fundamental for synthesizing conjugated systems and is widely used in materials science and medicinal chemistry.

Performance and Regioselectivity

Similar to the Suzuki coupling, the Sonogashira reaction on this compound will proceed selectively at the C-Br bond. This allows for the synthesis of 6-alkynyl-3-chloro-2-methylpyridine derivatives. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[14] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[12][13]

Comparative Data and Reaction Conditions

The classic Sonogashira conditions involve a Pd(II) precursor like Pd(PPh₃)₂Cl₂ and a copper(I) salt. The amine (e.g., triethylamine or diisopropylamine) serves as both the base and, in many cases, the solvent.

Substrate AnalogyCoupling PartnerCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)Reference Analogy
2-Bromo-4-methylpyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60~88[14]
6-Bromo-3-fluoro-2-cyanopyridineFunctionalized AlkynesPd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHFRTHigh (85-93)[15]
Aryl BromidesTerminal Alkynes[DTBNpP]Pd(crotyl)ClTMPDMSORTUp to 97[12]

This table presents data for analogous compounds to illustrate typical conditions and expected yields. RT = Room Temperature.

Experimental Protocol: Sonogashira Coupling

This protocol is a standard procedure for the selective alkynylation at the 6-position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)[14]

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (5 mL)

  • Anhydrous THF (5 mL, optional co-solvent)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (if used) and the amine base via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography.

Causality: The copper(I) iodide is critical for the catalytic cycle as it reacts with the alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[13] The amine base neutralizes the hydrohalic acid generated during the reaction.

Benchmarking in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16] It has become an indispensable tool for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[17][18]

Performance and Regioselectivity

As with the C-C coupling reactions, the Buchwald-Hartwig amination of this compound will selectively form the C-N bond at the 6-position. This enables the synthesis of various N-substituted 5-chloro-6-methylpyridin-2-amines. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.

Comparative Data and Ligand Selection

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required to facilitate the challenging C-N reductive elimination step.[19] The choice of base is also critical, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly used.[19][20]

Substrate AnalogyAmine PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference Analogy
3-Bromo-2-aminopyridineMorpholineRuPhos PrecatalystLiHMDSTHF6583[19]
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / BINAPNaOtBuToluene8060[21]
Aryl BromidesAnilinePd₂(dba)₃ / BINAPNaOtBuToluene100~92[14]

This table presents data for analogous compounds to illustrate typical conditions and expected yields.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the selective amination at the 6-position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary or secondary amine (1.2 mmol, 1.2 equiv)

  • RuPhos Precatalyst (G3) (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1M in THF, 2.5 mmol, 2.5 equiv)[19]

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the RuPhos precatalyst to an oven-dried Schlenk tube.

  • Add this compound and the amine coupling partner.

  • Add anhydrous THF via syringe.

  • Add the LiHMDS solution dropwise at room temperature.

  • Seal the tube and heat the reaction mixture in an oil bath at 65-80 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Causality: The use of a pre-catalyst like RuPhos-G3 ensures the efficient in situ generation of the active Pd(0) species.[19] Strong, sterically hindered bases like LiHMDS are required to deprotonate the amine-palladium complex without competing as a nucleophile.

Visualizations

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdNu Ar-Pd(II)-Nu(L_n) ArPdX->ArPdNu Nu-M or Nu-H Trans Transmetalation (Suzuki) or Amine Coordination (B-H) or Alkyne Coordination (Sonogashira) ArPdNu->Pd0 Product Ar-Nu ArPdNu->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents 1. Combine Reagents (Halide, Partner, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert catalyst 3. Add Catalyst & Solvent inert->catalyst heat 4. Heat & Stir catalyst->heat quench 5. Quench Reaction heat->quench Monitor by TLC/LC-MS extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify final_product Pure Product purify->final_product Characterize

Caption: A typical experimental workflow for cross-coupling reactions.

Selective_Functionalization start This compound Br at C6 Cl at C3 reaction1 Reaction 1 (e.g., Suzuki) start:f1->reaction1 More Reactive intermediate 6-Aryl-3-chloro-2-methylpyridine Aryl at C6 Cl at C3 reaction1->intermediate:f1 reaction2 Reaction 2 (e.g., Buchwald-Hartwig) intermediate:f2->reaction2 Less Reactive final 6-Aryl-3-amino-2-methylpyridine Aryl at C6 Amine at C3 reaction2->final:f2

Caption: Selective sequential functionalization of this compound.

Conclusion and Outlook

This compound is a highly valuable and versatile building block for synthetic chemistry. Its key advantage lies in the predictable and high regioselectivity it offers in palladium-catalyzed cross-coupling reactions. The greater lability of the C-Br bond compared to the C-Cl bond allows chemists to reliably functionalize the 6-position while preserving the 3-position for subsequent transformations.

This guide has demonstrated that through the careful selection of modern catalysts, ligands, and reaction conditions, high yields can be achieved for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The provided protocols serve as robust starting points for synthesis, and the mechanistic rationale behind them should empower researchers to troubleshoot and optimize these critical transformations effectively. The strategic use of this intermediate will undoubtedly continue to facilitate the discovery and development of novel molecules across the chemical sciences.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-3-chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive guide on the safe and compliant disposal of 6-bromo-3-chloro-2-methylpyridine (CAS No. 944317-27-5). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides the essential procedural and safety information needed to manage this halogenated pyridine compound responsibly, ensuring the protection of both laboratory personnel and the environment.

The causal logic behind these protocols is straightforward: this compound is a halogenated organic compound, a class of chemicals that requires stringent disposal protocols due to their potential for environmental persistence and toxicity. The procedures outlined here are designed as a self-validating system to ensure you remain in compliance with regulations and best practices.

Immediate Safety Profile & Hazard Summary

Before handling or preparing for disposal, it is critical to understand the immediate hazards associated with this compound. This compound is a potent irritant and is harmful if ingested or comes into contact with the skin.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3/4)Danger/WarningH301/H302: Toxic or Harmful if swallowed[1]
Skin Corrosion/Irritation (Category 2)WarningH315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity, single exposure (Category 3)WarningH335: May cause respiratory irritation[1][2][3]

This data is synthesized from multiple sources and provides a consolidated hazard profile.

Core Disposal Principle: Do Not Dispose Down the Drain

Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system.[4] Halogenated organic compounds can be detrimental to aquatic life and may interfere with wastewater treatment processes.[5] Furthermore, federal and local regulations strictly prohibit the drain disposal of such hazardous chemical waste.[3]

Personal Protective Equipment (PPE) - Your First Line of Defense

Proper selection and use of PPE are non-negotiable. The goal is to create a complete barrier between you and the chemical waste.

  • Eye and Face Protection : Wear tightly fitting safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[4] For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[6]

  • Skin Protection : A fully buttoned, flame-resistant lab coat is required.[6]

  • Hand Protection : Use chemically resistant gloves, such as butyl rubber or laminate film ("Silver Shield"). Nitrile gloves may offer limited protection and are not recommended for prolonged contact. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contact.[7]

  • Respiratory Protection : All handling of this compound, including waste consolidation, should occur within a certified chemical fume hood.[7] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[2][8]

Step-by-Step Disposal Protocol

This protocol ensures that waste is characterized, segregated, contained, and stored in a manner that is safe and compliant with hazardous waste regulations.

Step 1: Waste Characterization and Classification The first and most critical step is to identify the waste correctly. This compound is classified as a halogenated organic hazardous waste.[9] This classification is based on its chemical structure, which includes both bromine and chlorine atoms bonded to a carbon-based pyridine ring. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[10][11]

Step 2: Waste Segregation Proper segregation is key to preventing dangerous chemical reactions and avoiding costly disposal fees.

  • Do Not Mix : Never mix halogenated waste with non-halogenated solvent waste.[12]

  • Avoid Incompatibles : Keep this waste stream separate from strong oxidizing agents, acids, and bases.[2][3][7] Refer to a chemical incompatibility chart for broader guidance.[13]

  • Segregate by Physical Form :

    • Solid Waste : Collect pure or residual solid this compound, along with contaminated items like weigh boats and filter paper, in a dedicated, clearly labeled container.

    • Liquid Waste : Collect solutions containing this compound in a separate, compatible liquid waste container.

    • Sharps & Glassware : Contaminated sharps and broken glassware must be placed in a puncture-proof container specifically designated for hazardous sharps waste.

Step 3: Containerization

  • Select a Compatible Container : Use a container made of a material compatible with the waste. For liquids, a high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate. Ensure the container is in good condition with no leaks or cracks.[12]

  • Leave Headspace : For liquid waste, fill the container to no more than 90% capacity to allow for vapor expansion.

  • Keep Containers Closed : Containers must be kept tightly sealed at all times except when adding waste.[12][14]

Step 4: Labeling Proper labeling is a regulatory requirement and essential for safety.

  • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[7]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste stream. Do not use abbreviations or formulas.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 5: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[12]

  • The SAA must be under the control of the laboratory personnel.

  • Ensure the container is stored in a cool, dry, and well-ventilated location away from heat sources or direct sunlight.[2][3]

  • Utilize secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

Step 6: Arranging for Final Disposal Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9]

  • Contact your EHS office to schedule a pickup.[9]

  • Complete all required waste pickup forms, providing accurate information about the waste composition.[9]

  • Do not exceed the regulatory time or quantity limits for hazardous waste storage in your SAA.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

G Workflow for this compound Waste cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Final Disposal Path Start Waste Generated (Containing this compound) Classify Classify as Halogenated Organic Waste Start->Classify IsSolid Is waste primarily solid? (e.g., pure solid, contaminated labware) Classify->IsSolid SolidCont Container: Labeled 'Solid Halogenated Waste' IsSolid->SolidCont Yes LiquidCont Container: Labeled 'Liquid Halogenated Waste' IsSolid->LiquidCont No (Liquid) Store Store in designated Satellite Accumulation Area (SAA) with secondary containment SolidCont->Store LiquidCont->Store ContactEHS Contact EHS for Pickup Store->ContactEHS FinalDisp Final Disposal via Licensed Hazardous Waste Vendor (e.g., Incineration) ContactEHS->FinalDisp

Caption: Decision workflow for handling and disposing of this compound waste.

Emergency Procedures for Spills and Accidental Release

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Small Spill (Contained within a fume hood) :

    • Ensure your PPE is intact.

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent pad.

    • Collect the absorbed material and any contaminated debris using non-sparking tools.[4]

    • Place the collected waste into a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, and dispose of cleaning materials as hazardous waste.

  • Large Spill (Outside of a fume hood) :

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, close the door to the laboratory to contain any vapors.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

References

Navigating the Safe Handling of 6-Bromo-3-chloro-2-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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IMMEDIATE SAFETY AND HANDLING GUIDE

This document provides essential safety protocols and logistical information for the handling and disposal of 6-Bromo-3-chloro-2-methylpyridine. It is intended for researchers, scientists, and professionals in drug development who work with this compound. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and ensuring proper disposal.

Hazard Identification and Risk Assessment

This compound is a halogenated pyridine derivative. While specific toxicological data for this compound is not extensively detailed in readily available literature, its structural similarity to other halogenated pyridines necessitates a cautious approach. Based on data for related compounds, the primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosolization, and the specific experimental conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound to prevent skin and eye contact, and inhalation.[3][4]

Essential PPE

A comprehensive PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[5] For procedures with a higher risk of splashing or vigorous reaction, a face shield worn over safety goggles is mandatory.[5][6] All eye and face protection must meet ANSI Z87.1 standards.[5]

  • Hand Protection: Nitrile gloves are the recommended minimum for incidental contact.[4][5] For prolonged handling or in situations with a high risk of contact, consider double-gloving or using heavier-duty neoprene gloves.[5][7] Always inspect gloves for any signs of degradation or perforation before use.[6]

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[5][8] For larger quantities or procedures with a significant splash risk, a chemical-resistant apron over the lab coat is recommended.[7]

  • Foot Protection: Closed-toe shoes are mandatory in all laboratory settings where hazardous chemicals are handled.[5]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[3] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9][10]

PPE Component Specification Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects against splashes and dust.[5][8]
Face Protection Face Shield (in addition to goggles)Required for splash hazards or highly exothermic reactions.[5][6]
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[3][4]
Body Protection Laboratory CoatShields skin and personal clothing from contamination.[8]
Foot Protection Closed-Toe ShoesPrevents exposure from spills.[5]
Respiratory Chemical Fume Hood/RespiratorMinimizes inhalation of harmful vapors or dust.[10]

Safe Handling and Operational Procedures

Adherence to standard laboratory safety practices is crucial.

General Handling
  • Always handle this compound within a properly functioning chemical fume hood.[3]

  • Avoid direct contact with the skin, eyes, and clothing.[2][11]

  • Do not breathe dust or vapors.[2]

  • Wash hands thoroughly after handling, even if gloves were worn.[11][12]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9][12]

  • Ensure that an eyewash station and safety shower are readily accessible.[10]

Storage
  • Store in a cool, dry, and well-ventilated area.[3][11]

  • Keep the container tightly closed.[3][9][11]

  • Store away from incompatible materials such as strong oxidizing agents.[2][9]

Spill and Disposal Management

Prompt and appropriate action is critical in the event of a spill.

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[11]

    • Collect the absorbed material into a suitable, labeled container for disposal.[11][13]

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.[12]

Waste Disposal
  • All waste containing this compound should be considered hazardous.

  • Dispose of waste in a designated, properly labeled, and sealed container.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[2][14]

Emergency Procedures

In case of accidental exposure, immediate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Procedural Workflow Diagrams

The following diagrams illustrate key decision-making processes for ensuring safety when working with this compound.

PPE_Selection_Workflow start Start: Task Involving This compound assess_risk Assess Risk: - Scale of reaction? - Potential for splash? - Aerosol generation? start->assess_risk low_risk Low Risk: - Small scale - No splash potential assess_risk->low_risk Low high_risk High Risk: - Large scale - Splash potential - Vigorous reaction assess_risk->high_risk High ppe_low Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat low_risk->ppe_low ppe_high Enhanced PPE: - Safety Goggles & Face Shield - Double Nitrile or Neoprene Gloves - Chemical Apron over Lab Coat high_risk->ppe_high fume_hood Work in Chemical Fume Hood ppe_low->fume_hood ppe_high->fume_hood end Proceed with Experiment fume_hood->end

Caption: PPE Selection Workflow for this compound.

Spill_Response_Plan spill_detected Spill Detected assess_size Assess Spill Size spill_detected->assess_size small_spill Small Spill (Manageable by lab personnel) assess_size->small_spill Small large_spill Large Spill (Beyond individual capacity) assess_size->large_spill Large don_ppe Don Appropriate PPE: - Goggles/Face Shield - Double Gloves - Lab Coat/Apron small_spill->don_ppe evacuate Evacuate Immediate Area large_spill->evacuate contain_spill Contain with Inert Absorbent (e.g., vermiculite, sand) don_ppe->contain_spill collect_waste Collect into Labeled Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate end Spill Managed decontaminate->end alert Alert Supervisor and Emergency Response Team evacuate->alert secure_area Secure the Area (Restrict access) alert->secure_area end_emergency Await Professional Response secure_area->end_emergency

Caption: Spill Response Plan for this compound.

References

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